molecular formula C8H9N5 B1349193 4-(2-methyl-2H-tetrazol-5-yl)aniline CAS No. 436092-89-6

4-(2-methyl-2H-tetrazol-5-yl)aniline

Cat. No.: B1349193
CAS No.: 436092-89-6
M. Wt: 175.19 g/mol
InChI Key: QTEUJUOHTXVNAV-UHFFFAOYSA-N
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Description

4-(2-methyl-2H-tetrazol-5-yl)aniline is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEUJUOHTXVNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360625
Record name 4-(2-methyl-2H-tetrazol-5-yl)aniline
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436092-89-6
Record name 4-(2-Methyl-2H-tetrazol-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436092-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-methyl-2H-tetrazol-5-yl)aniline, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] This document delves into the structural and fundamental characteristics of the molecule, offering both reported and predicted data. Crucially, this guide presents detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, pKa, and lipophilicity (logP). The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies. Furthermore, spectral and thermal analysis techniques for the comprehensive characterization of this compound are discussed, complete with step-by-step procedures. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound and related tetrazole derivatives.

Introduction and Molecular Overview

This compound is an aromatic compound featuring a para-substituted aniline ring linked to a methylated tetrazole heterocycle.[1] The presence of both the basic aniline moiety and the acidic tetrazole ring imparts unique chemical characteristics to the molecule, making it a subject of interest for applications such as a building block for bioactive compounds and in the development of novel materials.[1] The tetrazole group, in particular, is a well-recognized bioisostere for the carboxylic acid functional group, a feature often exploited in medicinal chemistry to enhance metabolic stability and cell permeability of drug candidates.

Chemical Identity

A clear understanding of the fundamental identifiers of this compound is paramount for any scientific investigation.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 436092-89-6[1]
Molecular Formula C₈H₉N₅[1]
Molecular Weight 175.19 g/mol [1]
Canonical SMILES CN1N=C(N=N1)C2=CC=C(C=C2)N[1]
InChI Key QTEUJUOHTXVNAV-UHFFFAOYSA-N[1]

Synthesis and Structural Elucidation

The synthesis of this compound is most commonly achieved through a [3+2] cycloaddition reaction between 4-aminobenzonitrile and an azide source, followed by methylation.[1] The regioselectivity of the methylation step is a critical consideration in the synthesis.

Synthetic Workflow

A generalized synthetic pathway is outlined below. The choice of reagents and reaction conditions can be optimized to improve yield and purity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 4-aminobenzonitrile 4-aminobenzonitrile Cycloaddition [3+2] Cycloaddition 4-aminobenzonitrile->Cycloaddition Azide_source Azide Source (e.g., Sodium Azide) Azide_source->Cycloaddition 4-(1H-tetrazol-5-yl)aniline 4-(1H-tetrazol-5-yl)aniline Cycloaddition->4-(1H-tetrazol-5-yl)aniline Methylation N-Methylation 4-(1H-tetrazol-5-yl)aniline->Methylation Methylating_agent Methylating Agent (e.g., Methyl Iodide) Methylating_agent->Methylation Product This compound Methylation->Product

Caption: Generalized synthetic workflow for this compound.

Spectral Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is expected to show signals corresponding to the aromatic protons of the aniline ring, the amine protons, and the methyl protons on the tetrazole ring. The chemical shifts and coupling patterns of the aromatic protons can confirm the para-substitution pattern.

    • ¹³C NMR spectroscopy will exhibit distinct signals for the carbon atoms of the aniline ring, the tetrazole ring carbon, and the methyl carbon. The chemical shift of the tetrazole carbon is a key diagnostic marker.[1]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at m/z 176.09.[2]

    • Fragmentation analysis can provide further structural information. A characteristic fragmentation for 5-substituted tetrazoles is the loss of a neutral molecule of hydrazoic acid (HN₃) in positive ion mode or a dinitrogen molecule (N₂) in negative ion mode.[3]

  • UV-Vis Spectroscopy:

    • The UV-Vis absorption spectrum is expected to show characteristic absorption bands for the aniline and tetrazole chromophores. The position and intensity of these bands can be influenced by the solvent polarity.

Core Physicochemical Properties: Experimental Determination

Melting Point and Thermal Stability

The melting point provides an indication of purity and the strength of intermolecular forces in the solid state. For the related compound, 4-(2H-tetrazol-5-yl)aniline, a melting point of 265 °C has been reported, suggesting that the methylated analogue will also have a relatively high melting point.[4]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Rationale: DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions. It measures the heat flow into or out of a sample as a function of temperature.

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.

    • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area.

DSC_Workflow cluster_dsc DSC Analysis Workflow Sample_Prep 1. Sample Preparation (1-3 mg in Al pan) Instrument_Setup 2. Instrument Setup (Sample & Reference Pans) Sample_Prep->Instrument_Setup Heating_Program 3. Controlled Heating (5-10 °C/min under N₂) Instrument_Setup->Heating_Program Data_Acquisition 4. Data Acquisition (Heat Flow vs. Temperature) Heating_Program->Data_Acquisition Analysis 5. Data Analysis (Melting Point, Enthalpy) Data_Acquisition->Analysis

Caption: Step-by-step workflow for melting point determination using DSC.

Solubility

Solubility is a critical parameter, particularly for pharmaceutical applications, as it directly influences bioavailability. The presence of both a polar amine group and a potentially ionizable tetrazole ring suggests that the solubility of this compound will be pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and then quantifying the dissolved concentration.

  • Methodology:

    • System Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

    • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Ionization Constant (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. This compound is expected to have at least two pKa values: one for the basic aniline nitrogen and one for the acidic tetrazole ring.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Rationale: Potentiometric titration is a precise method for determining pKa values by monitoring the pH of a solution as a titrant is added.

  • Methodology:

    • Solution Preparation: Dissolve a known amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

    • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points of the resulting titration curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a molecule's ability to cross biological membranes. A predicted XlogP value of 1.1 has been reported for this compound.[2]

Experimental Protocol: logP Determination by Shake-Flask Method

  • Rationale: This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

  • Methodology:

    • Phase Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for logD determination).

    • Partitioning: Dissolve a known amount of this compound in one of the phases. Add the second phase and shake the mixture vigorously to allow for partitioning.

    • Equilibration and Separation: Allow the mixture to stand until the two phases have completely separated.

    • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that many of these values are predicted and should be confirmed by experimental determination.

PropertyValueMethodSource
Molecular Weight 175.19 g/mol Calculated[1]
Melting Point Predicted to be high (related compound melts at 265 °C)Prediction[4]
Boiling Point Predicted to be high (related compound boils at 418.8 °C)Prediction[4]
Solubility pH-dependentTheoretical-
pKa (acidic) -To be determined-
pKa (basic) -To be determined-
logP 1.1Predicted (XlogP)[2]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, a compound with significant potential in various scientific domains. While some fundamental properties have been reported or predicted, a notable gap exists in the experimental determination of several key parameters. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately characterize this molecule. A thorough understanding of its physicochemical properties is essential for its rational application in drug discovery and materials science, enabling the design of more effective and reliable products.

References

  • PubChem. (n.d.). 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-METHYL-5-(2-METHYL-2H-TETRAZOL-5-YL)ANILINE. Retrieved from [Link]

  • MDPI. (n.d.). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

  • SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (n.d.). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Retrieved from [Link]

  • ResearchGate. (2023, February 10). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]-[1,1'-biphenyl]-4yl)-methyl-Masood-Khan/6d8e8b2c2f9a9c8e8a6b3d9c9a8d9a8d8a8d8a8d)

  • Beilstein Journals. (2021, February 8). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Retrieved from [Link]

  • Chinese Journal of Energetic Materials. (2025). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, Characterization and Thermal Studies on Poly (2-methyl-5-vinyl tetrazole): An Insensitive Energetic Binder. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]

Sources

4-(2-methyl-2H-tetrazol-5-yl)aniline CAS number 436092-89-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 436092-89-6): A Key Building Block in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic aromatic amine that has emerged as a crucial structural motif and synthetic intermediate in medicinal chemistry. Its significance lies in the unique combination of an aniline functional group, which serves as a versatile handle for molecular elaboration, and an N-methylated tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering distinct advantages in drug design, including enhanced metabolic stability, improved lipophilicity, and favorable pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's physicochemical properties, synthesis, characterization, applications in drug discovery, and essential safety protocols.

The Tetrazole Pharmacophore: A Pillar of Modern Medicinal Chemistry

The utility of this compound is best understood through the lens of the tetrazole ring's role as a "privileged" scaffold in drug design.

Bioisosterism with Carboxylic Acids

A central concept in medicinal chemistry is bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound. The 5-substituted-1H-tetrazole is a classic bioisostere for the carboxylic acid group.[1][2][3][4][5]

Key advantages of this substitution include:

  • Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation pathways compared to carboxylic acids, potentially leading to a longer biological half-life.[2][4]

  • Lipophilicity and Membrane Penetration: While ionized at physiological pH like carboxylates, the tetrazolate anion has a more delocalized charge, making it more lipophilic. This can enhance penetration of biological membranes, improving oral bioavailability.[1][2]

  • Receptor Interaction: The planar, nitrogen-rich tetrazole ring can engage in similar hydrogen bonding and ionic interactions with biological targets as a carboxylate group, preserving or enhancing binding affinity.[1][3]

  • pKa Similarity: The acidity of the N-H proton in a 5-substituted tetrazole is comparable to that of a carboxylic acid, ensuring a similar ionization state at physiological pH.

The success of this strategy is exemplified by the "sartan" class of angiotensin II receptor blockers (e.g., Losartan, Valsartan), widely used for treating hypertension, where a tetrazole ring is a key component of the pharmacophore.[1]

Physicochemical and Structural Properties

The specific structure of this compound dictates its reactivity and utility. The methylation at the N2 position of the tetrazole ring is a critical feature, as it blocks the acidic proton, rendering this part of the molecule neutral and metabolically stable. The para-substituted aniline provides a reactive site for building larger, more complex molecules.

Key Compound Identifiers
PropertyValue
CAS Number 436092-89-6[6][7]
IUPAC Name 4-(2-methyltetrazol-5-yl)aniline[6]
Molecular Formula C₈H₉N₅[7][8]
Molecular Weight 175.19 g/mol [6]
Canonical SMILES CN1N=C(N=N1)C2=CC=C(C=C2)N[6][8]
InChI Key QTEUJUOHTXVNAV-UHFFFAOYSA-N[6][7]
Computed Physicochemical Data
PropertyPredicted Value
XLogP3 1.1[8]
Topological Polar Surface Area (TPSA) 69.6 Ų
Hydrogen Bond Donors 1 (from the aniline -NH₂)
Hydrogen Bond Acceptors 4 (from the tetrazole nitrogens)

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available nitrile. The key steps are the formation of the tetrazole ring and the subsequent regioselective alkylation.

General Synthesis Workflow

The most common route is a [3+2] cycloaddition reaction between 4-cyanoaniline and an azide source, followed by methylation.[3][6] The methylation step can produce a mixture of N1 and N2 isomers, requiring careful control of reaction conditions or chromatographic separation to isolate the desired N2 product.

Synthesis_Workflow cluster_0 Step 1: Tetrazole Ring Formation cluster_1 Step 2: Regioselective N-Methylation Start 4-Cyanoaniline Reagent1 Sodium Azide (NaN₃) + Lewis Acid (e.g., ZnBr₂) Start->Reagent1 [3+2] Cycloaddition Intermediate 5-(4-aminophenyl)-1H-tetrazole Reagent1->Intermediate Toluene, Heat Reagent2 Methylating Agent (e.g., Methyl Iodide, DMS) Intermediate->Reagent2 FinalProduct This compound (CAS 436092-89-6) Reagent2->FinalProduct Base (e.g., K₂CO₃) Solvent (e.g., Acetone)

Caption: General synthesis pathway for this compound.

Exemplary Laboratory Synthesis Protocol

Step 1: Synthesis of 5-(4-aminophenyl)-1H-tetrazole

  • To a stirred suspension of 4-cyanoaniline (1 equiv.) and sodium azide (1.5 equiv.) in toluene, add a catalytic amount of a Lewis acid such as zinc bromide or an amine salt like triethylamine hydrochloride (1.5 equiv.).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully add dilute hydrochloric acid to quench the reaction and protonate the tetrazole.

  • The resulting precipitate is filtered, washed with water, and dried to yield 5-(4-aminophenyl)-1H-tetrazole.

Step 2: Synthesis of this compound

  • Suspend the 5-(4-aminophenyl)-1H-tetrazole (1 equiv.) and potassium carbonate (2 equiv.) in acetone or DMF.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equiv.), dropwise to the suspension at room temperature.

  • Stir the mixture at room temperature for 12-24 hours. The N2-methyl isomer is often favored under these conditions, but the N1 isomer may also form.

  • Filter the solid inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired this compound from the N1 isomer and any unreacted starting material.[6]

Analytical Characterization Protocol

The identity and purity of the final compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals: A singlet for the N-methyl group (typically ~4.0-4.4 ppm), aromatic protons on the aniline ring (appearing as two doublets in the ~6.7-7.8 ppm region), and a broad singlet for the -NH₂ protons.

    • Expected ¹³C NMR signals: A signal for the methyl carbon, distinct signals for the aromatic carbons, and a key signal for the tetrazole ring carbon.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution of the sample in methanol or acetonitrile.

    • Inject onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor the elution by UV detection and mass spectrometry (electrospray ionization, ESI, in positive mode).

    • Confirm the presence of a single major peak at the expected retention time with a corresponding m/z value of 176.09 [M+H]⁺.[8]

Applications in Drug Discovery and Development

This compound is rarely the final active pharmaceutical ingredient (API) but rather a critical intermediate used to access more complex molecular architectures.[6] Its value stems from the two distinct reactive sites.

Scaffold Elaboration Workflow

The primary amine of the aniline group is a potent nucleophile, making it an ideal anchor point for various coupling reactions to build out the final drug molecule.

Elaboration_Workflow cluster_0 Amide Coupling cluster_1 Buchwald-Hartwig Amination Core This compound Partner1 R-COOH (Carboxylic Acid) Core->Partner1 EDC, HOBt Partner2 R-X (Aryl Halide) + Pyrimidine Halide Core->Partner2 Pd Catalyst, Ligand, Base Product1 Amide-linked Drug Candidate Partner1->Product1 Product2 Kinase Inhibitor Scaffold (e.g., anilinopyrimidine) Partner2->Product2

Caption: Common synthetic elaborations of the core aniline scaffold.

Role in Kinase Inhibitor Synthesis

Patents and literature show that anilino-tetrazole motifs are integral to the design of kinase inhibitors for oncology.[9] For example, 2-(substituted-anilino)pyrimidine compounds are a well-known class of inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutated forms that confer resistance to treatment. In this context, this compound can be coupled with a halogenated pyrimidine (e.g., 2-chloropyrimidine) via a Buchwald-Hartwig or similar cross-coupling reaction. The tetrazole serves as a key interaction group in the kinase's binding pocket, while the rest of the pyrimidine scaffold is decorated to achieve potency and selectivity.[9]

Potential Therapeutic Areas

Given the broad biological activities of tetrazole derivatives, this building block is relevant for developing candidates in numerous fields:[3][10][11]

  • Oncology: As described for kinase inhibitors.[1][10]

  • Cardiovascular Disease: Building on the legacy of sartan drugs.[1]

  • Infectious Diseases: Tetrazoles have shown antibacterial and antifungal properties.[1][10]

  • Inflammation and CNS Disorders: Derivatives have been explored for anti-inflammatory and neuroprotective effects.[1][10]

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

Hazard Profile: While a specific, verified safety data sheet (SDS) for this exact CAS number is not widely published, the hazards can be inferred from its structural components: aromatic amines and tetrazoles.

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[12]

  • Irritation: Can cause skin, eye, and respiratory tract irritation.[12]

  • Sensitization: Aniline derivatives can be skin sensitizers.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a respirator may be necessary.[13]

Handling and Storage:

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. By combining the bioisosteric advantages of a metabolically locked tetrazole with the synthetic flexibility of an aniline, it provides a powerful platform for drug discovery. Its role as a key intermediate allows for the rapid generation of diverse compound libraries targeting a wide range of diseases. As drug development continues to tackle more complex biological targets, the demand for such sophisticated, ready-to-use building blocks will only increase, cementing the place of this compound in the medicinal chemist's toolbox.

References

  • This compound - Smolecule. (2023-08-15).
  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. (2025-12-01). International Research Journal of Modernization in Engineering, Technology and Science.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central.
  • 4-(2H-TETRAZOL-5-YL)ANILINE. ECHEMI.
  • Tetrazoles via Multicomponent Reactions. (2019). ACS Chemical Reviews.
  • Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods.
  • Drugs in the Tetrazole Series. (2025-08-07). ResearchGate.
  • 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline. PubChemLite.
  • This compound. CymitQuimica.
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  • SAFETY DATA SHEET. (2025-07-22). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Chemical Safety Data Sheet. Chevron.
  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021-09-10). Hilaris Publisher.
  • SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE.
  • 2-(2,4,5-substituted-anilino) pyrimidine compounds. Google Patents.

Sources

molecular weight and formula of 4-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-methyl-2H-tetrazol-5-yl)aniline: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that enhance pharmacological activity while optimizing physicochemical properties is paramount. This compound emerges as a compound of significant interest, primarily due to its unique combination of an aniline moiety and a tetrazole ring. The tetrazole group, in particular, is a highly valued functional group in drug development, widely recognized as a bioisostere for the carboxylic acid group.[1][2] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates.[2]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, elucidate its synthetic pathways, explore its applications as a versatile building block, and provide detailed experimental protocols for its characterization. The insights herein are framed from the perspective of a senior application scientist, emphasizing the causality behind experimental choices and the practical implications for research and development.

Part 1: Physicochemical Properties and Structural Elucidation

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound is a structurally precise molecule whose utility is defined by its chemical formula, molecular weight, and spatial arrangement.

Core Compound Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
IUPAC Name 4-(2-methyltetrazol-5-yl)aniline[3]
CAS Number 436092-89-6[3][4]
Molecular Formula C8H9N5[3][5][6]
Molecular Weight 175.19 g/mol [3]
Appearance White to yellow crystalline powder[7]
SMILES CN1N=C(N=N1)C2=CC=C(C=C2)N[3][5]
InChI Key QTEUJUOHTXVNAV-UHFFFAOYSA-N[3][6]
Structural Analysis

The structure of this compound consists of two key functional domains:

  • The Aniline Ring: This aromatic amine provides a reactive site for electrophilic aromatic substitution, allowing for further functionalization to modulate activity or physicochemical properties.[3]

  • The Tetrazole Ring: This nitrogen-rich heterocycle is the cornerstone of the molecule's utility in medicinal chemistry. The specific isomer, with the methyl group on the N2 position of the tetrazole ring, is critical as it influences the electronic properties and spatial orientation of the ring, which in turn affects its interaction with biological targets.[3]

Spectroscopic Signature for Verification

Self-validating protocols require unambiguous confirmation of molecular identity. The spectroscopic profile of this compound provides a unique fingerprint for its identification.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the aniline ring (typically two doublets in the 6.5-8.0 ppm range) and a sharp singlet for the N-methyl protons around 4.0-4.3 ppm. The amine (-NH2) protons will appear as a broad singlet.

    • ¹³C NMR: A key diagnostic marker is the resonance of the C5 carbon of the tetrazole ring, which is expected to appear significantly downfield, near 156 ppm.[3] Other aromatic carbons will resonate in the typical 115-150 ppm range.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecular ion ([M+H]+) at approximately 176.09308 m/z.[5] A characteristic fragmentation pattern for tetrazoles is the loss of a neutral nitrogen molecule (N2), resulting in a prominent M-28 peak, which serves as a powerful diagnostic tool.[3]

Part 2: Synthesis and Mechanistic Pathways

The synthesis of this compound is rooted in well-established principles of heterocyclic chemistry. The most common and industrially scalable approach is a two-step process involving a cycloaddition followed by a regioselective alkylation.

Synthetic Workflow Overview

The overall transformation begins with a readily available nitrile precursor and constructs the tetrazole ring, after which the specific N-alkylation is performed.

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Regioselective N-Methylation cluster_2 Step 3: Purification A 4-Cyanoaniline C Intermediate: 5-(4-aminophenyl)-1H-tetrazole A->C Catalyst (e.g., ZnCl2) Solvent (e.g., DMF) Heat B Azide Source (e.g., NaN3) B->C E Final Product: This compound C->E Base (e.g., K2CO3) Solvent (e.g., Acetone) D Methylating Agent (e.g., CH3I) D->E F Crude Product E->F Workup G Pure Product F->G Recrystallization or Chromatography G cluster_0 Carboxylic Acid cluster_1 Tetrazole Bioisostere A R-COOH B R-COO⁻ A->B Deprotonation pKa ~4-5 C Properties: - Anionic at phys. pH - H-bond donor/acceptor - Prone to metabolic  conjugation B->C E R-CN4⁻ B->E Bioisosteric Replacement D R-CN4H D->E Deprotonation pKa ~4.5-5.5 F Properties: - Anionic at phys. pH - H-bond acceptor - Increased metabolic  stability - Higher lipophilicity E->F

Sources

mass spectrometry analysis of 4-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-methyl-2H-tetrazol-5-yl)aniline

A Senior Application Scientist's Field Guide

Executive Summary

This technical guide provides a comprehensive, in-depth framework for the mass spectrometric analysis of this compound, a molecule of considerable interest in pharmaceutical and medicinal chemistry. This document moves beyond standard operating procedures to deliver a narrative grounded in practical expertise, explaining the causal logic behind methodological choices. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, reproducible, and deeply understood approach to characterizing this and structurally related compounds. We will cover optimal ionization strategies, detailed liquid chromatography-mass spectrometry (LC-MS) protocols, and a thorough interpretation of the resultant mass spectra, including predictable fragmentation pathways. The protocols herein are designed as self-validating systems to ensure the highest degree of scientific integrity.

Introduction: The Analytical Imperative

This compound is an aromatic amine featuring a nitrogen-rich tetrazole heterocycle. The tetrazole ring is a common bioisostere for carboxylic acids in drug design, making compounds like this pivotal in modern pharmacology.[1][2] Its structure, containing a basic aniline moiety and the unique tetrazole ring, presents distinct characteristics that must be expertly handled during mass spectrometric analysis for unequivocal structural confirmation, purity assessment, and metabolite identification. Accurate molecular weight determination and the elucidation of fragmentation patterns are non-negotiable for advancing compounds through the development pipeline. This guide provides the authoritative grounding to achieve these goals with precision.

Foundational Principles: Instrumentation and Ionization

The success of any mass spectrometry analysis hinges on the initial step: generating gas-phase ions from the analyte. The physicochemical properties of this compound—specifically its polarity and the presence of a proton-accepting amine group—make it an ideal candidate for "soft" ionization techniques, which minimize premature fragmentation and preserve the molecular ion.

Ionization Source: The Case for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier choice for this compound. ESI is designed for polar, ionizable molecules and works by creating a fine spray of charged droplets from a sample solution, from which solvent evaporates to yield gas-phase ions.[3][4] For this compound, the basic nitrogen of the aniline group is readily protonated in an acidic solution to form a stable [M+H]⁺ ion, making it highly amenable to positive-mode ESI analysis.[5]

An alternative, Atmospheric Pressure Chemical Ionization (APCI) , could also be used. APCI is generally suited for less polar compounds and involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte. While effective, ESI is typically more sensitive for pre-charged or easily ionizable analytes in solution and is the recommended starting point.

Mass Analyzer Selection

The choice of mass analyzer dictates the resolution and accuracy of the measurement.

  • Quadrupole: Ideal for routine quantification and tandem MS (MS/MS) experiments due to its robustness and speed.

  • Time-of-Flight (TOF): Provides high mass resolution and accuracy (<5 ppm), allowing for the determination of elemental composition from the exact mass.

  • Orbitrap: Offers the highest level of performance in both resolution and mass accuracy, making it the gold standard for complex structural elucidation.

This guide will focus on a universally applicable protocol suitable for any modern LC-MS system, with an emphasis on tandem quadrupole or high-resolution TOF systems.

Experimental Protocol: A Validated LC-MS/MS Method

This section details a complete, step-by-step protocol for the analysis of this compound.

Sample & Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of LC-MS grade methanol.

  • Working Solution (1 µg/mL): Serially dilute the stock solution into a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.

    • Causality: The addition of 0.1% formic acid is critical. It acidifies the mobile phase and sample solution, ensuring the aniline nitrogen is fully protonated, which dramatically enhances the ESI signal in positive ion mode.[5]

Liquid Chromatography (LC) Parameters

A well-developed chromatographic method is essential to separate the analyte from impurities and ensure robust ionization without matrix suppression.

ParameterRecommended ConditionRationale & Expertise
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmC18 provides excellent hydrophobic retention for the aromatic system, while the short column length and small particle size allow for fast, efficient separations.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase; acetonitrile offers low viscosity and good UV transparency.
Gradient 5% B to 95% B over 7 minutes, hold 1 min, re-equilibrate 2 minA conservative gradient ensures elution of the target analyte and any potential late-eluting, more hydrophobic impurities.
Flow Rate 0.3 mL/minOptimal for a 2.1 mm ID column to ensure efficient ionization.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and improves peak shape and reproducibility.
Injection Vol. 1-5 µLKept low to prevent peak distortion and column overloading.
Mass Spectrometry (MS) Parameters (Positive ESI)
ParameterRecommended SettingRationale & Expertise
Ionization Mode ESI PositiveTo generate the protonated molecular ion [M+H]⁺.
Capillary Voltage 3.0 - 4.0 kVOptimizes the spray stability and ion generation. This must be tuned for the specific instrument.
Source Temp. 120 °CA moderate temperature to aid desolvation without causing thermal degradation of the analyte.
Desolvation Temp. 350 - 450 °CHigher temperature required to efficiently evaporate the solvent from the ESI droplets.
Cone/Nozzle Voltage 20 - 50 VA critical parameter. It should be high enough to transmit ions efficiently but low enough to prevent in-source fragmentation.
Scan Range (Full Scan) m/z 70 - 400A range sufficient to detect the molecular ion and key fragments.
Collision Energy (MS/MS) 10 - 40 eV (Ramp)A ramp of collision energies is used to generate a rich fragmentation spectrum for structural confirmation.
Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS Analysis cluster_msms 3. Structural Confirmation cluster_data 4. Data Interpretation Stock Prepare 1 mg/mL Stock in Methanol Working Dilute to 1 µg/mL in 50:50 ACN/H₂O + 0.1% FA Stock->Working Inject Inject onto C18 Column Working->Inject Separate Gradient Elution Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect Full Scan MS (m/z 70-400) Ionize->Detect Isolate Isolate [M+H]⁺ Ion Detect->Isolate Fragment Collision-Induced Dissociation (CID) Isolate->Fragment DetectFrag Acquire MS/MS Spectrum Fragment->DetectFrag Analyze Identify Molecular Ion & Fragments DetectFrag->Analyze Confirm Confirm Structure via Fragmentation Pathway Analyze->Confirm

Caption: End-to-end workflow for the LC-MS/MS analysis of this compound.

Data Interpretation: From Spectrum to Structure

The Molecular Ion

The molecular formula for this compound is C₈H₉N₅. Its monoisotopic mass is 175.0858 Da.[6] In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Expected m/z: 176.0931[6]

On a high-resolution instrument, observing this exact mass within a 5 ppm error margin is the first step in confirming the compound's identity.

Tandem MS (MS/MS) and Fragmentation Pathways

To confirm the structure, the [M+H]⁺ ion at m/z 176.09 is isolated and fragmented. The fragmentation pattern is highly diagnostic. Studies on substituted tetrazoles show that a characteristic loss of nitrogen (N₂) or hydrazoic acid (HN₃) is a common fragmentation pathway.[1][7]

Key Predicted Fragment Ions (from [M+H]⁺ at m/z 176.09):

m/z (Predicted)Proposed Loss / StructureMechanistic Rationale
148.08[M+H - N₂]⁺ This is the most anticipated and diagnostic fragmentation. The tetrazole ring readily extrudes a molecule of dinitrogen (28.01 Da), a very stable neutral loss. This fragmentation is a hallmark of the tetrazole moiety.[1][8]
133.06[M+H - HN₃]⁺ Loss of hydrazoic acid (43.02 Da) is another possible fragmentation pathway for protonated tetrazoles, resulting from a different ring-opening mechanism.[1]
119.09[C₇H₉N₂]⁺ This ion likely results from the loss of CHN₃ from the parent ion, indicating a more complex rearrangement and cleavage of the tetrazole ring.
92.06[C₆H₆N]⁺ Represents the protonated aniline fragment following the cleavage of the C-C bond between the phenyl and tetrazole rings.
Fragmentation Pathway Diagram

G cluster_path1 Primary Diagnostic Pathway cluster_path2 Alternative Pathways parent [M+H]⁺ C₈H₁₀N₅⁺ m/z 176.09 frag1 [M+H - N₂]⁺ C₈H₁₀N₃⁺ m/z 148.08 parent->frag1 - N₂ (28.01 Da) frag2 [M+H - HN₃]⁺ C₈H₉N₂⁺ m/z 133.06 parent->frag2 - HN₃ (43.02 Da) frag3 Aniline Fragment [C₆H₆N]⁺ m/z 92.06 parent->frag3 - C₂H₄N₅

Caption: Key fragmentation pathways for [M+H]⁺ of this compound.

Trustworthiness: A Self-Validating System

To ensure the scientific integrity of the results, the following checks must be performed:

  • Mass Accuracy: On a high-resolution MS, the measured mass of the parent and fragment ions should be within 5 ppm of the theoretical calculated mass.

  • Isotopic Pattern: The observed isotopic distribution of the [M+H]⁺ ion must match the theoretical pattern for C₈H₁₀N₅⁺. The A+1 peak should be approximately 9.8% of the A peak intensity.

  • Blank Analysis: A solvent blank should be injected after the sample to confirm the absence of carryover.

  • Reproducibility: The retention time and fragmentation pattern must be consistent across multiple injections.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, knowledge-based approach is employed. By leveraging positive mode Electrospray Ionization, a well-tuned LC-MS system, and an understanding of the molecule's inherent chemical properties, high-quality, unambiguous data can be reliably generated. The characteristic neutral loss of dinitrogen (N₂) from the protonated molecular ion serves as a definitive diagnostic marker for the tetrazole moiety. This guide provides the expert-level framework and detailed protocols necessary for drug development professionals to confidently characterize this important class of compounds, ensuring data integrity and accelerating the research and development process.

References

  • Smolecule. (2023).this compound.
  • Life Science Journal. (2008).Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
  • PubChem. (n.d.).4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline.
  • JoVE. (2023). Video: Mass Spectrometry of Amines. Available at: [Link]

  • ResearchGate. (n.d.). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes. Available at: [Link]

  • International Journal of Analytical Chemistry. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]

  • PMC - NIH. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Available at: [Link]

  • Atmospheric Measurement Techniques. (2015). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Available at: [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Available at: [Link]

  • Separation Science. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Available at: [Link]

  • University of Victoria. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Available at: [Link]

  • MDPI. (n.d.). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Available at: [Link]

  • American Journal of Pharmacy and Health Research. (2022). Mass Spectroscopy and Ionization Techniques. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Methyl-2H-tetrazol-5-yl)aniline. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-(2-methyl-2H-tetrazol-5-yl)aniline, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] A thorough understanding of its aqueous solubility and chemical stability is paramount for its effective application, particularly in drug development, where these properties directly influence bioavailability, formulation strategies, and shelf-life. This document outlines the core physicochemical principles governing the behavior of this molecule and presents detailed, field-proven experimental protocols for its rigorous evaluation. Methodologies for determining thermodynamic solubility, pH-solubility profiles, and intrinsic stability through forced degradation studies are detailed, adhering to international regulatory standards. The rationale behind experimental design, data interpretation, and the establishment of self-validating analytical systems are discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical profile of this compound and similarly structured compounds.

Introduction: The Scientific Imperative

This compound is an organic compound featuring a substituted aniline ring linked to a methylated tetrazole moiety. Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acid groups, which can enhance metabolic stability and other beneficial physicochemical properties.[2] The aniline functional group, while a versatile synthetic handle, is also a known "structural alert" due to its potential for metabolic instability and the formation of reactive metabolites.[3][4][5]

A comprehensive characterization of solubility and stability is therefore not merely a data-gathering exercise; it is a critical risk-mitigation strategy in any research and development pipeline. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate due to inadequate bioavailability. Likewise, chemical instability can lead to loss of potency, the formation of potentially toxic degradants, and a shortened product shelf-life.

This guide provides the foundational knowledge and actionable protocols to thoroughly characterize this compound, enabling scientists to make informed decisions regarding its handling, formulation, and advancement.

Core Physicochemical Profile

A molecule's behavior in solution is dictated by its structure. This compound possesses two key functional groups that govern its solubility and stability:

  • The Aniline Moiety: The primary amine (-NH₂) on the phenyl ring is basic. It will become protonated (form -NH₃⁺) in acidic conditions. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility at low pH. The pKa of the conjugate acid of aniline is approximately 4.6.

  • The 2-methyl-2H-tetrazole Moiety: The tetrazole ring is aromatic and contains four nitrogen atoms, making it capable of hydrogen bonding.[2] While the parent 1H-tetrazole is weakly acidic (pKa ~4.9), the N-methylation at the 2-position in this specific isomer removes the acidic proton, rendering this part of the molecule non-ionizable under typical physiological pH conditions.[6] This moiety contributes to the overall polarity and metabolic stability of the compound.[2]

Because the molecule contains an ionizable basic group, its aqueous solubility is expected to be highly dependent on pH.[7]

Aqueous Solubility Assessment

The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility—the maximum concentration of the compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[8] It is recommended by major regulatory bodies and provides the most reliable data for biopharmaceutical classification.[9]

Rationale: This method ensures that the system reaches true thermodynamic equilibrium by allowing sufficient time for the dissolution of the solid material and the saturation of the solution. This avoids the potential for underestimation common in faster, kinetic-based solubility assays.[10]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: To each vial, add a precise volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4).

  • Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (typically 25°C or 37°C).[9] Agitate the samples for a defined period, generally 24 to 48 hours, to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Filtration (Optional but Recommended): For added certainty, filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any fine particulates.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Experimental Protocol: pH-Solubility Profiling

For an ionizable compound like this compound, understanding its solubility across a range of pH values is critical.[7][11] This profile is essential for predicting its absorption in the gastrointestinal tract.

Methodology: The shake-flask protocol described in Section 3.1 is repeated using a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4).

Data Presentation: The results should be summarized in a clear, tabular format.

Table 1: Hypothetical pH-Solubility Profile for this compound at 37°C

pH of BufferMean Solubility (µg/mL)Standard DeviationPredominant Species
1.21550± 75Protonated (Cationic)
2.01420± 68Protonated (Cationic)
4.5350± 25Mixture
6.825± 5Neutral (Free Base)
7.422± 4Neutral (Free Base)

Interpretation: The data clearly illustrates the Henderson-Hasselbalch relationship for a basic compound.[12] Solubility is high at low pH where the aniline nitrogen is protonated, and it decreases significantly as the pH increases above the pKa, where the neutral, less polar free base form predominates.

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of drug development that involves subjecting a compound to conditions more severe than those used for accelerated stability testing.[13][14] The primary goals, as outlined in the International Council for Harmonisation (ICH) guidelines, are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[15][16]

Scientist's Note: The goal of forced degradation is not to completely destroy the compound, but to achieve a target degradation of approximately 5-20%.[17] This level of degradation is sufficient to produce and detect the primary degradation products without being so excessive that it leads to secondary or tertiary degradants that would not be seen under normal storage conditions.

Workflow for Stability Assessment

The process of assessing chemical stability is a systematic endeavor, beginning with stress testing and culminating in a validated, stability-indicating method.

Stability_Workflow cluster_stress Step 1: Forced Degradation cluster_analysis Step 2: Analysis & Method Development cluster_outcome Step 3: Data Interpretation DS Drug Substance (this compound) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DS->Stress Samples Stressed Samples Stress->Samples HPLC HPLC Method Development (Separation of Parent & Degradants) Samples->HPLC Validation Method Validation (Specificity, Linearity, etc.) HPLC->Validation Pathways Identify Degradation Pathways Validation->Pathways Profile Establish Intrinsic Stability Profile Pathways->Profile

Caption: Workflow for forced degradation and stability-indicating method development.

Experimental Protocols for Forced Degradation

The following protocols are based on ICH Q1A(R2) guidelines.[14] A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is used for these studies.

A. Hydrolytic Stability (Acid and Base)

  • Procedure:

    • Mix the stock solution with 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them (base for the acid sample, acid for the base sample), and dilute to a final concentration for HPLC analysis.

  • Rationale: This test simulates the effect of acidic or basic environments on the compound, identifying susceptibility to hydrolysis. The aniline and tetrazole moieties are generally stable to hydrolysis, but this must be confirmed.

B. Oxidative Stability

  • Procedure:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light, for a set period (e.g., 24 hours).

    • Withdraw samples at intervals and dilute for HPLC analysis.

  • Rationale: The aniline group is susceptible to oxidation, which can be a primary degradation pathway. This stress test is crucial for identifying potential oxidative degradants.[4]

C. Thermal Stability

  • Procedure:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Place a solution of the compound in a controlled temperature oven (e.g., 60°C).

    • Sample at various time points, dissolve the solid or dilute the solution, and analyze by HPLC.

  • Rationale: This assesses the intrinsic stability of the molecule at elevated temperatures, which is important for determining appropriate storage and shipping conditions.

D. Photostability

  • Procedure:

    • Expose the solid compound and a solution of the compound to a controlled light source that meets ICH Q1B requirements.[18][19][20] The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[21]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples by HPLC and compare them to the dark controls.

  • Rationale: Aromatic systems and anilines can be susceptible to photodegradation. This test is mandatory for regulatory submissions and determines if the substance or its product requires light-resistant packaging.[21]

Data Presentation and Interpretation

Results from the forced degradation studies should be compiled into a summary table.

Table 2: Hypothetical Forced Degradation Summary for this compound

Stress ConditionDuration/Temp% Assay of Parent% DegradationNo. of Degradants >0.1%
0.1 M HCl24 h @ 60°C98.51.51
0.1 M NaOH24 h @ 60°C99.20.80
3% H₂O₂24 h @ RT85.314.73
Thermal (Solid)7 days @ 80°C99.50.50
Photolytic (ICH Q1B)Standard94.15.92

Interpretation:

  • The compound shows high stability towards acid, base, and heat.

  • Significant degradation is observed under oxidative conditions, indicating the aniline moiety is the likely site of instability.

  • The compound also shows some sensitivity to light.

  • The analytical method was able to separate the parent compound from all generated degradants, confirming it is "stability-indicating."

Conclusion and Strategic Recommendations

The systematic characterization of this compound reveals a molecule with predictable, pH-dependent aqueous solubility and a specific vulnerability to oxidative and photolytic degradation.

Key Findings:

  • Solubility: The compound is a weak base with low intrinsic solubility but significantly higher solubility under acidic conditions (pH < 4.5). This has direct implications for oral formulation design, suggesting that absorption may be favorable in the acidic environment of the stomach.

  • Stability: The primary degradation pathway is oxidation, likely at the aniline nitrogen. The compound is also moderately sensitive to light. It demonstrates good stability in hydrolytic and thermal stress conditions.

Recommendations for Drug Development Professionals:

  • Formulation Strategy: For oral delivery, formulations that promote dissolution in the stomach are advised. For intravenous formulations, a buffered solution at a pH below 4.5 would be necessary to maintain solubility.

  • Handling and Storage: The solid material and solutions should be protected from light. The inclusion of an antioxidant in liquid formulations may be necessary to ensure long-term stability.

  • Analytical Method: The developed stability-indicating HPLC method must be fully validated and used for all future stability and release testing.

This technical guide provides a robust starting point for the comprehensive physicochemical profiling of this compound. The protocols and interpretive guidance herein are designed to ensure scientific rigor and support the successful advancement of research and development programs involving this and related chemical entities.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. [Link]

  • Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Omega. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2018). Dissolution Technologies. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

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  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

  • Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. (2016). ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. [Link]

  • Tetrazole. Wikipedia. [Link]

  • Biological activities importance of Tetrazole derivatives. (2025). ResearchGate. [Link]

  • Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. (2019). World Health Organization. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH. (2021). PubMed. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). ADMET & DMPK. [Link]

  • Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). (2023). Egyptian Journal of Chemistry. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry. [Link]

  • Solubility Measurements. ResearchGate. [Link]

  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. (2025). National Institutes of Health. [Link]

  • Forced Degradation Studies. (2016). MedCrave. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]

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The Untapped Potential of 4-(2-methyl-2H-tetrazol-5-yl)aniline Derivatives: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic combination of privileged chemical scaffolds offers a fertile ground for discovery. This technical guide delves into the largely unexplored chemical space of 4-(2-methyl-2H-tetrazol-5-yl)aniline derivatives. While comprehensive biological data on this specific series of compounds remains nascent in publicly available literature, the foundational components—the tetrazole ring and the aniline moiety—are well-established pharmacophores with significant precedence in medicinal chemistry. This whitepaper serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework for the synthesis, biological evaluation, and mechanistic investigation of novel this compound derivatives as potential anticancer and antimicrobial agents. By synthesizing established protocols with expert insights, this guide aims to catalyze the exploration of this promising, yet underexplored, class of compounds.

Introduction: The Rationale for Investigating this compound Derivatives

The imperative for new drug candidates with improved efficacy, selectivity, and safety profiles is a constant in pharmaceutical research. The this compound scaffold presents a compelling starting point for a number of reasons:

  • The Privileged Tetrazole Moiety: The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] Its inherent planarity and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of approved drugs and clinical candidates.[1][2] The tetrazole nucleus is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2]

  • The Versatile Aniline Scaffold: Aniline and its derivatives are fundamental building blocks in medicinal chemistry. The amino group provides a convenient handle for further chemical modifications, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties and biological activity. This versatility enables the exploration of structure-activity relationships (SAR) in a systematic manner.

  • Synergistic Potential: The combination of the tetrazole and aniline moieties within a single molecule offers the potential for synergistic or novel biological activities. The specific arrangement in this compound provides a rigid scaffold that can be strategically decorated with functional groups to target specific biological macromolecules.

This guide will provide a roadmap for unlocking the therapeutic potential of this promising chemical class.

Synthesis of the Core Scaffold and a Proposed Virtual Library

The synthesis of this compound is a multi-step process that can be reliably executed in a laboratory setting. The following is a detailed protocol based on established methodologies.[1]

Synthesis of this compound

Step 1: Cyanation of 4-bromoaniline

A mixture of 4-bromoaniline, copper(I) cyanide, and a suitable solvent such as DMF or NMP is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 4-aminobenzonitrile, is isolated by extraction and purified by column chromatography.

Step 2: Tetrazole Formation

4-aminobenzonitrile is then subjected to a cyclization reaction with sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride or ammonium chloride, in a high-boiling solvent like DMF. The reaction is typically heated for several hours. This step forms the tetrazole ring, yielding 4-(1H-tetrazol-5-yl)aniline.

Step 3: N-methylation of the Tetrazole Ring

The final step involves the regioselective methylation of the tetrazole ring. A common method is to treat 4-(1H-tetrazol-5-yl)aniline with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent. This reaction can yield a mixture of N1 and N2 isomers, which can be separated by chromatography to isolate the desired this compound.

Synthesis_Workflow A 4-bromoaniline B 4-aminobenzonitrile A->B CuCN, DMF, reflux C 4-(1H-tetrazol-5-yl)aniline B->C NaN3, ZnCl2, DMF, heat D This compound C->D CH3I, K2CO3, Acetone

Caption: Synthetic pathway for this compound.

Proposed Virtual Library for Biological Screening

To explore the biological potential of this scaffold, a virtual library of derivatives can be synthesized by modifying the aniline amino group. This can be achieved through standard organic reactions such as:

  • Acylation: Reaction with various acyl chlorides or anhydrides to introduce different amide functionalities.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce diverse aryl or heteroaryl substituents.

A proposed library of derivatives for initial screening is presented in the table below.

Derivative Modification Rationale
DA-01 AcetamideIntroduce a simple, neutral amide.
DA-02 BenzamideIntroduce an aromatic amide for potential π-stacking interactions.
DA-03 Methane sulfonamideIntroduce a polar, hydrogen bond accepting group.
DA-04 N-benzylIntroduce a bulky, hydrophobic group.
DA-05 N-phenylExplore the effect of a larger aromatic system.
DA-06 N-(pyridin-2-yl)Introduce a heteroaromatic ring for potential new interactions.

Proposed Biological Evaluation: A Two-Pronged Approach

Based on the known activities of tetrazole and aniline derivatives, a primary screening campaign should focus on two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity Screening

A tiered approach is recommended for evaluating the anticancer potential of the synthesized derivatives.

Tier 1: In Vitro Cytotoxicity Screening

The initial screening should involve assessing the cytotoxicity of the compounds against a panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel provides a broad and standardized platform for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

Anticancer_Screening_Workflow A Synthesized Derivatives B Tier 1: NCI-60 Cytotoxicity Screen (MTT Assay) A->B C Identify 'Hit' Compounds (IC50 < 10 µM) B->C D Tier 2: Mechanism of Action Studies C->D E Apoptosis Assays (Caspase-Glo, Annexin V) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Target Identification (Kinase Profiling, etc.) D->G

Caption: Proposed workflow for anticancer activity screening.

Tier 2: Mechanism of Action Studies for "Hit" Compounds

For compounds demonstrating significant cytotoxicity (e.g., IC50 < 10 µM), further studies should be conducted to elucidate their mechanism of action. These may include:

  • Apoptosis Assays: To determine if the compounds induce programmed cell death (e.g., Caspase-Glo assay, Annexin V staining).

  • Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at a specific phase (e.g., flow cytometry with propidium iodide staining).

  • Target Identification: Based on the structural similarity to known kinase inhibitors, profiling against a panel of kinases could be a rational next step.

Antimicrobial Activity Screening

The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The synthesized derivatives should be screened against a panel of clinically relevant microorganisms.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial/Fungal Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well plate.

  • Inoculation: The prepared inoculum is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Table of Proposed Microbial Strains for Screening:

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureusEscherichia coliCandida albicans
Streptococcus pneumoniaePseudomonas aeruginosaAspergillus fumigatus
Enterococcus faecalisKlebsiella pneumoniaeCryptococcus neoformans

Anticipated Structure-Activity Relationships and Mechanistic Insights

While empirical data is required, some initial hypotheses regarding the SAR of this compound derivatives can be formulated based on existing knowledge of related compounds:

  • Substituents on the Aniline Ring: The nature of the substituent on the aniline nitrogen will likely have a profound impact on biological activity. Electron-withdrawing groups may enhance activity in some cases by modulating the pKa of the aniline nitrogen, while bulky hydrophobic groups could improve binding to hydrophobic pockets in target proteins.

  • Hydrogen Bonding Potential: The introduction of hydrogen bond donors and acceptors on the aniline substituent could lead to specific interactions with target enzymes or receptors.

  • Overall Lipophilicity: The logP of the compounds will be a critical parameter influencing their cell permeability and overall pharmacokinetic properties. A balance between solubility and lipophilicity will be essential for in vivo efficacy.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, avenue for the discovery of novel anticancer and antimicrobial agents. This technical guide provides a comprehensive and actionable framework for the synthesis, biological evaluation, and initial mechanistic characterization of a focused library of derivatives. The systematic approach outlined herein, combining robust synthetic protocols with established biological assays, is designed to efficiently identify "hit" compounds and lay the groundwork for future lead optimization. The insights gained from such a study will not only illuminate the therapeutic potential of this specific chemical class but also contribute to the broader understanding of the role of tetrazole and aniline moieties in medicinal chemistry. The path forward is clear: the synthesis and screening of these derivatives are warranted and hold the promise of yielding novel therapeutic candidates.

References

  • ResearchGate. (2022, June). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Tetrazole Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2010, December). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrazole-Derivatives-as-Promising-Anticancer-Agents.pdf. Retrieved from [Link]

  • Scientific-Practical Center of the NAS of Belarus for Bioresources. (n.d.). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. Retrieved from [Link]

  • PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

Sources

A Technical Guide to 4-(2-methyl-2H-tetrazol-5-yl)aniline: A Bioisosteric Approach to Carboxylic Acid Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry, aimed at optimizing pharmacodynamic and pharmacokinetic profiles. The carboxylic acid moiety, while a common pharmacophore, often introduces challenges related to metabolic instability, poor membrane permeability, and potential toxicity.[1][2][3][4] Bioisosteric replacement offers a powerful strategy to mitigate these liabilities. This guide provides an in-depth examination of the tetrazole functional group as a premier bioisostere for carboxylic acids, with a specific focus on the versatile building block, 4-(2-methyl-2H-tetrazol-5-yl)aniline. We will explore the physicochemical rationale for this substitution, detailed synthetic protocols, and the strategic application of this compound in drug design, underscoring its potential to yield superior therapeutic candidates.

The Challenge of Carboxylic Acids and the Principle of Bioisosterism

The concept of bioisosterism involves substituting atoms or groups within a molecule with other entities that possess similar physical or chemical properties, with the goal of creating a new compound that exhibits broadly similar biological activity.[1] This strategy is frequently employed to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3]

The carboxylic acid group is a prime target for bioisosteric replacement for several reasons:

  • Metabolic Liability: Carboxylic acids are susceptible to metabolic transformations, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides.[4][5] These metabolites have been implicated in idiosyncratic drug toxicities.[1]

  • Poor Permeability: At physiological pH, carboxylic acids are typically ionized, which increases their polarity and can limit their ability to passively diffuse across biological membranes, such as the intestinal wall or the blood-brain barrier.[2]

  • Toxicity: The reactivity of metabolites like acyl-CoA thioester derivatives can lead to interference with endogenous lipid metabolism and other toxic effects.[4]

Replacing the carboxylic acid with a suitable bioisostere can circumvent these issues while preserving the essential interactions with the biological target.[1][2]

The Tetrazole Advantage: A Superior Surrogate for Carboxylic Acids

Among the various carboxylic acid bioisosteres, the 5-substituted-1H-tetrazole ring has emerged as one of the most successful and widely used surrogates in drug design.[1][6] This is due to a remarkable convergence of key physicochemical properties.

Key Physicochemical Similarities

The tetrazole ring effectively mimics the essential features of a carboxylic acid:

PropertyCarboxylic Acid (-COOH)5-Substituted Tetrazole (-CN4H)Rationale for Bioisosteric Equivalence
Acidity (pKa) ~4.5 - 4.9~4.5 - 4.9The comparable pKa values ensure that the tetrazole is also deprotonated at physiological pH, allowing it to engage in similar ionic and hydrogen bond interactions with target receptors as the carboxylate anion.[1][5][6]
Geometry PlanarPlanarThe planarity of both groups allows them to occupy a similar spatial arrangement within a receptor's binding pocket.[4]
Charge Distribution Delocalized negative charge over two oxygen atoms.Delocalized negative charge over four nitrogen atoms.The delocalized anionic charge is a key feature for electrostatic interactions. The tetrazole anion effectively reproduces this charge distribution.[6]
Lipophilicity Generally lowerGenerally higherTetrazoles are typically more lipophilic than their carboxylic acid counterparts, which can lead to improved membrane permeability and bioavailability.[6][7][8]
Metabolic Stability

A significant advantage of the tetrazole ring is its enhanced metabolic stability. It is resistant to many of the biological degradation pathways that affect carboxylic acids.[6] While tetrazoles can undergo N-glucuronidation, the resulting adducts are less chemically reactive than the O-glucuronides derived from carboxylic acids, and have not been associated with the same toxic effects.[1][4][5]

Spotlight on this compound

This compound is a particularly useful chemical building block that incorporates the benefits of the tetrazole bioisostere. Its structure features a tetrazole ring substituted at the para position of an aniline moiety.[9]

Caption: Structure of this compound

The N-methyl group serves a critical purpose: it "caps" one of the nitrogen atoms, preventing tautomerization and eliminating the acidic proton of the tetrazole ring itself. This modification is useful when the goal is to mimic a non-acidic functionality or to introduce the tetrazole core as a metabolically stable polar group without acidic properties. The aniline's primary amine (-NH₂) provides a versatile synthetic handle for further elaboration, allowing this fragment to be readily incorporated into larger molecules via amide coupling, sulfonylation, or other standard transformations.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₉N₅[9][10]
Molecular Weight 175.19 g/mol [9][11]
CAS Number 436092-89-6[9]
Predicted XlogP 1.1[10]

Synthesis Protocol: From Nitrile to Tetrazole

The most common and foundational route to synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide species.[9] The following protocol outlines a representative synthesis of this compound starting from 4-cyanoaniline.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 4-(1H-Tetrazol-5-yl)aniline

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanoaniline (1 equivalent).

  • Reagents: Add sodium azide (NaN₃, ~3 equivalents) and an ammonium salt such as ammonium chloride (NH₄Cl) or triethylamine hydrochloride (Et₃N·HCl, ~3 equivalents). The salt acts as a proton source to generate hydrazoic acid in situ, which is safer than handling it directly.

  • Solvent: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or toluene.

  • Reaction: Heat the mixture with stirring to approximately 120°C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully acidify the mixture with hydrochloric acid (HCl). This protonates the tetrazole and precipitates the product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-(1H-tetrazol-5-yl)aniline.

Step 2: N-Methylation to Yield this compound

  • Setup: In a new flask, dissolve the 4-(1H-tetrazol-5-yl)aniline (1 equivalent) in a suitable solvent like acetone.

  • Base: Add a mild base, such as potassium carbonate (K₂CO₃, ~2-3 equivalents), to deprotonate the tetrazole ring.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, ~1.1 equivalents), dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). Causality Note: The methylation of 5-aryltetrazoles can yield a mixture of N1 and N2 isomers. The reaction conditions, including solvent and base, can influence the regioselectivity. Separation of isomers may be required.

  • Purification: After the reaction is complete, filter off the inorganic salts. Concentrate the filtrate and purify the residue using column chromatography on silica gel to isolate the desired this compound isomer.[9]

Strategic Application in Drug Design

The true utility of this compound lies in its role as a versatile intermediate for creating more complex drug candidates. The aniline functional group is a key point for diversification.

Bioisosteric Replacement Workflow

The following diagram illustrates the strategic replacement of a carboxylic acid in a hypothetical drug candidate with the tetrazole-aniline scaffold, followed by further modification.

G cluster_0 Parent Drug cluster_1 Bioisosteric Replacement Strategy cluster_2 Optimized Candidate Parent Lead Compound with Aryl-COOH A Replace COOH with Tetrazole Parent->A Address PK/Tox issues B Introduce Aniline Scaffold (4-(tetrazol-5-yl)aniline) A->B C N-Methylation B->C D Couple with R-group (Amide/Sulfonamide formation) C->D Final Final Candidate with Aryl-(2-Me-Tetrazole)-NH-R D->Final Improved Properties

Caption: Logic flow for bioisosteric replacement and lead optimization.

Hypothetical Case Study: Improving a Kinase Inhibitor

Consider a hypothetical kinase inhibitor ("Lead-COOH") containing a benzoic acid moiety that is crucial for binding but suffers from high clearance due to rapid glucuronidation.

CompoundTarget IC₅₀ (nM)In Vitro Metabolic Stability (% remaining after 60 min)Cell Permeability (Papp, 10⁻⁶ cm/s)
Lead-COOH 5015%0.5
Lead-Tetrazole-Aniline 4585%4.2

In this scenario, replacing the carboxylic acid with the this compound moiety (followed by coupling to the rest of the parent molecule) could yield a new candidate ("Lead-Tetrazole-Aniline") with:

  • Maintained Potency: The tetrazole successfully mimics the carboxylate's interactions, preserving the IC₅₀.

  • Dramatically Improved Metabolic Stability: The tetrazole is resistant to the metabolic pathways that rapidly cleared the parent drug.[6][12]

  • Enhanced Permeability: The increased lipophilicity of the tetrazole bioisostere improves its ability to cross cell membranes, potentially leading to better oral bioavailability.[7][8]

Conclusion

The replacement of carboxylic acids with bioisosteres is a validated and highly effective strategy in modern drug discovery for overcoming common ADME and toxicity hurdles.[2][3][4] The 5-substituted tetrazole ring stands out as a premier surrogate due to its remarkable ability to replicate the key physicochemical properties of a carboxylate while offering superior metabolic stability.[1][6][12] The specific building block, this compound, provides researchers with a powerful tool, combining the benefits of the tetrazole core with a versatile aniline handle for straightforward incorporation into diverse molecular scaffolds. By leveraging this and similar reagents, drug development professionals can rationally design and synthesize next-generation therapeutic candidates with optimized properties and a higher probability of clinical success.

References

  • Smolecule. (2023, August 15). This compound.
  • Popin, E., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • (n.d.). Carboxylic acid (bio)isosteres in drug design. PubMed.
  • (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
  • Luo, X., et al. (2025, September 1). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate.
  • (2022, July 8). Acid Bioisosteres. Cambridge MedChem Consulting.
  • Malik, M. A., et al. (2013, May 7). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate.
  • (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • (2025, August 6). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate.
  • Patowary, P., et al. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
  • (n.d.). Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
  • (n.d.). 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline. PubChem.
  • (n.d.). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. Journal of Moroccan Chemistry of Heterocycles.
  • (n.d.). This compound. CymitQuimica.

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An In-depth Technical Guide to the Chemical Reactivity of the Aniline Group in 4-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the aniline functional group in the heterocyclic compound 4-(2-methyl-2H-tetrazol-5-yl)aniline. This molecule is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of bioactive compounds.[1] A thorough understanding of its aniline group's reactivity is paramount for its effective utilization in drug discovery and development. This guide delves into the electronic properties influencing its reactivity, detailed protocols for key chemical transformations, and the underlying mechanistic principles. The content is structured to provide both theoretical grounding and practical, field-proven insights for researchers.

Introduction: The Strategic Importance of this compound

This compound is a unique chemical entity that marries the well-established reactivity of an aniline with the distinct physicochemical properties of a tetrazole ring. The tetrazole moiety is a known bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability and cell membrane permeability.[1] The aniline group, a primary aromatic amine, is a cornerstone of synthetic chemistry, enabling a vast array of chemical transformations. The interplay between these two functional groups dictates the molecule's overall reactivity profile and its potential applications as a scaffold in the design of novel therapeutics. This guide will focus specifically on the chemical behavior of the aniline group, as it is the primary handle for derivatization in many synthetic strategies.

Electronic Landscape: The Influence of the 2-methyl-2H-tetrazol-5-yl Substituent

The reactivity of the aniline's amino group—its basicity and nucleophilicity—is intrinsically linked to the electronic nature of the substituents on the aromatic ring. The 2-methyl-2H-tetrazol-5-yl group, positioned para to the amino group, exerts a significant electron-withdrawing effect. This is a consequence of the combined inductive and resonance effects of the nitrogen-rich tetrazole ring.

The high electronegativity of the four nitrogen atoms in the tetrazole ring pulls electron density away from the phenyl ring through the sigma bond framework (inductive effect). Furthermore, the pi-system of the tetrazole can participate in resonance, delocalizing the lone pair of electrons from the aniline's nitrogen, thereby reducing its availability for protonation or nucleophilic attack. This deactivation is a critical consideration when planning synthetic transformations.

This electron-withdrawing character has two major consequences for the aniline group:

  • Reduced Basicity: The pKa of the conjugate acid of this compound is expected to be lower than that of aniline (pKa ≈ 4.6). This means it is a weaker base and will require stronger acidic conditions for protonation.

  • Decreased Nucleophilicity: The reduced electron density on the nitrogen atom makes it a less potent nucleophile compared to aniline. Consequently, reactions with electrophiles may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of catalysts.

Key Chemical Transformations of the Aniline Group

The aniline moiety in this compound, despite its reduced reactivity, remains a versatile functional group for a variety of chemical transformations. This section provides an overview of key reactions and generalized experimental protocols.

Amide Bond Formation (Acylation)

The formation of an amide bond is a cornerstone of medicinal chemistry, and the aniline group of the title compound readily participates in this reaction with carboxylic acids and their derivatives.

Mechanism: The reaction typically proceeds via a nucleophilic acyl substitution. The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid).

Experimental Protocol: General Procedure for Amide Synthesis

  • Activation of Carboxylic Acid (if applicable): To a solution of the desired carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), add a coupling agent (e.g., 1.1 equivalents of HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., 1.2 equivalents of diisopropylethylamine (DIPEA)). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.0 equivalent) in the same solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Amide_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Ester Activated Ester (e.g., O-acylisourea) Carboxylic_Acid->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., HATU, DIPEA) Coupling_Agent->Activated_Ester Aniline This compound Activated_Ester->Aniline Amide_Product Amide Product Activated_Ester->Amide_Product Aniline->Amide_Product Nucleophilic Attack

Sulfonamide Synthesis

The reaction of the aniline with sulfonyl chlorides provides sulfonamides, a class of compounds with a rich history in medicinal chemistry.

Mechanism: Similar to acylation, the reaction proceeds through a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: Dissolve this compound (1.0 equivalent) and a base (e.g., 1.5 equivalents of pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., DCM or THF) and cool the mixture to 0°C in an ice bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. For less reactive anilines, heating may be necessary. Some patented procedures for sulfonamide synthesis from anilines suggest heating at temperatures between 120°C and 160°C.[3]

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with an acidic aqueous solution, a basic aqueous solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Sulfonamide_Synthesis Aniline This compound Reaction Nucleophilic Attack Aniline->Reaction Sulfonyl_Chloride R-SO₂Cl Sulfonyl_Chloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Sulfonamide_Product Sulfonamide Product Reaction->Sulfonamide_Product

Urea Formation

The reaction with isocyanates provides a straightforward route to urea derivatives, which are also important pharmacophores.

Mechanism: The nucleophilic aniline nitrogen attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the urea linkage.

Experimental Protocol: General Procedure for Urea Synthesis

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as acetonitrile or THF.

  • Isocyanate Addition: Add the desired isocyanate (1.0-1.2 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. For some substrates, gentle heating (e.g., to 50°C) may be required to drive the reaction to completion.[4]

  • Work-up and Purification: If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

N-Alkylation

Introducing alkyl groups onto the aniline nitrogen can be achieved through various methods, though the reduced nucleophilicity of the aniline may necessitate specific conditions.

Mechanism: The reaction typically follows an SN2 pathway, where the aniline nitrogen acts as a nucleophile and displaces a leaving group on an alkyl halide or another suitable electrophile.

Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide

  • Reaction Setup: Combine this compound (1.0 equivalent), the alkyl halide (1.0-1.5 equivalents), and a base (e.g., 2.0 equivalents of potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetonitrile.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 60-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Diazotization and Subsequent Reactions

The primary aromatic amine of this compound can be converted to a diazonium salt, which is a versatile intermediate for a wide range of transformations, including Sandmeyer-type reactions to introduce halogens, cyano groups, and other functionalities.

Mechanism: The reaction of the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt.

Experimental Protocol: General Procedure for Diazotization

  • Formation of Diazonium Salt: Dissolve this compound (1.0 equivalent) in an aqueous solution of a strong acid (e.g., 2.5-3.0 equivalents of HCl or H2SO4) and cool the mixture to 0-5°C. To this solution, add a solution of sodium nitrite (1.0-1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

  • Subsequent Reaction (e.g., Sandmeyer Reaction): In a separate flask, prepare a solution or suspension of the desired copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid. Add the cold diazonium salt solution to the copper(I) salt mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Summary of Key Reactions and Typical Conditions

Reaction TypeElectrophileSolvent(s)Base(s)Typical Temperature
Amide FormationCarboxylic Acid + Coupling AgentDCM, DMFDIPEA, Et3NRoom Temperature
Sulfonamide SynthesisSulfonyl ChlorideDCM, THFPyridine, Et3N0°C to Reflux
Urea FormationIsocyanateAcetonitrile, THFNoneRoom Temperature to 50°C
N-AlkylationAlkyl HalideDMF, AcetonitrileK2CO3, NaH60-100°C
DiazotizationNaNO2 / Strong AcidWater / Acid-0-5°C

Conclusion

The aniline group in this compound, while deactivated by the electron-withdrawing tetrazole ring, remains a highly valuable functional handle for the synthesis of a diverse array of derivatives. A sound understanding of the electronic effects at play is crucial for selecting the appropriate reaction conditions to achieve desired chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block in their drug discovery endeavors. Further optimization of these general procedures for specific substrates will undoubtedly lead to the development of novel and potent therapeutic agents.

References

  • Google Patents. (2003). Process to prepare sulfonamides. US20030236437A1.
  • National Center for Biotechnology Information. (2021). Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline from 4-cyanoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-methyl-2H-tetrazol-5-yl)aniline is a key building block in medicinal chemistry and materials science. The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] This application note provides a detailed, two-step protocol for the synthesis of this valuable compound starting from commercially available 4-cyanoaniline. The described methodology is robust, scalable, and proceeds in high yield.

The synthesis involves an initial [3+2] cycloaddition of an azide species with the nitrile group of 4-cyanoaniline to form the tetrazole ring, followed by a regioselective N-methylation. This guide will elaborate on the mechanistic underpinnings of these transformations, provide a step-by-step experimental protocol, and present characterization data for the intermediate and final products.

Mechanistic Overview

The synthesis of this compound from 4-cyanoaniline is a two-step process:

  • Tetrazole Formation: The reaction of 4-cyanoaniline with sodium azide in the presence of a proton source (e.g., triethylamine hydrochloride) leads to the formation of 5-(4-aminophenyl)-1H-tetrazole. This reaction is a classic example of a [3+2] cycloaddition.[2][3] The mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile.[4] The electron-withdrawing nature of the substituent on the nitrile can influence the activation barrier of this reaction.[5][6]

  • N-Methylation: The subsequent alkylation of 5-(4-aminophenyl)-1H-tetrazole with a methylating agent, such as methyl iodide, yields a mixture of two regioisomers: 4-(1-methyl-1H-tetrazol-5-yl)aniline and the desired this compound. The ratio of these isomers is influenced by factors such as the solvent, base, and temperature.[7][8] The preferential formation of the 2,5-disubstituted tetrazole is often observed in many alkylation reactions.[9][10]

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: N-Methylation 4-cyanoaniline 4-cyanoaniline 5-(4-aminophenyl)-1H-tetrazole 5-(4-aminophenyl)-1H-tetrazole 4-cyanoaniline->5-(4-aminophenyl)-1H-tetrazole NaN3, Et3N·HCl Toluene, 120°C This compound This compound 5-(4-aminophenyl)-1H-tetrazole->this compound CH3I, K2CO3 Acetone, reflux

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Cyanoaniline≥98%Sigma-Aldrich
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich
Triethylamine Hydrochloride (Et₃N·HCl)≥98%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Methyl Iodide (CH₃I)99.5%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)≥99%Sigma-Aldrich
AcetoneACS gradeFisher Scientific
Ethyl AcetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Deionized Water

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.

  • Methyl iodide is a carcinogen and a potent alkylating agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 5-(4-aminophenyl)-1H-tetrazole

This procedure is adapted from the method described by Koguro et al.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-cyanoaniline (5.91 g, 50 mmol), sodium azide (9.75 g, 150 mmol), and triethylamine hydrochloride (20.7 g, 150 mmol).

  • Solvent Addition: Add 125 mL of anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 250 mL of deionized water to the reaction mixture and stir for 15 minutes.

    • Separate the aqueous layer.

    • To the aqueous layer, slowly add concentrated hydrochloric acid dropwise until the pH is acidic, which will precipitate the product.

    • Filter the resulting solid, wash with cold deionized water, and dry under vacuum to yield 5-(4-aminophenyl)-1H-tetrazole as a white solid.

ParameterValue
Reactants
4-Cyanoaniline5.91 g (50 mmol)
Sodium Azide9.75 g (150 mmol)
Triethylamine Hydrochloride20.7 g (150 mmol)
Solvent
Toluene125 mL
Reaction Conditions
Temperature120 °C
Time36 hours
Expected Yield 80-90%
Appearance White solid
Step 2: Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(4-aminophenyl)-1H-tetrazole (1.61 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 40 mL of acetone to the flask.

  • Reagent Addition: Add methyl iodide (0.75 mL, 12 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash with acetone.

    • Concentrate the filtrate under reduced pressure.

    • The crude product will be a mixture of N1 and N2 methylated isomers. The desired N2 isomer can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The N2 isomer is typically the major product and is less polar than the N1 isomer.

ParameterValue
Reactants
5-(4-aminophenyl)-1H-tetrazole1.61 g (10 mmol)
Potassium Carbonate2.76 g (20 mmol)
Methyl Iodide0.75 mL (12 mmol)
Solvent
Acetone40 mL
Reaction Conditions
TemperatureReflux
Time4 hours
Expected Yield (after purification) 60-70%
Appearance Off-white to pale yellow solid
Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Tetrazole Formation cluster_step2 Step 2: N-Methylation A Combine 4-cyanoaniline, NaN3, and Et3N·HCl B Add Toluene A->B C Heat to 120°C for 36h B->C D Cool and add Water C->D E Separate aqueous layer D->E F Acidify with HCl E->F G Filter and dry product F->G H Combine 5-(4-aminophenyl)-1H-tetrazole and K2CO3 in Acetone G->H Intermediate Product I Add Methyl Iodide H->I J Reflux for 4h I->J K Cool and filter J->K L Concentrate filtrate K->L M Purify by column chromatography L->M

Sources

Application Notes and Protocols: Detailed Experimental Protocol for [3+2] Cycloaddition to Form 4-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrazole Moiety in Modern Chemistry

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their utility largely stems from their role as a bioisostere for the carboxylic acid functional group, offering a similar acidic proton but with enhanced metabolic stability and pharmacokinetic profiles.[2][3] This unique characteristic has led to the incorporation of the tetrazole scaffold into numerous approved drugs. The [3+2] cycloaddition reaction between a nitrile and an azide source stands as one of the most efficient and atom-economical methods for the synthesis of 5-substituted-1H-tetrazoles.[1][2][3][4]

This document provides a comprehensive, in-depth guide to the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline, a valuable intermediate in organic synthesis. The protocol is divided into two key stages: the formation of the 5-substituted-1H-tetrazole ring via a catalyzed [3+2] cycloaddition, followed by the regioselective methylation to yield the desired N-methylated product.

Reaction Principle: The [3+2] Cycloaddition Mechanism

The formation of the tetrazole ring proceeds through a [3+2] cycloaddition, a type of pericyclic reaction involving a 1,3-dipole (the azide) and a dipolarophile (the nitrile).[5][6] The reaction is often catalyzed to overcome the activation energy barrier.[1][7] While various catalysts can be employed, this protocol will focus on a common and effective system. The generally accepted mechanism involves the coordination of the nitrile to a catalyst, which enhances its electrophilicity. The azide then attacks the activated nitrile, leading to a cyclized intermediate that, upon protonation, yields the 5-substituted-1H-tetrazole.[2]

Subsequent N-alkylation of the tetrazole ring can lead to a mixture of 1- and 2-substituted isomers.[8][9] The regioselectivity of this step is influenced by steric and electronic factors of the substituent at the 5-position and the choice of alkylating agent and reaction conditions.[8]

Experimental Workflow Overview

The synthesis of this compound is a two-step process. The first step is the formation of the tetrazole ring from 4-aminobenzonitrile and sodium azide. The second step is the regioselective methylation of the resulting tetrazole.

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: N-Methylation 4-Aminobenzonitrile 4-Aminobenzonitrile Reaction_1 [3+2] Cycloaddition 4-Aminobenzonitrile->Reaction_1 Sodium Azide Sodium Azide Sodium Azide->Reaction_1 Catalyst Catalyst Catalyst->Reaction_1 Solvent Solvent Solvent->Reaction_1 Intermediate_Tetrazole 5-(4-aminophenyl)-1H-tetrazole Reaction_1->Intermediate_Tetrazole Reaction_2 N-Methylation Intermediate_Tetrazole->Reaction_2 Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction_2 Base Base Base->Reaction_2 Solvent_2 Solvent Solvent_2->Reaction_2 Final_Product This compound Reaction_2->Final_Product Purification_and_Characterization Purification_and_Characterization Final_Product->Purification_and_Characterization Purification & Characterization

Caption: Synthetic workflow for this compound.

PART 1: Synthesis of 5-(4-aminophenyl)-1H-tetrazole

This part details the [3+2] cycloaddition reaction to form the core tetrazole ring structure.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-AminobenzonitrileReagent Grade, ≥98%Standard Chemical Supplier
Sodium Azide (NaN₃)Reagent Grade, ≥99.5%Standard Chemical SupplierEXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE
Triethylamine HydrochlorideReagent Grade, ≥98%Standard Chemical Supplier
TolueneAnhydrous, 99.8%Standard Chemical Supplier
Hydrochloric Acid (HCl)Concentrated (37%)Standard Chemical Supplier
Ethyl AcetateACS GradeStandard Chemical Supplier
Deionized WaterIn-house
Equipment
  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-aminobenzonitrile (5.4 mmol, 1.0 eq), sodium azide (16 mmol, 3.0 eq), and triethylamine hydrochloride (16 mmol, 3.0 eq).

  • Add 25 mL of toluene to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction: Heat the reaction mixture to 120°C with vigorous stirring.

  • Maintain the reaction at this temperature for 36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Extract the product into the aqueous phase by adding 50 mL of deionized water and shaking vigorously.

  • Separate the aqueous layer and transfer it to a clean beaker.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise to the aqueous layer with stirring until the pH is acidic (pH ~2-3), which will cause the product to precipitate.

  • Extract the precipitated product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-(4-aminophenyl)-1H-tetrazole.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.

PART 2: Synthesis of this compound

This part describes the N-methylation of the previously synthesized tetrazole. The methylation of 5-substituted tetrazoles can yield a mixture of N1 and N2 isomers.[8] The ratio of these isomers is dependent on factors such as the electronic nature and steric bulk of the 5-substituent.[8] For many applications, separation of the isomers may be necessary.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-(4-aminophenyl)-1H-tetrazoleAs synthesized in Part 1-
Dimethyl Sulfate (DMS)Reagent Grade, ≥99.8%Standard Chemical SupplierHIGHLY TOXIC AND CORROSIVE
Sodium Hydroxide (NaOH)ACS GradeStandard Chemical Supplier
AcetoneACS GradeStandard Chemical Supplier
Deionized WaterIn-house
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Column chromatography setup (if necessary for isomer separation)

Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 5-(4-aminophenyl)-1H-tetrazole (1 eq) in a mixture of acetone and water.

  • Cool the flask in an ice bath.

  • Addition of Base: Prepare a solution of sodium hydroxide (1.1 eq) in water and add it dropwise to the cooled tetrazole solution with stirring.

  • Addition of Methylating Agent: Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully quench any unreacted dimethyl sulfate by the slow addition of an aqueous ammonia solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Isomer Separation: The crude product will likely be a mixture of 1-methyl and 2-methyl isomers. These can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The desired this compound is typically the more polar isomer.

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aromatic protons, the amino protons, and the N-methyl group. The chemical shift of the N-methyl group will be indicative of the isomer (typically, the N2-methyl protons appear at a slightly different chemical shift than the N1-methyl protons).

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine and the aromatic C-H stretches.

Safety Precautions

Sodium Azide (NaN₃):

  • Extreme Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[10][11] Handle only in a well-ventilated fume hood.[11][12]

  • Explosion Hazard: Sodium azide can form highly explosive heavy metal azides.[13] Avoid contact with metals, especially lead and copper, including drainpipes.[12] Do not use metal spatulas for handling.[10] It can also form the explosive and toxic hydrazoic acid upon contact with acids.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double nitrile gloves when handling sodium azide.[11][13]

  • Waste Disposal: All sodium azide waste, including contaminated materials, must be disposed of as hazardous waste according to institutional guidelines.[12][14]

Dimethyl Sulfate ((CH₃)₂SO₄):

  • High Toxicity and Corrosivity: Dimethyl sulfate is a potent alkylating agent and is extremely toxic, carcinogenic, and corrosive. Handle with extreme caution in a fume hood.

  • PPE: Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.

  • Quenching: Any residual dimethyl sulfate should be quenched with an ammonia solution.

Troubleshooting

IssuePossible CauseSolution
Low yield in the cycloaddition stepIncomplete reactionExtend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained.
Loss of product during work-upEnsure the pH is sufficiently acidic during precipitation. Perform multiple extractions.
Difficulty in separating N1 and N2 isomersSimilar polarity of isomersOptimize the eluent system for column chromatography. Consider using a different stationary phase or HPLC for separation.
Explore regioselective methylation strategies reported in the literature.[15][16]
Formation of byproductsSide reactionsEnsure the purity of starting materials. Control the reaction temperature carefully, especially during the addition of reagents.

References

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.).
  • Reaction mechanism for tetrazole via [3+2] cycloaddition - ResearchGate. (2024).
  • Sodium Azide NaN3 | Division of Research Safety | Illinois. (2019).
  • Lab Safety Guideline: Sodium Azide. (n.d.).
  • What is the synthetic route of 4-Aminobenzonitrile - Knowledge - Bloom Tech. (2023).
  • Regioselective N 1‐methylation of 1 H ‐tetrazoles with methyl 2,2,2‐trichloroacetimidate. (n.d.).
  • Sodium Azide - Environment, Health & Safety. (n.d.).
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex - PubMed Central. (n.d.).
  • Sodium Azide - Yale Environmental Health & Safety. (n.d.).
  • Application Notes and Protocols: [3+2] Cycloaddition for the Synthesis of 5-Substituted-1H-Tetrazoles - Benchchem. (n.d.).
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications. (2024).
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PubMed Central. (n.d.).
  • What is 4-Aminobenzonitrile and its Applications? - FAQ - Guidechem. (n.d.).
  • Application Notes and Protocols for Tetrazolone Synthesis via [3+2] Cycloaddition - Benchchem. (n.d.).
  • [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. - ResearchGate. (n.d.).
  • Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed. (n.d.).
  • Positional selectivity of the methylation of 5-substituted tetrazolate anions - ResearchGate. (n.d.).
  • US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents. (n.d.).
  • SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (n.d.).
  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation - ResearchGate. (2025).
  • Preparation method of aminobenzonitrile - Eureka | Patsnap. (n.d.).
  • Mechanisms of tetrazole formation by addition of azide to nitriles. - Semantic Scholar. (n.d.).
  • Chemoselective methylation of tetrazole 197 and its tautomeric form 198. - ResearchGate. (n.d.).
  • 2H-Tetrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Methylation of 5-Phenyltetrazole | Journal of the American Chemical Society. (n.d.).
  • Sodium Azide-Sonic Boom Boy - Scientific Update - UK. (2023).
  • An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications - Benchchem. (n.d.).
  • The [3+2]Cycloaddition Reaction. (n.d.).
  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.).
  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019).
  • A Safer, Greener and Faster Synthesis Process of Sodium Azide by Simply Altering the Alcohol Reactant. (n.d.).
  • Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. (n.d.).
  • Synthesis of 2,5‐disubstituted tetrazoles. | Download Scientific Diagram - ResearchGate. (n.d.).
  • CN105129752A - Synthesis method of sodium azide - Google Patents. (n.d.).
  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (n.d.).
  • This compound - Smolecule. (2023).
  • Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction - NIH. (n.d.).
  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles - Der Pharma Chemica. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF N-((TETRAZOL-5- YL)METHYL)CYCLOHEXANAMINE THROUGH 2D NMR EXPERIMENTS. (n.d.).
  • L-Proline catalyzed one-step synthesis of 4,5-diaryl-2H-1,2,3-triazoles from heteroaryl cyanostilbenes via [3+2] cycloaddition of azide - NIH. (n.d.).
  • (PDF) SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE - ResearchGate. (2018).
  • 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline - PubChemLite. (n.d.).

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Application Notes & Protocols: Microwave-Assisted Synthesis of 4-(2-Methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline, a valuable building block in pharmaceutical and materials science research.[1] We delve into the mechanistic underpinnings of the [3+2] cycloaddition reaction, highlighting the advantages of microwave irradiation in accelerating reaction times and improving yields.[1][2] Detailed, step-by-step protocols, safety considerations, and characterization data are presented to enable researchers to replicate and adapt this methodology for their specific applications.

Introduction: The Significance of Tetrazole Moieties and the Advent of Microwave Chemistry

The tetrazole ring is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group. This structural mimicry enhances metabolic stability and modulates physicochemical properties, making tetrazole-containing compounds prominent in the development of antihypertensive, antibacterial, and anticancer agents.[3][4] The target molecule, this compound, incorporates this valuable heterocycle onto an aniline scaffold, presenting a versatile intermediate for further chemical elaboration.[1]

Conventional methods for synthesizing 5-substituted-1H-tetrazoles often involve the [3+2] cycloaddition of nitriles and azides, a reaction that can require prolonged heating and harsh conditions.[1][5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more efficient, rapid, and environmentally benign alternative.[2][6][7][8] Microwave irradiation directly and efficiently heats the reaction mixture through dipolar polarization and ionic conduction, leading to significantly reduced reaction times, often from hours to minutes, and improved product yields.[6][8][9]

Mechanistic Insight: The [3+2] Cycloaddition Pathway

The core of this synthesis is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[1][10] In this specific application, the synthesis commences with a suitable aniline-containing nitrile precursor, which undergoes cyclization with an azide source.[1] The subsequent methylation step yields the desired 2-methyl isomer. The reaction is often catalyzed to enhance regioselectivity and yield.[1]

Microwave energy accelerates this process by selectively heating polar molecules, which enhances reaction kinetics and improves mass transfer.[1] This targeted heating minimizes the formation of byproducts often seen with conventional heating methods.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the microwave-assisted synthesis of this compound. Researchers should optimize parameters based on their specific microwave reactor and starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminobenzonitrile≥98%Sigma-AldrichStarting nitrile.
Sodium Azide (NaN₃)≥99.5%Acros OrganicsEXTREMELY TOXIC AND EXPLOSIVE. Handle with extreme caution.
Triethylamine Hydrochloride≥98%TCIAmine salt catalyst.
TolueneAnhydrous, 99.8%Fisher ScientificReaction solvent.
Methyl Iodide (CH₃I)99.5%Alfa AesarMethylating agent. TOXIC AND VOLATILE.
Sodium Hydroxide≥97%, pelletsEMD MilliporeFor pH adjustment.
Hydrochloric Acid37%J.T. BakerFor acidification.
Ethyl AcetateACS GradeVWRExtraction solvent.
Deionized Water
Anhydrous Magnesium SulfateDrying agent.
Microwave ReactorCEM, Anton Paar, etc.Equipped with temperature and pressure sensors.[11]
Reaction VesselsAppropriate for the microwave reactor.
Workflow Diagram

Synthesis_Workflow cluster_cycloaddition Step 1: [3+2] Cycloaddition (Microwave) cluster_methylation Step 2: N-Methylation cluster_purification Step 3: Isolation and Purification A Combine 4-Aminobenzonitrile, NaN₃, and Et₃N·HCl in Toluene B Microwave Irradiation (e.g., 120-150 °C, 15-30 min) A->B Load into reactor vessel C Cooling and Acidification B->C D Isolate Intermediate (5-(4-aminophenyl)-1H-tetrazole) C->D Proceed to next step E React with Methyl Iodide in suitable solvent D->E F Reaction Monitoring (TLC) E->F G Aqueous Workup and Extraction with Ethyl Acetate F->G Upon reaction completion H Drying and Solvent Evaporation G->H I Purification (e.g., Column Chromatography) H->I J This compound I->J Final Product

Caption: Microwave-assisted synthesis workflow.

Detailed Procedure

Part A: Synthesis of 5-(4-aminophenyl)-1H-tetrazole (Intermediate)

  • In a designated microwave reaction vessel, combine 4-aminobenzonitrile (1.0 mmol), sodium azide (1.5 mmol), and triethylamine hydrochloride (1.5 mmol) in toluene (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 140 °C for 20 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully uncap the vessel in a well-ventilated fume hood.

  • Add 10 mL of water and acidify the mixture to a pH of approximately 2-3 with concentrated HCl.

  • The resulting precipitate is the intermediate, 5-(4-aminophenyl)-1H-tetrazole. Filter the solid, wash with cold water, and dry under vacuum.

Part B: Synthesis of this compound

  • Dissolve the dried intermediate (1.0 mmol) in a suitable solvent such as acetone or DMF (10 mL).

  • Add a base, such as potassium carbonate (1.2 mmol), to the solution.

  • Add methyl iodide (1.1 mmol) dropwise while stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the base.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to isolate the desired 2-methyl isomer.

Safety Considerations: A Critical Overview

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and acids. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Microwave Safety: Only use microwave reactors specifically designed for chemical synthesis.[11][12] Domestic microwave ovens are not suitable and can be extremely dangerous.[12] Always be aware of the pressure and temperature limitations of the reaction vessels.[12] Reactions involving azides can be energetic; it is prudent to start with small-scale reactions to assess the reaction kinetics and potential for rapid pressure increases.[12]

  • Methyl Iodide: Methyl iodide is a toxic and volatile substance. Handle it exclusively within a fume hood.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the position of the methyl group on the tetrazole ring.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Conclusion: Advantages and Future Directions

The microwave-assisted synthesis of this compound offers a significant improvement over conventional heating methods. The primary advantages include dramatically reduced reaction times, often leading to higher yields and cleaner reaction profiles.[8][9][13] This efficiency aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents.[6][8][14] The protocols detailed herein provide a robust starting point for researchers in drug discovery and materials science to access this important chemical intermediate. Further exploration into solvent-free conditions and the use of more environmentally benign catalysts could further enhance the green credentials of this synthesis.[13][15]

References

  • Smolecule. (2023, August 15). This compound.
  • Mohammed, A. I., Dawood, A. H., Ali, K. F., & Al-Mosawi, M. (n.d.). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. Asian Journal of Chemistry.
  • Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(06), 910-914.
  • Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (n.d.). Taylor & Francis.
  • Ashok, D., Nagaraju, N., Reddy, M. R., Dharavath, R., Ramakrishna, K., & Sarasija, M. (2020). MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry, 13(1), 601-609.
  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
  • Ashok, D., Nagaraju, N., Sarasija, M., & Lakshmi, V. B. (2019). Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity. Journal of the Mexican Chemical Society, 63(4).
  • Samal, K., Nayak, M., & Pati, A. (2023). Microwave assisted synthesis of tetrazole derivative. AIP Conference Proceedings, 2675(1).
  • Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. (n.d.). Royal Society of Chemistry.
  • Wang, Z., Xu, B., Wang, Q., & Ren, M. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(10), 11848-11855.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6).
  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (n.d.). Revue Roumaine de Chimie.
  • Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications.
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Cravotto, G., & Cintas, P. (2024).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
  • Al-Matar, H. M., El-Sayed, N. N. E., El-Enany, M. M., El-Gohary, N. S., & El-Adasy, A. A. M. (2020). Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. Beilstein Journal of Organic Chemistry, 16, 1706-1712.
  • Vashkevich, E. V., Zheldakova, R. A., Potkin, V. I., & Petkevich, S. K. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Molecules, 28(21), 7434.
  • Anouar, A., El Hezzat, M., El Ammari, L., Kabbaj, Y., Kenz, A., Essassi, E. M., & Chaulet, J. F. (n.d.). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. Journal Marocain de Chimie Hétérocyclique.
  • Al-Matar, H. M., El-Sayed, N. N. E., El-Enany, M. M., El-Gohary, N. S., & El-Adasy, A. A. M. (2020). Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. Beilstein Journal of Organic Chemistry, 16, 1706-1712.
  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (n.d.). Der Pharma Chemica.
  • Khan, I., Ali, S., Channar, P. A., Saeed, A., Al-Rashida, M., Shah, S. F. A., & Larik, F. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)

Sources

Application Notes and Protocols for the Purification of 4-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 4-(2-methyl-2H-tetrazol-5-yl)aniline, a key building block in contemporary drug discovery and materials science. Recognizing the critical impact of purity on experimental outcomes, this application note details two primary purification methodologies: recrystallization and column chromatography. The protocols are designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific principles that govern these techniques. Emphasis is placed on addressing the common challenge of separating the desired N2-methylated isomer from its N1-methyl counterpart, a frequent impurity in the synthesis of such compounds. This guide serves as a robust starting point for developing a tailored purification strategy to achieve high-purity this compound for demanding research applications.

Introduction: The Importance of Purity in Tetrazole Chemistry

This compound is an aromatic amine containing a nitrogen-rich tetrazole heterocycle. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The biological activity and physicochemical properties of tetrazole-containing compounds are highly dependent on the substitution pattern on the tetrazole ring.[2] The N-alkylation of 5-substituted tetrazoles frequently yields a mixture of N1 and N2 regioisomers, each potentially exhibiting distinct biological profiles.[3] Consequently, the isolation of the desired isomer in high purity is paramount for reliable structure-activity relationship (SAR) studies and the development of novel therapeutics.

This application note addresses the purification of the N2-methylated isomer, this compound, from common impurities, including the corresponding N1-methyl isomer and unreacted starting materials. The choice between recrystallization and chromatography will depend on the impurity profile of the crude material, the required final purity, and the scale of the purification.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted XlogP
This compound 436092-89-6C₈H₉N₅175.19Not reported; expected to be a solid1.1
4-(1-methyl-1H-tetrazol-5-yl)anilineNot availableC₈H₉N₅175.19Not reported; expected to be a solidSimilar to N2 isomer
4-(2H-tetrazol-5-yl)aniline46047-18-1C₇H₇N₅161.16265[4]1.03
4-aminobenzonitrile873-74-5C₇H₆N₂118.1484-861.0

Common Impurities:

The synthesis of this compound typically involves the methylation of 4-(2H-tetrazol-5-yl)aniline. This reaction is known to produce a mixture of N1 and N2 isomers.[3] Therefore, the primary impurity of concern is 4-(1-methyl-1H-tetrazol-5-yl)aniline . Other potential impurities include unreacted 4-(2H-tetrazol-5-yl)aniline and residual reagents from the synthesis.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[5]

Solvent Selection Strategy

Due to the presence of both a polar aniline group and a tetrazole ring, this compound is expected to be soluble in polar organic solvents. A systematic solvent screening is the most reliable method for identifying an optimal solvent system.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, acetonitrile) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at low temperatures and high solubility at high temperatures, leading to good crystal formation upon cooling.

  • Consider mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) if a single solvent does not provide the desired solubility profile.[6]

Recrystallization Workflow

G cluster_0 Recrystallization Protocol A Dissolve crude material in a minimal amount of hot solvent B Hot gravity filter to remove insoluble impurities A->B C Allow filtrate to cool slowly to room temperature B->C D Cool further in an ice bath to maximize crystal formation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for the purification of this compound by recrystallization.

Detailed Recrystallization Protocol (Hypothetical Example using Ethanol/Water)

This protocol is a general guideline and should be optimized based on the results of the solvent screening. An ethanol/water mixture is often effective for recrystallizing substituted anilines.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: To the hot, clear solution, add water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by HPLC and/or NMR to confirm purity.

Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase, and is particularly useful for separating isomers with different polarities.[7]

Principles of Separation

The separation of this compound from its N1-isomer and other impurities relies on differences in their polarity. The N2-isomer is often reported to be more polar than the N1-isomer in related systems. The basic aniline group can interact strongly with the acidic silica gel stationary phase, potentially leading to peak tailing. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase.

Chromatography Workflow

G cluster_1 Column Chromatography Protocol H Prepare silica gel slurry and pack the column I Dissolve crude material in a minimal amount of solvent H->I J Load the sample onto the column I->J K Elute the column with the chosen mobile phase J->K L Collect fractions based on TLC or UV monitoring K->L M Combine pure fractions L->M N Evaporate solvent under reduced pressure M->N O Dry the purified product N->O

Caption: Workflow for the purification of this compound by column chromatography.

Detailed Column Chromatography Protocol
  • TLC Analysis: Before running the column, analyze the crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. Test various solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol, to achieve good separation between the spots corresponding to the desired product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane or a low polarity mixture). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane), is often effective for separating compounds with a range of polarities. The addition of 0.1-1% triethylamine to the mobile phase can improve the peak shape of the aniline.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.

  • Product Isolation: Combine the fractions containing the pure desired product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying and Analysis: Dry the resulting purified product under high vacuum and confirm its purity and identity by melting point, HPLC, and NMR.

Analytical Characterization for Purity and Identity Confirmation

The purity and identity of the final product must be confirmed by appropriate analytical techniques.

  • Melting Point: A sharp melting point close to the literature value (if available) is indicative of high purity.

  • HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the final product with high accuracy. The N1 and N2 isomers will likely have different retention times.[5]

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum should show the expected signals for the aromatic protons, the N-methyl group (a singlet), and the aniline NH₂ protons. The chemical shifts of the N-methyl group will differ between the N1 and N2 isomers.

    • ¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is a key indicator for distinguishing between the N1 and N2 isomers. The C5 carbon is typically more deshielded (appears at a higher ppm value) in the N2-substituted isomer compared to the N1-substituted isomer.[1] A signal around 156 ppm is expected for the C5 carbon of the target compound.[8]

Troubleshooting

Table 2: Troubleshooting Guide for Purification

IssuePossible CauseSuggested Solution
Recrystallization
Oiling out instead of crystallizingSolvent is too nonpolar; cooling is too rapid.Add a more polar co-solvent; ensure slow cooling.
Low recoveryToo much solvent used; premature crystallization.Use the minimum amount of hot solvent; pre-heat filtration apparatus.
Chromatography
Poor separation of isomersInappropriate mobile phase.Optimize the mobile phase polarity through systematic TLC trials.
Tailing of the product peakStrong interaction of the basic aniline with acidic silica gel.Add 0.1-1% triethylamine to the mobile phase.
Product is not elutingMobile phase is not polar enough.Gradually increase the polarity of the mobile phase.

Conclusion

The successful purification of this compound is a critical step in its application in research and development. This application note provides a detailed framework for achieving high purity through either recrystallization or column chromatography. The choice of method should be guided by the specific impurity profile of the crude material and the desired final purity. Careful execution of these protocols, coupled with rigorous analytical characterization, will ensure the reliable use of this important chemical building block in subsequent scientific endeavors.

References

  • Scribd. (n.d.). Recrystallization. [Link]

  • MDPI. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • MDPI. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. [Link]

  • Shodhganga. (n.d.). Chapter 2. [Link]

  • ResearchGate. (2025). Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. [Link]

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Application Notes & Protocols: The Strategic Use of 4-(2-methyl-2H-tetrazol-5-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Therapeutic Potential with a Privileged Bifunctional Scaffold

In the landscape of contemporary drug discovery, the strategic selection of synthetic building blocks is paramount to achieving desired therapeutic profiles. Among the vast arsenal of chemical motifs, nitrogen-containing heterocycles hold a privileged status, with the tetrazole ring standing out for its remarkable utility.[1] The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a feature that medicinal chemists leverage to enhance metabolic stability, improve membrane permeability, and fine-tune acidity, thereby optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3][4][5]

Juxtaposed with the advantages of the tetrazole ring is the synthetic versatility of the aniline functional group. Aniline and its derivatives are foundational components in a multitude of approved drugs, most notably in the realm of protein kinase inhibitors, where the aniline nitrogen serves as a key pharmacophoric element for engaging with the hinge region of the kinase active site.[6][7][8]

This guide focuses on 4-(2-methyl-2H-tetrazol-5-yl)aniline , a building block that synergistically combines these two powerful functionalities. The presence of a methyl group on the tetrazole ring is a crucial design element; it resolves the issue of tautomerism inherent to N-unsubstituted tetrazoles, ensuring a single, stable regioisomer for consistent structure-activity relationship (SAR) studies. The aniline group, positioned para to the tetrazole, provides a reactive handle for a wide array of synthetic transformations. This document serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the core applications and providing robust, field-proven protocols for the effective use of this high-value synthetic intermediate.

Physicochemical Properties and Strategic Rationale

The utility of this compound stems from its distinct structural and electronic properties. Its adoption in drug design is a rational strategy to imbue molecules with favorable drug-like characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N₅[9]
Molecular Weight 175.19 g/mol [9]
Appearance White to yellow crystal powder[10]
XLogP3 (Predicted) 1.1[9]
Monoisotopic Mass 175.0858 Da[9]

The Rationale for Deployment:

  • Bioisosterism and Metabolic Stability: The primary driver for incorporating the tetrazole moiety is its function as a metabolically robust isostere for carboxylic acids.[3][5] Carboxylic acids are often susceptible to rapid phase II metabolism (e.g., glucuronidation), leading to poor pharmacokinetic profiles. The tetrazole ring, with a similar pKa and spatial arrangement, mimics the hydrogen bonding capabilities of a carboxylic acid but is resistant to many common metabolic pathways, thus enhancing compound stability and oral bioavailability.[2]

  • Synthetic Tractability: The aniline functional group is a versatile nucleophile and a precursor for numerous transformations. It readily participates in amide bond formations, nucleophilic aromatic substitutions (SNAr), and can be converted into other functional groups (e.g., halides via Sandmeyer reaction) to enable a broader range of cross-coupling reactions.[11]

  • Modulation of Physicochemical Properties: The tetrazole group is more lipophilic than a corresponding carboxylate, which can enhance membrane permeability.[2] This balance of a polar, hydrogen-bonding capable heterocycle with increased lipophilicity is a key strategy for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Bioisosterism cluster_0 Carboxylic Acid Moiety cluster_1 Tetrazole Bioisostere CarboxylicAcid R-COOH Metabolism Metabolic Liability (e.g., Glucuronidation) CarboxylicAcid->Metabolism High Tetrazole R-CNNNN-H CarboxylicAcid->Tetrazole Bioisosteric Replacement Stability Metabolic Stability Tetrazole->Stability Improved caption Bioisosteric replacement enhances metabolic stability.

Caption: Bioisosteric replacement enhances metabolic stability.

Core Synthetic Applications & Methodologies

The bifunctional nature of this compound allows it to serve as a linchpin in the assembly of complex molecular architectures. Below are its primary applications, complete with mechanistic rationale and detailed protocols.

Amide Bond Formation: The Gateway to Bioactive Scaffolds

The most direct application of the aniline moiety is in the formation of amide bonds, a ubiquitous linkage in pharmaceuticals. This reaction connects the building block to a wide array of carboxylic acid-containing fragments.

Causality: The reaction's success hinges on the activation of the carboxylic acid component. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) transform the acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the aniline nitrogen. A non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) is crucial to deprotonate the carboxylic acid and neutralize the generated HCl without competing with the aniline nucleophile.[12]

Amide_Coupling_Workflow start Start Materials: - this compound - Carboxylic Acid (R-COOH) - HATU, DIPEA, Solvent (DMF) step1 Combine Carboxylic Acid, HATU, and DIPEA in DMF start->step1 step2 Stir for 5-10 min (Acid Activation) step1->step2 step3 Add Aniline Building Block step2->step3 step4 Stir at Room Temperature (Monitor by TLC/LC-MS) step3->step4 step5 Aqueous Workup (e.g., H2O, EtOAc extraction) step4->step5 step6 Purification (e.g., Column Chromatography) step5->step6 end_product Final Product: Amide-Coupled Molecule step6->end_product caption Workflow for HATU-mediated amide coupling.

Caption: Workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

  • Objective: To synthesize an amide derivative from this compound and a generic carboxylic acid.

  • Materials:

    • Carboxylic Acid (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes to ensure complete activation of the acid.

    • Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF.

    • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/EtOAc gradient) to yield the pure amide product.

  • Self-Validation: The success of the reaction is confirmed by LC-MS analysis of the final product, which should show the expected molecular ion peak. ¹H NMR spectroscopy should confirm the presence of the amide N-H proton and signals corresponding to both starting fragments.

Synthesis of Anilinoquinazoline-Based Kinase Inhibitors

The anilinoquinazoline scaffold is a cornerstone of many targeted cancer therapies that inhibit protein kinases.[7] this compound is an ideal nucleophile for constructing these scaffolds via Nucleophilic Aromatic Substitution (SNAr).

Causality: The reaction proceeds because the electron-deficient nature of the pyrimidine ring in the quinazoline core activates the C4 position (bearing a halogen, typically chlorine) towards nucleophilic attack. The lone pair of the aniline nitrogen attacks this activated carbon, and subsequent loss of HCl drives the reaction to completion, often facilitated by gentle heating in a polar solvent like isopropanol.

Protocol 2: Synthesis of an Anilinoquinazoline Scaffold

  • Objective: To synthesize a 4-(2-methyl-2H-tetrazol-5-yl)anilino-quinazoline derivative.

  • Materials:

    • 4-Chloroquinazoline derivative (1.0 eq)

    • This compound (1.05 eq)

    • Isopropanol (IPA) or n-Butanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend the 4-chloroquinazoline derivative (1.0 eq) in isopropanol (approx. 0.2 M).

    • Add this compound (1.05 eq) to the suspension.

    • Heat the reaction mixture to reflux (approx. 85-90 °C). The reaction is often accompanied by the formation of a precipitate (the hydrochloride salt of the product).

    • Monitor the reaction by TLC or LC-MS. Continue heating until the 4-chloroquinazoline is fully consumed (typically 4-16 hours).

    • Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.

    • Wash the collected solid with cold isopropanol and then diethyl ether to remove any unreacted starting materials.

    • The product can be used as the hydrochloride salt or neutralized by partitioning between a suitable organic solvent (like DCM or EtOAc) and a mild aqueous base (like NaHCO₃) to obtain the free base. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Self-Validation: The disappearance of the starting chloroquinazoline and the appearance of a new product with the combined mass of the two reactants (minus HCl) in the LC-MS confirms the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

To build even greater molecular complexity, the aniline can be transformed into a handle suitable for palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction for C-C bond formation.[13][14] This typically involves a two-step sequence: conversion of the aniline to an aryl halide (e.g., via a Sandmeyer reaction), followed by the cross-coupling itself.

Causality: The Suzuki reaction is driven by a palladium catalyst (e.g., Pd(PPh₃)₄) that cycles through three key steps: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[15]

Protocol 3: Two-Step Suzuki-Miyaura Cross-Coupling

  • Step A: Sandmeyer Reaction (Aniline to Aryl Bromide)

    • Objective: To convert the aniline to a more versatile aryl bromide.

    • Procedure: (Caution: Diazonium salts can be explosive when dry. Keep in solution and use appropriate safety measures.)

      • Dissolve this compound (1.0 eq) in an aqueous solution of HBr (e.g., 48%) and cool to 0-5 °C in an ice-water bath.

      • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

      • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr and heat it to 60-70 °C.

      • Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will be observed.

      • After the addition is complete, continue heating for 30 minutes, then cool to room temperature.

      • Extract the product with an organic solvent (e.g., DCM), wash, dry, and purify by chromatography to yield 4-bromo-1-(2-methyl-2H-tetrazol-5-yl)benzene.

  • Step B: Suzuki-Miyaura Coupling

    • Objective: To couple the synthesized aryl bromide with an organoboron reagent.

    • Materials:

      • 4-bromo-1-(2-methyl-2H-tetrazol-5-yl)benzene (1.0 eq)

      • Arylboronic acid or ester (1.2 eq)

      • Pd(PPh₃)₄ (0.03-0.05 eq)

      • Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

      • Solvent system (e.g., 1,4-Dioxane or Toluene)

    • Procedure:

      • To a Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

      • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

      • Add the degassed organic solvent (e.g., Dioxane) followed by the degassed aqueous base.

      • Heat the reaction mixture to 80-100 °C and stir until the starting aryl bromide is consumed (monitor by TLC/LC-MS).

      • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., EtOAc).

      • Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic extracts.

      • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

      • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

  • Self-Validation: Successful coupling is confirmed by the disappearance of the aryl bromide starting material and the appearance of a product with the expected mass in the LC-MS. ¹H and ¹³C NMR will show signals characteristic of the newly formed biaryl system.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a strategic tool for overcoming common challenges in medicinal chemistry. Its ability to introduce a metabolically stable, acidic bioisostere while simultaneously providing a versatile synthetic handle for scaffold elaboration makes it an invaluable asset in the design of next-generation therapeutics. The protocols detailed herein provide a robust framework for researchers to confidently and efficiently incorporate this building block into their synthetic campaigns, accelerating the journey from concept to clinical candidate. As the demand for molecules with optimized drug-like properties continues to grow, the thoughtful application of such privileged scaffolds will remain a cornerstone of successful drug discovery programs.

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  • Zhang, L., et al. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central.
  • Patowary, P., Deka, B., & Bharali, D. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
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  • PubChemLite. (n.d.). 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline.
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  • ResearchGate. (2025, August 7). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
  • Journal de la Société Marocaine de Chimie. (n.d.). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE.
  • PubChem. (n.d.). 4-(5-ethyl-2H-tetrazol-2-yl)aniline.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed.
  • BenchChem. (n.d.). 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline.
  • Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.
  • PubMed. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • Figshare. (n.d.). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.
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The Strategic Role of 4-(2-methyl-2H-tetrazol-5-yl)aniline in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Pivotal Building Block for Modern Crop Protection

In the continuous quest for more effective and environmentally benign agrochemicals, the heterocyclic compound 4-(2-methyl-2H-tetrazol-5-yl)aniline has emerged as a cornerstone synthetic intermediate. Its unique structural features, combining the bioisosteric properties of the tetrazole ring with the versatile reactivity of the aniline moiety, make it a highly valuable precursor for a new generation of herbicides and fungicides. The tetrazole group, a well-regarded bioisostere of the carboxylic acid function, often imparts enhanced metabolic stability and favorable pharmacokinetic profiles to the resulting agrochemical. This, coupled with the potential for diverse functionalization at the aniline nitrogen, allows for the fine-tuning of biological activity and selectivity. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and the scientific rationale underpinning these methodologies.[1]

Core Application: Synthesis of Tetrazolinone Herbicides

A primary application of this compound is in the synthesis of tetrazolinone-based herbicides. This class of compounds has demonstrated potent herbicidal activity through the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants. The disruption of this pathway leads to the accumulation of toxic protoporphyrin IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. The 4-(2-methyl-2H-tetrazol-5-yl)phenyl moiety can serve as a crucial pharmacophore in these herbicides, contributing to their high efficacy.

Logical Framework for Synthesis

The synthetic strategy to access tetrazolinone herbicides from this compound generally involves the transformation of the aniline's amino group into a reactive intermediate, which can then be cyclized to form the tetrazolinone ring. A common and efficient method proceeds through an isocyanate intermediate.

A This compound B Phosgenation (e.g., triphosgene) A->B Step 1 C Isocyanate Intermediate B->C D Reaction with Azide (e.g., Sodium Azide) C->D Step 2 E Tetrazolinone Core Formation D->E F N-Alkylation/Acylation (Optional) E->F Step 3 G Final Herbicide Product E->G F->G

Caption: Synthetic workflow for tetrazolinone herbicides.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative tetrazolinone herbicide from this compound.

Protocol 1: Synthesis of 1-(4-(2-methyl-2H-tetrazol-5-yl)phenyl)-1,4-dihydro-5H-tetrazol-5-one

This protocol details the conversion of the starting aniline to the core tetrazolinone structure.

Materials:

  • This compound

  • Triphosgene

  • Toluene (anhydrous)

  • Sodium azide

  • Tetrabutylammonium bromide

  • Sodium carbonate (aqueous solution)

  • Hydrochloric acid

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Isocyanate Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous toluene.

    • To this solution, add a solution of triphosgene (0.4 equivalents) in anhydrous toluene dropwise at room temperature. Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature. The resulting solution containing the isocyanate intermediate is used directly in the next step without isolation.

  • Tetrazolinone Ring Formation:

    • In a separate flask, prepare a solution of sodium azide (1.5 equivalents) and tetrabutylammonium bromide (0.1 equivalents) in water and toluene.

    • Cool the isocyanate solution from the previous step to 0-5 °C in an ice bath.

    • Slowly add the sodium azide solution to the isocyanate solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the isocyanate spot disappears.

    • Separate the organic layer and wash it with a saturated aqueous solution of sodium carbonate, followed by water.

    • Acidify the combined aqueous layers to pH 2-3 with dilute hydrochloric acid, which will precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification:

    • The crude 1-(4-(2-methyl-2H-tetrazol-5-yl)phenyl)-1,4-dihydro-5H-tetrazol-5-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Protocol 2: N-Alkylation of the Tetrazolinone Core (Optional Derivatization)

Further functionalization of the tetrazolinone ring can be achieved through N-alkylation to modulate the herbicidal activity and selectivity.

Materials:

  • 1-(4-(2-methyl-2H-tetrazol-5-yl)phenyl)-1,4-dihydro-5H-tetrazol-5-one

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate

  • Acetone (anhydrous)

Procedure:

  • Alkylation Reaction:

    • In a round-bottom flask, suspend 1-(4-(2-methyl-2H-tetrazol-5-yl)phenyl)-1,4-dihydro-5H-tetrazol-5-one (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone.

    • Add the alkyl halide (1.2 equivalents) to the suspension.

    • Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure N-alkylated tetrazolinone.

Data Presentation: Structure-Activity Relationship Insights

The derivatization of the core tetrazolinone structure allows for the exploration of structure-activity relationships (SAR). The table below summarizes the expected impact of different substituents on the herbicidal activity, based on known trends in the tetrazolinone class.

Substituent PositionType of SubstituentExpected Impact on Herbicidal Activity
Tetrazolinone N-4Small alkyl groups (e.g., methyl, ethyl)Generally enhances activity.
Tetrazolinone N-4Propargyl or allyl groupsCan increase potency against specific weed species.
Phenyl RingHalogen substitutionOften increases overall herbicidal efficacy.

Causality in Experimental Choices

  • Choice of Phosgenation Reagent: Triphosgene is a solid and therefore a safer and more easily handled alternative to gaseous phosgene for the synthesis of the isocyanate intermediate.

  • Use of a Phase Transfer Catalyst: Tetrabutylammonium bromide is employed in the cyclization step to facilitate the transfer of the azide anion from the aqueous phase to the organic phase, thereby accelerating the reaction rate.

  • Anhydrous Conditions: The use of anhydrous solvents in the isocyanate formation and N-alkylation steps is crucial to prevent the hydrolysis of the reactive intermediates and reagents.

Trustworthiness Through Self-Validating Systems

The protocols described are designed to be self-validating through the use of standard analytical techniques.

  • Reaction Monitoring: TLC is a simple and effective method to monitor the progress of each reaction step, ensuring the complete consumption of starting materials before proceeding to the next step or work-up.

  • Product Characterization: The identity and purity of the synthesized intermediates and final products should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

  • Melting Point Determination: A sharp melting point for the crystalline products is a good indicator of high purity.

Conclusion and Future Perspectives

This compound stands as a promising and versatile building block in the design and synthesis of novel agrochemicals. The protocols detailed herein provide a robust framework for the laboratory-scale synthesis of potent tetrazolinone herbicides. The inherent modularity of the synthetic route allows for the creation of diverse chemical libraries, which can be screened for optimized herbicidal activity, improved crop selectivity, and favorable environmental profiles. Future research in this area will likely focus on the development of more sustainable synthetic methodologies and the exploration of other classes of agrochemicals derived from this valuable intermediate.

References

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Application Note & Protocols: The Role of 4-(2-methyl-2H-tetrazol-5-yl)aniline in the Development of Novel High-Performance Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quest for advanced polymers with superior thermal stability, specific dielectric properties, and high energy density is a cornerstone of modern material science. This document provides a detailed guide on the utilization of 4-(2-methyl-2H-tetrazol-5-yl)aniline as a functional monomer for synthesizing novel polymers, particularly high-performance polyimides. The incorporation of the nitrogen-rich, thermally stable tetrazole moiety into a polymer backbone offers a compelling strategy for creating materials with enhanced characteristics. We present the scientific rationale, detailed synthesis protocols, characterization methodologies, and potential applications for these next-generation materials.

Scientific Rationale & Strategic Importance

The functional group on a monomer is the primary determinant of the final polymer's properties. The choice of this compound is strategic, leveraging the unique attributes of the tetrazole ring.

  • Inherent Thermal Stability: The tetrazole ring is an aromatic heterocyclic system with a high nitrogen content (80% by mass for the ring itself) and significant thermal stability.[1] This intrinsic stability can be imparted to a polymer backbone, leading to materials with high decomposition temperatures (Td) and glass transition temperatures (Tg).

  • High Nitrogen Content: The high nitrogen content is advantageous for applications requiring high-energy-density materials or polymers with specific char-forming, fire-retardant properties.[1][2]

  • Modulation of Dielectric Properties: The polar nature of the tetrazole ring can influence the dielectric constant and loss tangent of the resulting polymer. By incorporating this moiety, it may be possible to tune the electrical insulation characteristics for applications in microelectronics.[3]

  • Bioisosterism and Functional Materials: In medicinal chemistry, the tetrazole group is a well-established bioisostere for the carboxylic acid group.[4] This principle can be extended to material science, where the tetrazole can engage in specific intermolecular interactions, such as hydrogen bonding or coordination with metal ions, making these polymers candidates for membranes, ion exchange resins, or catalyst supports.[5][6]

The aniline functionality provides a versatile reaction handle, enabling its use as a diamine monomer in polycondensation reactions to form robust polymer classes like polyimides.

Monomer Overview: this compound

A summary of the key properties of the monomer is presented below.

PropertyValueSource
CAS Number 436092-89-6[7][8]
Molecular Formula C₈H₉N₅[9]
Molecular Weight 175.19 g/mol [10]
Appearance Off-white to light yellow crystalline solidN/A
Purity ≥98% (typical for research grade)N/A
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO)Inferred

Synthesis and Purification of the Monomer

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available precursor like 4-cyanoaniline. The core of the synthesis is the [3+2] cycloaddition reaction to form the tetrazole ring.[11]

Workflow for Monomer Synthesis

cluster_0 Step 1: Tetrazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Purification A 4-Cyanoaniline + Sodium Azide (NaN₃) B [3+2] Cycloaddition (e.g., with ZnCl₂ catalyst) A->B C Intermediate: 4-(2H-tetrazol-5-yl)aniline B->C D Intermediate + Methylating Agent (e.g., Dimethyl Sulfate) C->D E Regioselective Alkylation (in basic conditions) D->E F Crude Product Mixture E->F G Column Chromatography or Recrystallization F->G H Pure this compound G->H

Caption: Workflow for the synthesis of the target monomer.

Protocol 2.1: Synthesis of 4-(2H-tetrazol-5-yl)aniline Intermediate

This protocol is based on the well-established cycloaddition of nitriles with azides.

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanoaniline (10.0 g, 84.6 mmol), sodium azide (8.25 g, 127 mmol), and zinc chloride (11.5 g, 84.6 mmol).

  • Solvent Addition: Add 150 mL of N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120-130 °C and stir vigorously for 24 hours under a nitrogen atmosphere.

    • Causality Explanation: Zinc chloride acts as a Lewis acid catalyst, activating the nitrile group towards nucleophilic attack by the azide anion, which facilitates the cycloaddition. DMF is used as a high-boiling polar aprotic solvent to ensure all reactants remain in solution at the reaction temperature.

  • Work-up: Cool the reaction mixture to room temperature. Pour it slowly into 500 mL of ice-cold water with stirring.

  • Acidification: Acidify the aqueous mixture to a pH of ~2-3 using concentrated HCl. A precipitate will form.

    • Self-Validation: The tetrazole product is acidic and forms a soluble sodium salt in the basic DMF/azide mixture. Acidification protonates the tetrazole, causing it to precipitate out of the aqueous solution.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the 4-(2H-tetrazol-5-yl)aniline intermediate.

Protocol 2.2: N-Methylation to Yield Final Monomer
  • Reagent Setup: In a flask, dissolve the dried intermediate from Protocol 2.1 (10.0 g, 62.0 mmol) in 100 mL of acetone. Add potassium carbonate (12.8 g, 93.0 mmol) to the suspension.

  • Addition of Methylating Agent: Add dimethyl sulfate (6.5 mL, 68.2 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Explanation: Potassium carbonate acts as a base to deprotonate the acidic N-H of the tetrazole ring, forming an anion that then acts as a nucleophile to attack the dimethyl sulfate, resulting in methylation. This reaction can produce both N1 and N2 isomers; the 2-methyl isomer is often a major product.

  • Purification: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired this compound isomer.

Polymer Synthesis: A Representative Polyimide

The dual amine functionality of this compound makes it an ideal diamine monomer for polycondensation with a dianhydride to form a polyimide. Polyimides are renowned for their exceptional thermal stability and mechanical strength.[12] We will use 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) as a representative dianhydride due to its common use in creating soluble, high-performance polyimides.[12]

Polyimide Synthesis Pathway

Monomer Diamine Monomer (this compound) + Dianhydride (6FDA) PAA Poly(amic acid) Precursor (Soluble) Monomer->PAA Step 1: Polycondensation (NMP, N₂, 0-25°C) PI Final Polyimide (Insoluble, Thermally Stable) PAA->PI Step 2: Imidization (Heat, ~300°C)

Caption: Two-step synthesis of polyimide from the target monomer.

Protocol 3.1: Synthesis of Tetrazole-Containing Polyimide
  • Monomer Preparation: Ensure both this compound (1.752 g, 10.0 mmol) and 6FDA (4.442 g, 10.0 mmol) are rigorously dried in a vacuum oven overnight.

  • Reaction Setup: To a flame-dried 100 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add the diamine monomer and 30 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Stir until fully dissolved.

  • Polycondensation: Cool the solution to 0 °C using an ice bath. Add the 6FDA dianhydride in one portion.

    • Causality Explanation: The reaction between the amine and anhydride is highly exothermic. Starting at 0 °C helps control the reaction rate and prevents uncontrolled molecular weight growth, leading to a more uniform poly(amic acid) precursor.

  • Polymerization: Allow the reaction to slowly warm to room temperature and stir for 24 hours under a continuous, gentle stream of nitrogen. The solution will become highly viscous, indicating the formation of a high molecular weight polymer.

    • Self-Validation: A significant increase in viscosity is a primary indicator of successful polymerization to the poly(amic acid) stage.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.

  • Thermal Imidization: Place the glass plate in a programmable oven. The imidization is performed via a stepwise heating program:

    • 80 °C for 2 hours (to slowly remove the solvent).

    • 150 °C for 1 hour.

    • 250 °C for 1 hour.

    • 300 °C for 1 hour (to ensure complete conversion to the imide).

    • Causality Explanation: A stepwise heating process is critical. Rapid heating can cause the solvent to boil, creating voids and defects in the final film. The final high-temperature step provides the energy needed for the cyclodehydration reaction that converts the amic acid linkages to the robust imide rings.

  • Film Recovery: After cooling, the resulting tough, flexible polyimide film can be carefully peeled from the glass substrate.

Expected Polymer Properties & Characterization

The resulting polymer is expected to exhibit properties characteristic of high-performance polyimides, with potential enhancements from the tetrazole moiety.

Representative Thermal and Dielectric Properties

The table below presents expected ranges for key performance metrics, based on data for analogous high-performance and fluorinated polyimides.[3][13][14][15]

PropertyExpected RangeRationale / Comparison
Glass Transition Temp. (Tg) 250 - 400 °CThe rigid tetrazole-phenyl structure should restrict chain mobility, leading to a high Tg, comparable to other high-performance PIs.[14][15]
5% Weight Loss Temp. (Td5%) > 450 °CThe inherent stability of both the imide and tetrazole rings contributes to excellent thermal stability.[3][12]
Dielectric Constant (1 MHz) 2.5 - 3.5The presence of the polar tetrazole group may slightly increase the dielectric constant compared to some fluorinated PIs, but the overall rigid structure should keep it relatively low.
Tensile Strength > 100 MPaAromatic polyimides are known for their high mechanical strength due to strong intermolecular forces.[15]
Essential Characterization Protocols
  • FTIR Spectroscopy: To confirm the conversion of the poly(amic acid) to polyimide. Look for the disappearance of amic acid bands (~1650 cm⁻¹ for amide C=O and ~3300 cm⁻¹ for N-H/O-H) and the appearance of characteristic imide absorptions (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹).

  • Thermogravimetric Analysis (TGA): To determine thermal stability (e.g., Td5%). The analysis should be run under a nitrogen atmosphere at a heating rate of 10 °C/min up to 800 °C.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Applications & Future Outlook

Polymers derived from this compound are promising candidates for a range of advanced applications:

  • Microelectronics: As dielectric layers, substrates for flexible circuits, and encapsulants, where high thermal stability and tailored electrical properties are required.[3]

  • Aerospace: As components for lightweight composites, films, and coatings that must withstand extreme temperatures.[12]

  • Separation Membranes: The specific chemical nature of the tetrazole ring could be exploited for gas separation or ion filtration membranes.[5]

  • Energy Storage: The high nitrogen content makes these materials interesting as binders or components in high-energy-density applications.[16]

The ability to functionalize a robust polyimide backbone with the unique chemical and physical properties of the tetrazole ring opens a new frontier for the rational design of advanced materials.

References

  • Smolecule. (2023). This compound. Link

  • Google Patents. Polymers of intrinsic microporosity containing tetrazole groups. Link

  • ResearchGate. (2015). Polymers and copolymers based on vinyl tetrazoles, 2. Alkylation of poly(5‐vinyl tetrazole). Link

  • Echemi. 4-(2h-tetrazol-5-yl)aniline. Link

  • ResearchGate. Thermal properties of polyimides. Link

  • CymitQuimica. This compound. Link

  • ResearchGate. Thermal properties of the polyimides. Link

  • MDPI. (2024). Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. Link

  • PubChemLite. 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline. Link

  • ResearchGate. (2022). Nitrogen-Rich Polymers Based on 5-Bromo-1-vinyl-1H-tetrazole. Link

  • PubMed Central. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Link

  • ResearchGate. (2022). Synthesis and properties of tetrazole-containing polyelectrolytes based on chitosan, starch, and arabinogalactan. Link

  • MDPI. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Link

  • Journal de la Société Marocaine de Chimie. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. Link

  • MDPI. (2024). Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems. Link

  • Chinese Journal of Polymer Science. (2025). Synthesis and Properties of Heat-resistant Polyimides Films Containing Crosslinkable Group-tetrafluorostyrene. Link

  • PubMed Central. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Link

  • ACS Publications. (2017). Tetrazoles via Multicomponent Reactions. Link

  • Bentham Science. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Link

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Link

  • PubChem. 3-(2-Methyl-2H-tetrazol-5-yl)aniline. Link

  • BOC Sciences. This compound CAS NO.436092-89-6.

  • Chem-Space. This compound. Link

  • Der Pharma Chemica. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Link

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-(2-methyl-2H-tetrazol-5-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-(Tetrazolyl)aniline Scaffold

In the landscape of modern medicinal chemistry and drug development, the 4-(2-methyl-2H-tetrazol-5-yl)aniline scaffold represents a building block of significant strategic importance. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] The aniline functional group provides a versatile synthetic handle for constructing complex molecular architectures, particularly through robust and reliable carbon-carbon bond-forming reactions.

Among the most powerful tools in the synthetic chemist's arsenal are the palladium-catalyzed Suzuki-Miyaura and Heck coupling reactions.[3] These transformations have revolutionized the synthesis of biaryls and substituted alkenes, respectively, which are core structures in countless pharmaceutical agents.[3][4][5]

This guide provides an in-depth analysis and detailed, field-proven protocols for the successful application of Suzuki and Heck reactions to derivatives of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to optimize these critical reactions for their specific drug discovery programs.

Part 1: Scientific Grounding and Mechanistic Considerations

A successful cross-coupling reaction is predicated on a deep understanding of the substrate's properties and the catalytic cycle. The 4-(tetrazolyl)aniline scaffold presents unique characteristics that must be considered for optimal reactivity.

The Substrate: Electronic and Steric Profile

The this compound system contains two key functional groups that influence its reactivity:

  • The Aniline Amine (-NH₂): This is a powerful electron-donating group that activates the aromatic ring. In Suzuki and Heck reactions where the aniline derivative is the electrophile (e.g., a bromo-aniline), this high electron density can slow the initial rate-limiting oxidative addition step. For this reason, it is common practice to temporarily moderate the amine's donating ability through protection, typically as a carbamate (e.g., Boc) or amide. This modification also prevents N-arylation side reactions.

  • The Tetrazole Ring: As a nitrogen-rich heterocycle, the tetrazole ring possesses a unique electronic profile and can act as a ligand, potentially coordinating with the palladium catalyst.[6][7] This coordination can, in some cases, inhibit catalysis by sequestering the active metal center. The choice of a sufficiently bulky and electron-rich supporting ligand for the palladium is therefore critical to prevent catalyst deactivation and promote the desired C-C bond formation.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The Suzuki-Miyaura reaction forges a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound. The catalytic cycle, illustrated below, is a foundational concept in modern organic synthesis.[8]

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice is paramount. For electron-rich anilines, highly active catalysts are required. Pre-formed palladacycles or combinations of a Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to drive the oxidative addition step and ensure high catalyst turnover.

  • Base: The base activates the organoboron species, forming a more nucleophilic "ate" complex required for transmetalation. A moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient. The choice can impact functional group tolerance and prevent side reactions.

  • Solvent: A polar aprotic solvent that can solubilize all components is essential. Mixtures like Dioxane/Water or Toluene/Water are common, as water can aid in dissolving the base and promoting the formation of the boronate "ate" complex.

The Mizoroki-Heck Reaction: Mechanism and Key Parameters

The Heck reaction creates a C-C bond by coupling an organohalide with an alkene. Its mechanism involves a different key step—migratory insertion—compared to the Suzuki coupling.

Heck_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Coord Alkene Coordination PdII->Coord PiComplex π-Complex Coord->PiComplex Insertion Migratory Insertion PiComplex->Insertion SigmaComplex σ-Alkyl Pd(II) Insertion->SigmaComplex Elim β-Hydride Elimination SigmaComplex->Elim Elim->Pd0 + Base-H⁺X⁻ Product Product Elim->Product ArX R-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->Elim

Figure 2: Catalytic Cycle of the Mizoroki-Heck Reaction.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: While phosphine ligands are common, ligandless conditions (e.g., using Pd(OAc)₂) can be effective, particularly for activated aryl halides. For more challenging substrates, ligands like P(o-tolyl)₃ or Herrmann's palladacycle are reliable choices.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HX acid produced in the catalytic cycle, regenerating the Pd(0) catalyst.[9] The choice of base can influence the reaction rate and prevent catalyst degradation.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used, as Heck reactions often require elevated temperatures to proceed at a reasonable rate.

Part 2: Experimental Protocols and Data

The following protocols are designed as robust starting points for the Suzuki and Heck couplings of a protected 4-bromo-2-(2-methyl-2H-tetrazol-5-yl)aniline derivative.

General Starting Material Synthesis: Boc-Protection

To mitigate side reactions and improve handling, the aniline is first protected.

  • Reaction: To a solution of 4-bromo-2-(2-methyl-2H-tetrazol-5-yl)aniline (1.0 eq) in dichloromethane (DCM, 0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (Et₃N, 1.5 eq). Stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Wash the reaction mixture with saturated aq. NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, tert-butyl (4-bromo-2-(2-methyl-2H-tetrazol-5-yl)phenyl)carbamate, can often be used without further purification.

Protocol: Suzuki-Miyaura Coupling

Reaction Scheme: (Boc)HN-Ar(Tet)-Br + R-B(OH)₂ --[Pd Catalyst, Base]--> (Boc)HN-Ar(Tet)-R

Materials & Reagents

ReagentM.W.Amount (mmol)Equivalents
tert-butyl (4-bromo-2-(...))carbamate369.210.501.0
Arylboronic AcidVaries0.751.5
Pd₂(dba)₃915.720.010.02 (2 mol% Pd)
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)410.520.040.08 (8 mol%)
Potassium Carbonate (K₂CO₃)138.211.503.0
1,4-Dioxane-4.0 mL-
Water-1.0 mL-

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add tert-butyl (4-bromo-2-(2-methyl-2H-tetrazol-5-yl)phenyl)carbamate (185 mg, 0.50 mmol), the desired arylboronic acid (0.75 mmol), and K₂CO₃ (207 mg, 1.50 mmol).

  • Add a magnetic stir bar. Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1.0 mL of degassed 1,4-dioxane.

  • Using a syringe, add the catalyst solution to the reaction vial, followed by the remaining degassed 1,4-dioxane (3.0 mL) and degassed water (1.0 mL).

  • Place the vial in a preheated oil bath or heating block at 90-100 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

  • (Optional) Boc Deprotection: Dissolve the purified product in DCM (0.2 M) and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours. Remove volatiles under reduced pressure to yield the final deprotected product.

Protocol: Mizoroki-Heck Coupling

Reaction Scheme: (Boc)HN-Ar(Tet)-Br + Alkene --[Pd Catalyst, Base]--> (Boc)HN-Ar(Tet)-Alkene

Materials & Reagents

ReagentM.W.Amount (mmol)Equivalents
tert-butyl (4-bromo-2-(...))carbamate369.210.501.0
Alkene (e.g., n-butyl acrylate)128.170.751.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.010.02 (2 mol%)
Tri(o-tolyl)phosphine (P(o-tolyl)₃)304.370.020.04 (4 mol%)
Triethylamine (Et₃N)101.191.002.0
N,N-Dimethylformamide (DMF)-5.0 mL-

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add tert-butyl (4-bromo-2-(2-methyl-2H-tetrazol-5-yl)phenyl)carbamate (185 mg, 0.50 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tolyl)₃ (6.1 mg, 0.02 mmol).

  • Add a magnetic stir bar. Seal the flask and subject it to three cycles of vacuum/argon backfill.

  • Add anhydrous, degassed DMF (5.0 mL) via syringe, followed by Et₃N (139 µL, 1.00 mmol) and the alkene (e.g., n-butyl acrylate, 108 µL, 0.75 mmol).

  • Place the flask in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (25 mL) and ethyl acetate (25 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (3 x 20 mL) to remove DMF, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Part 3: Optimization and Troubleshooting

The success of these reactions can be sensitive to subtle changes in conditions. The following tables provide guidance for optimization.

Table 1: Suzuki Coupling Optimization Parameters

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Rationale / Causality
Catalyst/Ligand Pd₂(dba)₃ / SPhosPd(OAc)₂ / RuPhos or Buchwald PalladacycleFor sterically demanding coupling partners, more active and robust catalyst systems may be required to overcome steric hindrance.
Base K₂CO₃Cs₂CO₃ or K₃PO₄Stronger, more soluble bases can accelerate the reaction, especially if the boronic acid is electronically deactivated.
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1) or 2-MeTHFSolvent choice affects solubility and reaction temperature. Toluene allows for higher temperatures if needed.
Temperature 90-100 °C110 °CIncreased temperature can overcome higher activation energy barriers for difficult couplings.

Table 2: Heck Coupling Optimization Parameters

ParameterCondition A (Standard)Condition B (Jeffery Conditions)Rationale / Causality
Catalyst Pd(OAc)₂ / P(o-tolyl)₃Pd(OAc)₂ (ligandless)Phase-transfer catalysis can stabilize palladium colloids, which are the active catalytic species in some Heck reactions.
Base Et₃NK₂CO₃A solid inorganic base can be advantageous for cleaner reactions and easier work-up.
Solvent DMFNMP or DMAcHigher boiling point solvents can be used to drive sluggish reactions to completion.
Additive NoneTBAC (Tetrabutylammonium chloride)The chloride ions in TBAC can stabilize the Pd(0) species, leading to a more active and longer-lived catalyst.
Common Troubleshooting Scenarios
  • Low or No Conversion:

    • Cause: Inactive catalyst, impure solvent/reagents, insufficient temperature. The tetrazole or aniline may be coordinating to the palladium.

    • Solution: Use a more electron-rich, bulky ligand (e.g., XPhos for Suzuki) to disfavor substrate coordination. Ensure all reagents are pure and solvents are rigorously degassed. Increase temperature in 10 °C increments.

  • Formation of Protodehalogenated Byproduct (Ar-H):

    • Cause: This suggests that reductive elimination is competing with transmetalation (Suzuki) or migratory insertion (Heck). Often occurs if the coupling partner is slow to react.

    • Solution: Increase the concentration or equivalents of the boronic acid/alkene. Use a stronger base (for Suzuki) to accelerate transmetalation.

  • Formation of Homocoupled Boronic Acid Byproduct (R-R):

    • Cause: Oxygen contamination can promote this side reaction.

    • Solution: Ensure the reaction is set up under strictly inert conditions with thoroughly degassed solvents.

Conclusion

The Suzuki-Miyaura and Mizoroki-Heck reactions are indispensable tools for the elaboration of the this compound core structure. A rational approach to reaction design, grounded in a solid mechanistic understanding, is key to success. By carefully selecting the catalyst system, base, and solvent, and by considering the unique electronic properties of the substrate, researchers can reliably and efficiently synthesize diverse libraries of novel compounds for drug discovery and development. The protocols and optimization strategies detailed herein provide a validated foundation for these critical synthetic transformations.

References

  • Kamiga, Y. (n.d.). Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Google.
  • Smolecule. (2023, August 15). This compound.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). National Institutes of Health.
  • Platinum and palladium complexes with tetrazole ligands: Synthesis, structure and applications. (2021, November). Coordination Chemistry Reviews, 446, 214132.
  • Catalytic Applicability of Palladium-Based Nanostructured Metallogels for Tetrazole Formation and the Suzuki-Miyaura Coupling Reaction. (n.d.). ResearchGate.
  • Catalytic Applicability of Palladium-Based Nanostructured Metallogels for Tetrazole Formation and the Suzuki-Miyaura Coupling Reaction. (2025, July 29). Langmuir.
  • Alkyne Aminopalladation/Heck and Suzuki Cascades: An Approach to Tetrasubstituted Enamines. (2021, October 14). National Institutes of Health.
  • Use of tetrazoles in catalysis and energetic applications: Recent developments. (n.d.). ResearchGate.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry.
  • Test experiments for optimization of the Heck-Mizoroki coupling reactions. (n.d.). ResearchGate.
  • Tetrazoles via Multicomponent Reactions. (n.d.). National Institutes of Health.
  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (n.d.). Beilstein Journals.

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Strategic Derivatization of the Amino Group of 4-(2-methyl-2H-tetrazol-5-yl)aniline: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-methyl-2H-tetrazol-5-yl)aniline is a valuable heterocyclic building block in medicinal chemistry and materials science. The tetrazole ring frequently serves as a bioisostere for the carboxylic acid group, enhancing metabolic stability and lipophilicity, while the primary aromatic amine provides a versatile handle for molecular elaboration.[1] This guide provides detailed protocols and the underlying chemical rationale for the derivatization of its primary amino group through four common and robust synthetic pathways: acylation, sulfonylation, urea formation, and reductive amination. Each protocol is designed to be a self-validating system, offering insights into reaction mechanisms, choice of reagents, and analytical characterization of the resulting products.

Introduction: The Strategic Value of this compound

The unique molecular architecture of this compound, combining a stable N-methylated tetrazole with a reactive aniline moiety, makes it a scaffold of significant interest. Tetrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including antihypertensive, antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] The derivatization of the exocyclic amino group is a primary strategy for generating libraries of novel compounds, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead candidates in drug discovery programs. This document serves as a practical guide for researchers to effectively modify this scaffold.

Critical Safety and Handling Protocols

Before beginning any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents.

  • Hazard Overview : this compound is classified as toxic if swallowed and causes skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

  • Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

  • Storage : Store in a tightly-closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Emergency Procedures :

    • Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes.[5]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5]

    • Ingestion : If swallowed, rinse mouth and immediately call a poison center or doctor.[5]

Experimental Workflow and General Considerations

Successful derivatization relies on careful technique and monitoring. The following workflow provides a general framework for the protocols described herein.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep Reagent & Glassware Preparation react Reaction Setup & Execution under Inert Atmosphere (N2/Ar) prep->react monitor Reaction Monitoring (TLC, LC-MS) react->monitor Periodic Sampling workup Aqueous Work-up (Quenching, Extraction) monitor->workup Upon Completion purify Purification (Column Chromatography, Recrystallization) workup->purify char Characterization (NMR, MS, IR) purify->char purity Purity Analysis (HPLC, Elemental Analysis) char->purity

Caption: General experimental workflow for derivatization.

  • Reaction Monitoring : Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexanes. The consumption of the starting aniline (which is UV active) and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Purification : The primary methods for purifying the derivatives are flash column chromatography on silica gel or recrystallization. The choice of method depends on the physical state and purity of the crude product.

Derivatization Protocols

Acylation: Synthesis of Amides

Acylation of the amino group to form a stable amide bond is one of the most fundamental derivatizations. This reaction is typically performed with an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.

Mechanistic Rationale : The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The base (e.g., triethylamine or pyridine) scavenges the proton from the nitrogen and the resulting HCl, driving the reaction to completion.

G reactant1 Aniline Derivative product Amide Derivative reactant1->product reactant2 Acyl Chloride reactant2->product base Base (e.g., Et3N) byproduct Et3N·HCl base->byproduct

Caption: Reaction scheme for acylation.

Protocol: Synthesis of N-(4-(2-methyl-2H-tetrazol-5-yl)phenyl)acetamide

  • Preparation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 500 mg).

  • Dissolution : Dissolve the aniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL).

  • Base Addition : Add triethylamine (Et₃N) (1.2 eq). Cool the solution to 0 °C in an ice bath.

  • Acylating Agent : Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up : Quench the reaction with water. Transfer the mixture to a separatory funnel, dilute with DCM, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude solid by recrystallization from ethanol/water or by silica gel chromatography.

ParameterCondition
Solvent Anhydrous DCM, THF
Base Triethylamine, Pyridine
Temperature 0 °C to Room Temperature
Time 2-4 hours
Typical Yield 85-95%
Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are important pharmacophores. The reaction of the aniline with a sulfonyl chloride proceeds similarly to acylation, yielding a highly stable sulfonamide linkage.

Mechanistic Rationale : The reaction mechanism is analogous to acylation, with the aniline's nitrogen attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl.

G reactant1 Aniline Derivative product Sulfonamide Derivative reactant1->product reactant2 Sulfonyl Chloride reactant2->product base Base (e.g., Pyridine) byproduct Pyridine·HCl base->byproduct

Caption: Reaction scheme for sulfonylation.

Protocol: Synthesis of N-(4-(2-methyl-2H-tetrazol-5-yl)phenyl)benzenesulfonamide

  • Preparation : To a round-bottom flask, add this compound (1.0 eq).

  • Dissolution : Dissolve the aniline in pyridine (used as both solvent and base) and cool to 0 °C.

  • Reagent Addition : Slowly add benzenesulfonyl chloride (1.1 eq).

  • Reaction : Stir the mixture at room temperature overnight.

  • Work-up : Pour the reaction mixture into ice-water, which will precipitate the product. If an oil forms, extract with ethyl acetate.

  • Isolation : If a solid precipitates, filter, wash with cold water, and dry. If extracted, wash the organic layer with 1M HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification : Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol).

ParameterCondition
Solvent/Base Pyridine
Temperature 0 °C to Room Temperature
Time 12-18 hours
Typical Yield 70-90%
Urea Formation

Substituted ureas are another class of compounds with significant biological activity.[7][8] They are readily synthesized from anilines by reaction with isocyanates.

Mechanistic Rationale : The nucleophilic amino group adds across the highly electrophilic C=N bond of the isocyanate, resulting in a direct and often quantitative formation of the urea derivative. No external base is typically required.

G reactant1 Aniline Derivative product Urea Derivative reactant1->product reactant2 Isocyanate (R-N=C=O) reactant2->product

Caption: Reaction scheme for urea formation.

Protocol: Synthesis of 1-(4-(2-methyl-2H-tetrazol-5-yl)phenyl)-3-phenylurea

  • Preparation : In a flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition : Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

  • Reaction : Stir the mixture at room temperature for 1-3 hours. The product often precipitates from the solution as it forms.

  • Isolation : If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF or diethyl ether, and dry.

  • Work-up : If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification : The crude product is often of high purity. If necessary, it can be recrystallized or triturated with ether.

ParameterCondition
Solvent Anhydrous THF, Dichloromethane
Temperature Room Temperature
Time 1-3 hours
Typical Yield >90%
Reductive Amination

Reductive amination is a powerful method for forming secondary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ.[9]

Mechanistic Rationale : The aniline and aldehyde reversibly form a carbinolamine, which then dehydrates to an imine. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the imine to the secondary amine without reducing the starting aldehyde.[10][11] STAB is preferred as it is less reactive towards carbonyls and tolerant of the mildly acidic conditions that favor imine formation.

G Aniline Aniline Derivative Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Amine Secondary Amine Product Imine->Amine Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Amine

Caption: Logical flow of reductive amination.

Protocol: Synthesis of N-benzyl-4-(2-methyl-2H-tetrazol-5-yl)aniline

  • Preparation : To a flask, add this compound (1.0 eq) and benzaldehyde (1.0 eq).

  • Dissolution : Dissolve the components in a suitable solvent such as dichloroethane (DCE) or methanol (10-15 mL). Add acetic acid (1-2 drops) to catalyze imine formation.

  • Imine Formation : Stir the mixture at room temperature for 30-60 minutes.

  • Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction may mildly effervesce.

  • Reaction : Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up : Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Isolation : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify by silica gel chromatography using an ethyl acetate/hexanes gradient.

ParameterCondition
Solvent Dichloroethane (DCE), Methanol
Reducing Agent Sodium triacetoxyborohydride (STAB)
Catalyst Acetic Acid (catalytic)
Temperature Room Temperature
Time 12-24 hours
Typical Yield 60-85%

Analytical Characterization of Derivatives

Confirmation of successful derivatization requires thorough analytical characterization.

  • ¹H NMR Spectroscopy : Look for the disappearance of the aniline -NH₂ protons (a broad singlet, typically between 3.5-4.5 ppm in DMSO-d₆) and the appearance of new signals corresponding to the added moiety. For amides and sulfonamides, a new broad singlet for the -NH- proton will appear further downfield (typically 8-10 ppm). For reductive amination, new signals corresponding to the alkyl group (e.g., a singlet for the benzylic -CH₂- around 4.3 ppm) will be present.

  • Infrared (IR) Spectroscopy : The formation of an amide will be indicated by a strong C=O stretch around 1650-1680 cm⁻¹. A sulfonamide will show characteristic S=O stretches around 1350 and 1160 cm⁻¹. A urea will show a C=O stretch around 1630-1660 cm⁻¹.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product, corresponding to the [M+H]⁺ ion.

Conclusion

The primary amino group of this compound is a robust and versatile functional handle for the synthesis of diverse derivatives. The protocols outlined for acylation, sulfonylation, urea formation, and reductive amination provide reliable and efficient pathways to generate novel amides, sulfonamides, ureas, and secondary amines. These methods are fundamental tools for researchers in drug discovery and materials science, enabling the systematic modification of this valuable chemical scaffold.

References

  • Sciencelab.com. (2010). Material Safety Data Sheet Aniline. Retrieved from [Link]

  • Guerry, A., et al. (2013). Aniline-catalyzed reductive amination as a powerful method for the preparation of reducing end-"clickable" chitooligosaccharides. Bioconjugate Chemistry, 24(4), 544-9. [Link]

  • Angene Chemical. (n.d.). 2-METHYL-5-(2-METHYL-2H-TETRAZOL-5-YL)ANILINE. Retrieved from [Link]

  • Wang, Y., et al. (2003). Synthesis and biological activity of N-5-tetrazolyl-N′-aryl formyl urea. Chinese Journal of Organic Chemistry, 23(2), 195-197. [Link]

  • Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658-11719. [Link]

  • ResearchGate. (n.d.). Urea synthesis from aniline and CO2 and CS2. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 15(4), 2230-2250. [Link]

  • Rani, V. E., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazole Ureas / Carboxamides Containing Dioxaphospholanes. IOSR Journal of Applied Chemistry, 8(1), 54-61. [Link]

  • OUCI. (n.d.). Synthesis and antimicrobial activity of new urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methan…. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline. Retrieved from [Link]

  • Kumar, K., et al. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica, 4(3), 939-946. [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • Anouar, A. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. Journal Marocain de Chimie Hétérocyclique, 5(1), 58-60. [Link]

  • Mmutlane, M. E., et al. (2022). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Catalysis Letters, 152, 3349-3363. [Link]

  • Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, 3(12), 12795-12810. [Link]

  • R-Reyes, M., et al. (2023). Chitin-Derived Nanocatalysts for Reductive Amination Reactions. Catalysts, 13(1), 129. [Link]

  • Anouar, A., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF N-((TETRAZOL-5- YL)METHYL)CYCLOHEXANAMINE THROUGH 2D NMR EXPERIMENTS. Journal Marocain de Chimie Hétérocyclique, 16(1), 135-141. [Link]

  • Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 38, 435-445. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) Biphenyl. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2017). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 89(2), 215-224. [Link]

  • Lehwark, P., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), e2200155. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Ashok, D., et al. (2013). Microwave-assisted synthesis of 2-(4,5-dihydro- 5-(tetrazolo[1,5-a] quinoline-4-yl)-1H-pyrazol-3-yl)- Substituted phenols. Heterocyclic Communications, 19(5), 363-367. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this synthetic sequence. As a key building block in pharmaceutical and materials science research, achieving a high yield of this compound with excellent isomeric purity is paramount.[1] This document synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the proposed solutions.

Q1: My overall yield is consistently low. What is the most effective way to identify and resolve the bottleneck in the synthesis?

A low overall yield in a multi-step synthesis points to inefficiencies in one or more transformations. The synthesis of this compound is primarily a two-stage process:

  • [3+2] Cycloaddition: Formation of the 5-substituted-1H-tetrazole ring from a nitrile precursor.

  • N-Methylation: Regioselective alkylation of the tetrazole ring to yield the desired N2-methyl isomer.

A systematic approach is crucial. You must isolate and analyze the product of each step to quantify the yield and purity. This will pinpoint the problematic transformation.

G start Start Synthesis step1 Step 1: Tetrazole Formation (Cycloaddition) start->step1 check1 Analyze Yield & Purity of 4-(1H-tetrazol-5-yl)aniline step1->check1 step2 Step 2: N-Methylation check1->step2 Yield >85%? (Yes) optimize1 Optimize Cycloaddition: - Catalyst - Solvent - Temperature - Microwave Conditions check1->optimize1 Yield <85%? (No) check2 Analyze Yield & Isomer Ratio of Final Product step2->check2 optimize2 Optimize Methylation: - Improve N2-Selectivity - Alkylating Agent - Base/Solvent System check2->optimize2 N2:N1 Ratio <95:5? (No) end High Yield Achieved check2->end N2:N1 Ratio >95:5? (Yes) optimize1->step1 optimize2->step2

Caption: Troubleshooting workflow for low yield optimization.

Q2: The initial cycloaddition of 4-aminobenzonitrile with sodium azide is inefficient. How can I drive this reaction to completion and improve the yield of 4-(1H-tetrazol-5-yl)aniline?

The [3+2] cycloaddition between a nitrile and an azide is the cornerstone of tetrazole synthesis.[1][2] Its efficiency is highly dependent on effectively activating the nitrile's electrophilic carbon for attack by the azide anion.[3][4]

Causality: The primary challenge is overcoming the reaction's activation energy. This can be achieved by using catalysts to activate the nitrile or by employing energy sources like microwave irradiation to accelerate the reaction rate.[1]

Solutions:

  • Catalyst Selection: The use of a Lewis acid catalyst is the most common and effective strategy. Zinc and copper salts are particularly effective. Zinc-based systems are well-studied and promote the reaction efficiently, while copper catalysts also offer high yields, sometimes under greener conditions.[1][3][5][6]

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF or DMSO are frequently used because they effectively solvate the reagents and permit the high temperatures (often >120 °C) required for thermal synthesis.[3][6] However, greener options using water or PEG with appropriate catalytic systems have been successfully developed.[6][7]

  • Microwave-Assisted Synthesis: This is a highly effective method for improving yields and dramatically reducing reaction times from many hours to minutes. Microwave energy selectively heats polar molecules, leading to enhanced reaction kinetics.[1]

Data Summary: Comparison of Catalytic Systems for Tetrazole Formation

Catalyst SystemSolventTemperature (°C)TimeTypical YieldReference(s)
ZnBr₂Water10010-12 hHigh[3]
Copper(II) ComplexDMSO1205-8 hExcellent[5]
Pd-SMTU@boehmitePEG-4001201-2 h>90%[7]
Triethylammonium ChlorideNitrobenzeneMicrowave15-30 minExcellent[1]
Q3: My N-methylation step produces a nearly 1:1 mixture of the desired this compound (N2 isomer) and the undesired 4-(1-methyl-1H-tetrazol-5-yl)aniline (N1 isomer). How can I achieve high regioselectivity for the N2 position?

This is the most critical challenge in this synthesis. The tetrazolide anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position. Achieving high N2 selectivity requires carefully tuning the reaction conditions to exploit the subtle electronic and steric differences between the two nitrogen atoms. The N1 isomer is often the thermodynamically more stable product, while the N2 isomer can be favored under kinetic control.[8]

Causality: Regioselectivity is governed by a complex interplay of the alkylating agent, base, counter-ion, solvent, and temperature. These factors influence whether the reaction proceeds via an SN1 or SN2 mechanism and the nature of the tetrazolide ion pair in solution.[8][9]

Solutions to Favor N2 Alkylation:

  • Use of Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O) has been successfully used to direct alkylation specifically to the N2 position when reacting 5-substituted-1H-tetrazoles with alcohols.[10]

  • Diazotization of Aliphatic Amines: An alternative alkylation method involves the diazotization of primary aliphatic amines, which has been reported to preferentially form 2,5-disubstituted tetrazoles.[9][10][11]

  • Mechanochemical Conditions: Performing the alkylation under solvent-free ball-milling (mechanochemical) conditions has been shown to enhance selectivity for the N2 regioisomer.[10][12]

  • Solvent Effects: The choice of solvent can dramatically alter the N1/N2 ratio. For some substrates, switching between solvents like THF and DMSO can even reverse the selectivity.[10] A systematic screen of solvents is highly recommended.

G cluster_0 Factors Influencing Regioselectivity Alkylation Conditions Alkylation Conditions N1 Isomer (Thermodynamic) N1 Isomer (Thermodynamic) Alkylation Conditions->N1 Isomer (Thermodynamic)  High Temp.  Strong Base (e.g., NaH)  Polar Solvents N2 Isomer (Kinetic) N2 Isomer (Kinetic) Alkylation Conditions->N2 Isomer (Kinetic)  Lewis Acids (BF₃·Et₂O)  Diazotization Method  Mechanochemistry  Low Temp.

Caption: Key factors influencing N1 vs. N2 regioselectivity.

Frequently Asked Questions (FAQs)

Q: What is the general, optimized protocol for this synthesis?

Below are generalized, high-yield protocols based on established methodologies. Note: These should be considered starting points; optimization for your specific lab conditions and scale is recommended.

Protocol 1: Synthesis of 4-(1H-tetrazol-5-yl)aniline

  • Setup: In a microwave reactor vessel, combine 4-aminobenzonitrile (1.0 eq.), sodium azide (1.5 eq.), and zinc bromide (ZnBr₂) (1.0 eq.) in deionized water.

  • Reaction: Seal the vessel and heat the mixture using microwave irradiation at 100-120°C for 30-60 minutes. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After cooling, acidify the reaction mixture to pH ~2 with concentrated HCl to protonate the tetrazole. This will precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-(1H-tetrazol-5-yl)aniline, which can be used in the next step without further purification if purity is >95%.

Protocol 2: Regioselective N2-Methylation

  • Setup: In a dry, inert-atmosphere flask, dissolve 4-(1H-tetrazol-5-yl)aniline (1.0 eq.) in 1,2-dichloroethane (5 mL per 1 mmol of substrate).

  • Reagent Addition: Add methanol (1.2 eq.) followed by the dropwise addition of boron trifluoride-diethyl ether complex (BF₃·Et₂O) (1.5 eq.) at room temperature.[10]

  • Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired N2-methyl isomer from any N1-isomer by-product.

Q: What are the critical safety precautions for this synthesis?

The primary hazard is the use of sodium azide (NaN₃).

  • Toxicity and Explosivity: Sodium azide is highly toxic and can be explosive, especially when heated or in contact with heavy metals. Avoid contact with lead or copper pipes and spatulas.

  • Hydrazoic Acid (HN₃) Formation: Acidification of azide-containing solutions will generate hydrazoic acid, which is a highly toxic and explosive gas. All acidification and work-up steps must be performed in a well-ventilated fume hood.

  • Quenching: Any residual azide in the aqueous layers after work-up should be carefully quenched with a solution of sodium nitrite followed by acidification.

Q: How do I confirm the structure and distinguish between the N1 and N2 methylated isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.

  • ¹H NMR: The chemical shift of the N-methyl protons will be different for the two isomers. More significantly, the protons on the aniline ring will show distinct splitting patterns and chemical shifts due to the different electronic environments imposed by the N1- and N2-substituted tetrazole rings.

  • ¹³C NMR: The chemical shifts of the N-methyl carbon and the aromatic carbons, particularly the carbon attached to the tetrazole ring (C-ipso), will be different for each isomer.

  • LC-MS: Useful for confirming the mass of the product and assessing the purity and ratio of the isomer mixture.

References

  • Preprints.org. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Available at: [Link]

  • Royal Society of Chemistry. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. PubMed. Available at: [Link]

  • ResearchGate. (2015). An Environmentally Friendly Method for N-Methylation of 5-Substituted 1H-Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. Available at: [Link]

  • ACS Publications. (n.d.). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Available at: [Link]

Sources

managing reaction conditions to prevent impurities in 4-(2-methyl-2H-tetrazol-5-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on managing reaction conditions to prevent the formation of critical impurities. Our approach is rooted in explaining the chemical principles behind each step, providing you with the knowledge to not only troubleshoot issues but also to proactively optimize your process.

Section 1: Core Synthesis and Major Impurity Pathways

The synthesis of this compound is typically a two-step process starting from 4-cyanoaniline. The primary challenge lies in controlling the regioselectivity of the methylation step to exclusively form the desired N2-methylated isomer over the N1-isomer.

Synthesis_Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Methylation A 4-Cyanoaniline R1 NaN3, ZnCl2 Water, Reflux A->R1 B 4-(1H-tetrazol-5-yl)aniline R2 Methylating Agent Base, Solvent B->R2 R1->B C Desired Product: This compound D Isomeric Impurity: 4-(1-methyl-1H-tetrazol-5-yl)aniline R2->C Major R2->D Minor

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

FAQ 1: Poor Yield in the Cycloaddition Step

Question: I am experiencing low conversion of 4-cyanoaniline to 4-(1H-tetrazol-5-yl)aniline. My reaction seems to stall. What factors should I investigate?

Answer: Low yield in the [3+2] cycloaddition of a nitrile and an azide is a frequent challenge. The mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group.[1] The efficiency of this step is highly dependent on the reaction conditions.

Causality & Troubleshooting Steps:

  • Catalyst Choice is Crucial: The reaction between nitriles and sodium azide often requires a catalyst to proceed efficiently at reasonable temperatures.[1] While various catalysts can be used, zinc salts are particularly effective and widely documented. Zinc(II) chloride (ZnCl2) activates the nitrile group by coordinating to the nitrogen, making the carbon atom more electrophilic and susceptible to attack by the azide.[2][3]

    • Action: Ensure you are using a suitable catalyst. We recommend using 0.5 to 1.0 equivalents of ZnCl2. If you are using other Lewis acids like aluminum chloride or Brønsted acids like ammonium chloride, you may need to re-optimize the reaction temperature and time.[4]

  • Solvent System and Temperature: The choice of solvent and reaction temperature is critical.

    • Action: Using water as a solvent with zinc salts under reflux conditions is an effective, safe, and environmentally benign method for this transformation.[2][3] Dipolar aprotic solvents like DMF can also be used, often with ammonium chloride, but may require higher temperatures (110-150 °C) and can lead to solvent-related impurities.[2][5] If your reaction is stalling, ensure your reflux temperature is being reached and maintained consistently.

  • Purity of Starting Material: The purity of 4-cyanoaniline is important. Electron-donating or withdrawing impurities on the aniline ring can alter the electronics of the nitrile group, affecting its reactivity.

    • Action: Verify the purity of your 4-cyanoaniline by HPLC and NMR before starting the reaction.

ParameterRecommended ConditionRationale
Catalyst Zinc Chloride (ZnCl2)Activates the nitrile, enhancing its electrophilicity.[3]
Solvent WaterSafe, effective with zinc salts, and simplifies work-up.[2]
Temperature Reflux (100 °C)Provides sufficient energy for the cycloaddition without significant decomposition.
Reagents Sodium Azide (NaN3)Standard azide source for this reaction.[1]
FAQ 2: Formation of Isomeric Impurities during Methylation

Question: My final product is contaminated with a significant amount of an isomer that is difficult to separate. How can I control the regioselectivity of the methylation step to favor the desired N2-isomer?

Answer: This is the most critical issue in this synthesis. The tetrazole anion, formed by deprotonation of 4-(1H-tetrazol-5-yl)aniline, is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position. The formation of these isomeric impurities is a known challenge in the synthesis of many tetrazole-containing active pharmaceutical ingredients, such as irbesartan.[6] The ratio of the N1 to N2 isomer is highly sensitive to the choice of methylating agent, solvent, counter-ion, and temperature.

Mechanistic Insight:

The distribution of products is governed by a combination of electronic and steric factors, often explained by Hard and Soft Acid-Base (HSAB) theory. The N1 position is generally considered more sterically hindered but has a higher electron density (harder), while the N2 position is less hindered (softer).

Caption: Competing pathways for N1 and N2 methylation of the tetrazole anion.

Troubleshooting & Optimization Strategy:

  • Choice of Methylating Agent: "Softer" alkylating agents tend to favor reaction at the "softer" N2 position.

    • Action: Avoid highly reactive, "hard" methylating agents like dimethyl sulfate or methyl triflate, as these can decrease selectivity. Methyl iodide is a commonly used reagent that often provides a good balance of reactivity and selectivity.

  • Solvent Effects: The solvent plays a critical role in solvating the tetrazole anion and influencing the reaction pathway.

    • Action: Polar aprotic solvents like acetone or acetonitrile (ACN) are generally preferred over polar protic solvents like methanol or ethanol. Protic solvents can form hydrogen bonds with the anion, altering the nucleophilicity of the different nitrogen atoms and often leading to poorer selectivity.

  • Base and Temperature Control: The choice of base and temperature can subtly influence the equilibrium between the N1 and N2 anions and the transition state energies.

    • Action: Use a non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the tetrazole. Running the reaction at a controlled, moderate temperature (e.g., 40-60 °C) is advisable. Avoid excessive heat, which can lead to decreased selectivity and potential side reactions.

Recommended Protocol for Selective N2-Methylation:

A detailed, step-by-step protocol based on these principles is provided in the next section.

Section 3: Recommended Experimental Protocols

These protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and equipment.

Protocol 1: Synthesis of 4-(1H-tetrazol-5-yl)aniline
  • To a round-bottom flask equipped with a reflux condenser, add 4-cyanoaniline (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.0 eq).

  • Add deionized water to form a slurry (approx. 5-10 mL per gram of 4-cyanoaniline).

  • Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature. Carefully adjust the pH to ~2-3 with concentrated HCl. This will protonate the product and precipitate it from the solution. Caution: Acidification of residual azide will generate highly toxic hydrazoic acid (HN3). Perform this step in a well-ventilated fume hood.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 4-(1H-tetrazol-5-yl)aniline.

Protocol 2: Selective Synthesis of this compound
  • Suspend 4-(1H-tetrazol-5-yl)aniline (1.0 eq) and potassium carbonate (1.5 eq) in acetone (10-15 mL per gram of starting material).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise over 15 minutes.

  • Heat the mixture to a gentle reflux (~56 °C) and maintain for 4-6 hours. Monitor for the disappearance of the starting material and the formation of the N1/N2 products by HPLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to isolate the pure this compound.

References

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

  • Sharpless, K. B., et al. (2001). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Wikipedia. Tetrazole. [Link]

  • PubChem. 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline. [Link]

  • Der Pharma Chemica. (2011). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. [Link]

  • Popescu, A., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. [Link]

  • Synthesis and Characterization of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) Biphenyl. ResearchGate. [Link]

  • Rádl, S., et al. (2009). Synthesis and identification of some impurities of irbesartan. Academia.edu. [Link]

  • Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. PMC - NIH. [Link]

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Technical Support Center: Purification of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of substituted anilines. As crucial building blocks in pharmaceuticals, agrochemicals, and materials science, the purity of anilines is paramount to successful downstream applications[1][2]. However, their inherent reactivity, basicity, and propensity for oxidation present unique and often frustrating challenges in the lab.

This guide is structured to provide direct, actionable solutions to the common issues encountered by researchers. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems faced during aniline purification.

Q1: My freshly purified aniline has turned dark red/brown. What happened and is it still usable?

A1: This is the most frequent issue and is almost always due to air oxidation.[3][4] The electron-rich amino group is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, forming highly colored polymeric impurities.[4][5]

  • Causality: The lone pair on the nitrogen atom makes the aromatic ring highly activated and prone to losing electrons (oxidation). This initiates a cascade of radical reactions, leading to complex, conjugated polymeric structures that absorb visible light, appearing as red, brown, or even black "gunk".[3][5]

  • Is it Usable? For many applications, even a dark aniline can be quite pure (e.g., >98%).[3] However, these colored impurities can interfere with sensitive reactions, particularly those involving transition metal catalysis. It is best practice to re-purify discolored anilines before use.

  • Prevention: The key is rigorous exclusion of air and light.[4][6][7]

    • Inert Atmosphere: Store purified anilines under an inert atmosphere like nitrogen or argon.[4]

    • Light Protection: Use amber vials or wrap containers in aluminum foil.[4][7]

    • Low Temperature: Refrigeration (e.g., 4°C) slows the oxidation rate.[4]

Q2: My aniline derivative is streaking badly on a silica gel TLC plate and column. How can I get clean separation?

A2: This is a classic problem caused by the basicity of the aniline.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[8] The basic amino group of the aniline interacts strongly with these acidic sites via acid-base interactions, causing it to "stick" to the stationary phase. This leads to poor elution, resulting in elongated, streaky spots (tailing) on a TLC plate and broad, poorly resolved peaks during column chromatography.[8][9]

  • Solution: You must deactivate the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[9][10]

    • Triethylamine (TEA): The most common solution is to add 0.5-2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[11] The TEA is a stronger base than the aniline and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound and allowing for clean elution.[9][10]

    • Ammonia: A solution of ammonia in methanol (e.g., 2% of a 7N NH3/MeOH solution) added to the mobile phase serves the same purpose and is particularly effective for more polar anilines.[10]

Q3: How do I remove unreacted aniline starting material from my reaction mixture?

A3: This can often be accomplished with a simple acid-base extraction, provided your product is stable to acidic conditions.

  • Causality: The basic amino group of aniline can be protonated by an acid to form a water-soluble anilinium salt.

  • Solution: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer one or more times with a dilute acid solution (e.g., 1M HCl).[12] The aniline will react to form anilinium chloride, which will be extracted into the aqueous layer. Your neutral organic product will remain in the organic phase.[12] Remember to subsequently wash the organic layer with brine and dry it before solvent removal.

Part 2: Troubleshooting Guides

This section provides in-depth solutions to more complex purification scenarios.

Guide 1: Separating Positional Isomers (ortho-, meta-, para-)

The separation of positional isomers of substituted anilines is a significant challenge due to their often very similar polarities and boiling points.

Problem: My TLC shows two or three spots with very close Rf values that I cannot separate with standard chromatography.

Analysis & Solution Workflow:

G start Crude Mixture of Isomeric Anilines tlc Run TLC in standard solvent system (e.g., Hex/EtOAc) start->tlc check_sep Are spots well-separated (ΔRf > 0.1)? tlc->check_sep col_chrom Proceed with standard flash column chromatography check_sep->col_chrom Yes mod_chrom Optimize Chromatography check_sep->mod_chrom No end_success Pure Isomers Obtained col_chrom->end_success less_polar Try a less polar solvent system (e.g., Toluene/EtOAc, DCM/Hex) mod_chrom->less_polar Option 1 rp_chrom Consider Reversed-Phase (C18) Chromatography mod_chrom->rp_chrom Option 2 special_col Use specialized columns (e.g., β-cyclodextrin bonded) mod_chrom->special_col Option 3 check_solid Is the crude mixture solid? less_polar->check_solid rp_chrom->check_solid special_col->check_solid recryst Attempt Recrystallization check_solid->recryst Yes end_fail Consult Specialist or Consider Derivatization check_solid->end_fail No recryst->end_success

In-Depth Strategies:

  • Chromatography Optimization:

    • Solvent System: Standard hexane/ethyl acetate systems may not be sufficient. The choice of solvent can exploit subtle differences in isomer-solvent interactions. Toluene or dichloromethane-based systems can sometimes offer different selectivity.

    • Reversed-Phase Chromatography: C18-silica (reversed-phase) separates compounds based on hydrophobicity. Since para-isomers are often more symmetric and less polar than ortho-isomers, this can be a highly effective technique.[9][13]

    • Specialized Stationary Phases: For particularly difficult separations, columns with unique selectivities, such as those bonded with cyclodextrins, can resolve isomers by forming inclusion complexes.[13]

  • Recrystallization: If the isomeric mixture is solid, fractional recrystallization can be a powerful and scalable purification method.

    • Principle: This technique relies on small differences in the solubility of the isomers in a given solvent. One isomer will crystallize out of a saturated solution upon cooling, while the other remains in the mother liquor.[14]

    • Solvent Screening: The key is finding the right solvent. A good recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.[15] Common solvent systems to screen include ethanol/water, hexane/ethyl acetate, or toluene.[15]

Guide 2: Removing Stubborn Color and Polymeric Impurities

Problem: My aniline is dark, and the color persists even after passing it through a silica plug.

Analysis: The colored impurities are often highly polar, polymeric oxidation products.[5] While some may stick to a silica column, others might be non-polar enough to co-elute with your product. In this case, methods that separate based on properties other than polarity are needed.

Recommended Solutions:

  • Vacuum Distillation: This is the most effective method for removing non-volatile polymeric "gunk" from a liquid aniline.[4][5] By reducing the pressure, the boiling point of the aniline is significantly lowered, allowing it to distill without the high temperatures that would cause decomposition.[5] The colored, high-molecular-weight polymers are non-volatile and remain in the distillation flask.

  • Activated Carbon Treatment: For removing trace amounts of colored impurities, treatment with activated charcoal can be effective.[4] The large, porous surface area of charcoal adsorbs the large, conjugated impurity molecules.

    • Dissolve the impure aniline in a suitable organic solvent.

    • Add a small amount (e.g., 1-5% by weight) of activated carbon.

    • Stir or gently heat the mixture for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the fine carbon particles.

  • Acid Salt Formation & Recrystallization: If the aniline is a solid, converting it to its hydrochloride or oxalate salt can be an excellent purification strategy.[16] These salts often have very different crystallization properties from the free base and the impurities.

    • Dissolve the impure aniline in a solvent like isopropanol or ethanol.

    • Add a stoichiometric amount of concentrated HCl or an oxalic acid solution.

    • The anilinium salt will often precipitate. This can be collected and recrystallized.

    • After purification, the free base can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH or Na2CO3), followed by extraction into an organic solvent.[16]

Part 3: Key Experimental Protocols

Protocol 1: Flash Column Chromatography of an Air-Sensitive Aniline

This protocol details the purification of a substituted aniline using a deactivated silica gel column to prevent both streaking and on-column oxidation.

G prep_eluent 1. Prepare Eluent (e.g., 95:4:1 Hex:EtOAc:TEA) pack_col 2. Pack Column Slurry pack silica gel with prepared eluent prep_eluent->pack_col equilibrate 3. Equilibrate Flush column with 2-3 column volumes of eluent pack_col->equilibrate load_sample 4. Load Sample Adsorb crude aniline onto silica, load onto column equilibrate->load_sample elute 5. Elute & Collect Run column with positive N₂ pressure, collect fractions load_sample->elute analyze 6. Analyze Fractions Check fractions by TLC elute->analyze combine 7. Combine & Evaporate Combine pure fractions and remove solvent via rotovap analyze->combine

Methodology:

  • Eluent Preparation: Prepare your chosen solvent system (e.g., determined by TLC) and add 1% triethylamine (TEA) by volume. For example, for 500 mL of 10% EtOAc/Hexane, use 445 mL Hexane, 50 mL EtOAc, and 5 mL TEA.

  • Column Packing:

    • Prepare a slurry of silica gel in your TEA-doped eluent.

    • Pour the slurry into your column and use positive pressure (air or nitrogen) to pack the bed firmly.

  • Equilibration: Flush the packed column with at least two column volumes of the TEA-doped eluent. This ensures the entire silica bed is deactivated before the sample is loaded.[11]

  • Sample Loading:

    • Dissolve your crude substituted aniline in a minimal amount of dichloromethane or your eluent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution and Collection:

    • Carefully add the eluent to the column and begin elution using positive pressure.

    • Collect fractions and monitor the separation using TLC.

  • Work-up:

    • Combine the fractions containing your pure product.

    • Remove the solvent using a rotary evaporator. Note: The presence of TEA will require a slightly higher vacuum or temperature to co-evaporate.

    • Place the resulting purified aniline under high vacuum to remove residual TEA and solvent. Store immediately under an inert atmosphere.

Protocol 2: Vacuum Distillation of a Discolored Liquid Aniline

This protocol is for purifying a liquid aniline from non-volatile, colored polymeric impurities.

Methodology:

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using well-greased joints to ensure a good seal.[5]

    • Use a round-bottom flask of an appropriate size (the liquid should fill it no more than halfway).

    • Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.[5]

    • Insulate the distillation head and flask with glass wool or aluminum foil to maintain a consistent temperature.

  • Procedure:

    • Place the impure, dark aniline into the distillation flask.

    • Begin stirring and slowly apply vacuum. Initial bubbling will occur as dissolved gases and trace water are removed.[5]

    • Once the pressure has stabilized at the desired vacuum (e.g., <20 mmHg), begin gently heating the flask with a heating mantle.

    • The aniline will begin to boil at a reduced temperature. Collect the distillate that comes over at a stable temperature. It should be colorless or pale yellow.[5]

    • Stop the distillation when the temperature begins to rise or when only a small amount of dark, viscous residue remains in the flask.

  • Post-Distillation Handling:

    • Allow the apparatus to cool completely before slowly re-introducing air. Never open a hot, evacuated glass apparatus to the atmosphere.

    • Transfer the purified aniline to a clean, dry amber vial and immediately flush with nitrogen or argon before sealing for storage.

Data Summary Table

The basicity (pKa) of the anilinium ion is critical for predicting its behavior during extraction and chromatography. Electron-donating groups (EDGs) increase basicity (higher pKa), while electron-withdrawing groups (EWGs) decrease it.

SubstituentPositionEffect on Electron DensitypKa of Conjugate Acid (approx.)Expected Chromatographic Behavior on Silica
-OCH₃paraDonating (EDG)5.3Strong interaction, requires more polar eluent/more base
-CH₃paraDonating (EDG)5.1Moderate interaction
-H(none)Reference4.6[16]Baseline interaction
-ClparaWithdrawing (EWG)4.0Weaker interaction, elutes more easily
-NO₂paraStrongly Withdrawing (EWG)1.0[17]Very weak interaction, elutes quickly

Data compiled from various sources for illustrative purposes. Actual pKa values may vary.[17][18][19]

References

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Albayati, T. A., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Adsorption Science & Technology, 32(1), 23-34. [Link]

  • Reddit. Purify and dry aniline?. r/chemistry. [Link]

  • Effective Techniques to Remove Aniline Stains from Clothes Safely and Thoroughly. (2025). FabricRevival. [Link]

  • askIITians. Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro. [Link]

  • Chemistry For Everyone. How To Neutralize Silica Gel?. YouTube. [Link]

  • The Gear Page. Removing Aniline Dye. [Link]

  • Sciencemadness Discussion Board. aniline impurities. [Link]

  • ResearchGate. When basification of silica gel is required, before using Column chromatography?. [Link]

  • Advanced Leather Solutions. Aniline Dyed Leather Stain Removal. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Sybilska, D., et al. (1988). Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column. Journal of Liquid Chromatography, 11(12), 2531-2553. [Link]

  • Asian Publication Corporation. Oxidation of Aniline using Different Reaction Pathways. [Link]

  • Google Patents.
  • Texium. Vacuum Distillation of Aniline. [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture?. [Link]

  • Leather Doctor. Aniline Leather Ink and Dye Remover Kit A7.di. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • ResearchGate. Does aniline stick in columns during column chromatography?. [Link]

  • Chemistry Stack Exchange. How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

  • Google Patents.
  • Yildiz, A., & Kaya, Y. (2022). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 11(2), 1-6. [Link]

  • Bell, R. P., & Ramsden, E. N. (1958). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 161-166. [Link]

  • Google Patents.
  • Yildiz, A., & Kaya, Y. (2022). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 11(2), 1-6. [Link]

  • Lanxess. Aniline. [Link]

  • LookChem. Aniline. [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]

  • Loba Chemie. ANILINE AR. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. [Link]

  • Reddit. The most hated method of purification: column chromatography. r/chemistry. [Link]

  • BioPharm International. Chromatographic Science Clarifies Separation Challenges. [Link]

  • Carl ROTH. Safety Data Sheet: Aniline. [Link]

  • Physics Wallah. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. [Link]

  • BYJU'S. NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. [Link]

Sources

Technical Support Center: Optimization of Microwave Parameters for Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of microwave-assisted tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments. My aim is to equip you with the knowledge to not only solve common issues but also to understand the underlying principles for successful and reproducible syntheses.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working on microwave-assisted tetrazole synthesis.

Q1: Why is my tetrazole synthesis yield consistently low even with microwave heating?

A1: Low yields in microwave-assisted tetrazole synthesis can stem from several factors. A primary consideration is the efficiency of microwave absorption by your reaction mixture.[1][2][3][4] For a substance to generate heat when irradiated with microwaves, it must possess a dipole moment.[1] The two main heating mechanisms are dipolar polarization and ionic conduction.[1][3] If your solvent or reactants are non-polar, they will not heat efficiently, leading to incomplete reactions.

Another critical factor is the choice of catalyst. While some reactions can proceed without a catalyst, many tetrazole syntheses, particularly [3+2] cycloadditions of nitriles and azides, are significantly enhanced by catalysts like zinc salts, copper catalysts, or Lewis acids.[5][6] The catalyst not only accelerates the reaction but can also improve selectivity and yield.[5] Finally, ensure your reaction temperature and time are optimized. While microwaves can dramatically reduce reaction times, an insufficient hold time at the target temperature will result in a low conversion rate.

Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is often related to excessive heating or prolonged reaction times. Microwave heating can be very rapid, and it's possible to overshoot the optimal temperature, leading to decomposition or undesired side reactions.[7] Precise temperature control is crucial.[8]

Solvent choice also plays a significant role in selectivity.[9] A solvent that selectively heats one component of a heterogeneous mixture can lead to cleaner reactions.[3] Additionally, the choice of catalyst can influence the regioselectivity of the reaction, especially in the synthesis of substituted tetrazoles.[5][10] Experimenting with different catalysts can help favor the formation of the desired isomer.

Q3: Can I use the same reaction conditions for scaling up my synthesis from milligram to gram scale?

A3: Direct scaling up of microwave-assisted reactions is not always straightforward and requires careful consideration.[11][12] The penetration depth of microwaves can be a limiting factor in larger reaction volumes, potentially leading to uneven heating and different outcomes compared to small-scale experiments.[11][13] For scaling up, it is often necessary to re-optimize parameters such as power delivery, stirring, and cooling. In some cases, switching to a continuous flow microwave reactor might be a more viable option for larger scale production.[13][14]

Q4: What are the most critical safety precautions I should take when performing microwave-assisted tetrazole synthesis?

A4: Safety is paramount in any chemical synthesis, and microwave chemistry has its own specific considerations.[8][15] A primary concern is the potential for rapid pressure buildup in sealed reaction vessels, which can lead to explosions if not properly managed.[16][17] Always use vessels specifically designed for microwave synthesis and never exceed the manufacturer's recommended pressure and temperature limits.

Reactions involving azides, which are commonly used in tetrazole synthesis, are potentially explosive and require extreme caution, especially at elevated temperatures.[15] Always start with small-scale reactions to assess the potential hazards. Ensure your microwave reactor is equipped with reliable temperature and pressure sensors and is located in a well-ventilated fume hood.[8][15] Never use a domestic microwave oven for chemical synthesis.[15][18]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Problem 1: Reaction Not Reaching the Target Temperature

Symptoms: The microwave reactor struggles to reach the set temperature, or the heating rate is very slow.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Microwave Absorbing Solvent The solvent has a low dielectric loss tangent, meaning it does not efficiently convert microwave energy into heat.[9]1. Switch to a more polar solvent: Choose a solvent with a higher dielectric loss, such as DMF, NMP, or ethanol.[9] 2. Add a microwave absorber: If changing the solvent is not possible, add a small amount of a highly absorbing, inert material like ionic liquids or even a few grains of silicon carbide to initiate heating.
Insufficient Reaction Volume In some microwave reactors, a minimum volume is required for efficient energy coupling.1. Increase the reaction volume: If possible, increase the total volume of your reaction mixture to meet the instrument's specifications. 2. Use a smaller reaction vessel: Ensure the vessel size is appropriate for your reaction volume.
Incorrect Power Settings The applied microwave power is too low to achieve the desired heating rate.1. Increase the initial power: Use a higher power setting during the initial ramp to the target temperature. Be cautious not to overshoot. 2. Use a pre-stirring step: Some instruments allow for a pre-stirring phase which can help with even heat distribution.
Problem 2: Inconsistent Results and Poor Reproducibility

Symptoms: Repeating the same reaction under identical set parameters yields significantly different results (e.g., varying yields, different side product profiles).

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inaccurate Temperature Measurement The temperature probe is not correctly positioned or is malfunctioning, leading to inaccurate readings and poor control.[8]1. Check the temperature probe: Ensure the fiber optic probe is correctly inserted and submerged in the reaction mixture. For IR sensors, ensure the vial is clean. 2. Calibrate the sensor: If possible, calibrate the temperature sensor according to the manufacturer's instructions.
Inhomogeneous Heating The reaction mixture is not being heated uniformly, creating hot spots that can lead to side reactions or decomposition.[3]1. Improve stirring: Ensure the magnetic stir bar is of an appropriate size and is stirring the mixture vigorously and consistently. 2. Use a more suitable solvent: A solvent that absorbs microwaves more evenly can help mitigate hot spots.
Vessel Positioning In single-mode microwave reactors, the position of the reaction vessel within the cavity is critical for consistent energy absorption.[18]1. Consistent vessel placement: Always place the reaction vessel in the exact same position for each run. 2. Consult the instrument manual: Follow the manufacturer's guidelines for optimal vessel placement.

Experimental Protocols

Protocol 1: General Method for Microwave-Assisted Synthesis of 5-Substituted-1H-tetrazoles

This protocol describes a general procedure for the [3+2] cycloaddition of a nitrile with sodium azide using a microwave reactor.

Materials:

  • Nitrile (1.0 mmol)

  • Sodium azide (1.5 mmol)

  • Zinc chloride (0.2 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Microwave reaction vial (10 mL) with a stir bar

Procedure:

  • To the microwave reaction vial, add the nitrile, sodium azide, and zinc chloride.

  • Add DMF and the stir bar.

  • Seal the vial tightly with the appropriate cap.

  • Place the vial in the microwave reactor.

  • Set the following reaction parameters:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to room temperature before opening.

  • Quench the reaction by adding 10 mL of 1M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Systematic Optimization of Microwave Parameters

This workflow outlines a systematic approach to optimize the key parameters for your specific tetrazole synthesis.

Optimization_Workflow cluster_start Initial Screening cluster_temp Temperature Optimization cluster_time Time Optimization cluster_final Final Optimization Start Select Solvent & Catalyst Temp_Screen Screen Temperatures (e.g., 100, 120, 140 °C) at a fixed time (e.g., 10 min) Start->Temp_Screen Initial Conditions Time_Screen Screen Hold Times (e.g., 5, 10, 20 min) at optimal temperature Temp_Screen->Time_Screen Optimal Temperature Final_Conditions Verify Optimal Conditions Time_Screen->Final_Conditions Optimal Time

Caption: A systematic workflow for the optimization of microwave reaction parameters.

Steps for Optimization:

  • Initial Screening (Solvent and Catalyst): Based on literature precedents or the polarity of your reactants, select an initial solvent and catalyst system.[5][9]

  • Temperature Optimization: At a fixed reaction time (e.g., 10 minutes), perform the reaction at a range of temperatures (e.g., 100 °C, 120 °C, 140 °C). Analyze the yield and purity for each temperature to identify the optimal one.

  • Time Optimization: Using the optimal temperature determined in the previous step, vary the reaction hold time (e.g., 5, 10, 20 minutes). This will help you find the shortest time required for maximum conversion.

  • Verification: Once the optimal temperature and time are identified, run the reaction again under these conditions to confirm reproducibility.

Logical Relationships in Microwave Synthesis

The interplay between different parameters in microwave synthesis is crucial for a successful outcome. The following diagram illustrates these relationships.

Microwave_Parameters cluster_input Input Parameters cluster_process Microwave Heating Process cluster_output Reaction Outcome Power Microwave Power Wattage Heating Heating Rate & Uniformity Influenced by Power, Solvent, Reactants Power->Heating Time Reaction Time Ramp & Hold Outcome Yield Selectivity Purity Time->Outcome Temp Target Temperature °C Temp->Outcome Pressure Pressure Limit bar/psi Pressure->Outcome Safety Limit Solvent Solvent Polarity, Dielectric Properties Solvent->Heating Reactants Reactants Concentration, Polarity Reactants->Heating Heating->Temp Heating->Pressure

Sources

analytical methods for detecting impurities in 4-(2-methyl-2H-tetrazol-5-yl)aniline samples

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Analysis Division

Welcome to the technical support center for the analysis of 4-(2-methyl-2H-tetrazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and quantifying impurities in your samples. We will move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound samples?

The impurity profile is intrinsically linked to the synthetic route.[1][2] The most common synthesis involves the [3+2] cycloaddition of an azide source with a nitrile.[3][4][5] Based on this, you should anticipate several classes of impurities:

Impurity Class Potential Compounds Typical Source
Starting Materials 4-aminobenzonitrile, Methylating agents (e.g., methyl iodide, dimethyl sulfate)Incomplete reaction
Isomeric Impurities 4-(1-methyl-1H-tetrazol-5-yl)anilineNon-regioselective methylation of the tetrazole ring. This is a critical and common impurity.
Reaction By-products Azide-related compounds, products from side reactionsDependent on specific reaction conditions and reagents used.
Degradation Products Oxidized species, hydrolyzed productsSample instability due to exposure to light, heat, or incompatible pH conditions during storage or analysis.
Q2: What are the primary analytical techniques I should use for impurity profiling?

A multi-technique approach is essential for comprehensive analysis. No single method can provide all the necessary information.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separation and quantification of known and unknown organic impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structural identification of unknown impurities by providing molecular weight and fragmentation data.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive technique for unequivocally identifying positional isomers, such as the N1-methyl vs. N2-methyl tetrazole isomers, which can be difficult to distinguish by MS alone.[8][9]

  • Gas Chromatography (GC) is primarily used for analyzing volatile organic impurities, including residual solvents.[6]

Q3: What regulatory guidelines should I be aware of for impurity analysis?

The International Council for Harmonisation (ICH) provides the core guidelines for impurity management in new drug substances.[6][10]

  • ICH Q3A(R2): Impurities in New Drug Substances: This is the primary document you should follow.[2][6][10] It establishes thresholds for reporting, identifying, and qualifying impurities.

Threshold Maximum Daily Dose ≤ 2g/day Maximum Daily Dose > 2g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%
Data sourced from ICH Q3A(R2) Guidelines.[2][10]

Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the identification, quantification, and control of impurities.

Impurity Analysis Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Qualification & Control A Receive API Sample B Develop & Validate HPLC-UV Method A->B C Run HPLC Analysis B->C D Quantify Impurities vs. Standard C->D E Impurity > Reporting Threshold? D->E F Impurity > Identification Threshold? E->F Yes N Final Report & Documentation E->N No G LC-MS Analysis for MW & Fragmentation F->G Yes K Impurity > Qualification Threshold? F->K No H Isomeric Impurity Suspected? G->H I NMR Analysis (1H, 13C, 2D) H->I Yes J Structure Elucidation H->J No I->J J->K L Toxicological Assessment K->L Yes M Set Specification Limits K->M No L->M M->N

Caption: General workflow for impurity analysis.

Troubleshooting Guide: HPLC Methods

High-Performance Liquid Chromatography is the cornerstone of impurity quantification. Here are solutions to common issues encountered during the analysis of this compound.

Q: My peak shape is poor (tailing or fronting). What is the cause and how do I fix it?

A: Probable Causes & Solutions

  • Secondary Silanol Interactions (Peak Tailing): The basic aniline moiety can interact with acidic residual silanol groups on the silica backbone of the column, causing peak tailing.[11]

    • Solution: Lower the mobile phase pH. By operating at a pH of 2.5-3.5 (using a buffer like phosphate or formate), the aniline group (pKa ~4-5) will be protonated (R-NH3+), and silanol interactions will be suppressed.[11]

    • Solution: Use a high-purity, end-capped column specifically designed to minimize silanol activity.

  • Column Overload (Peak Fronting): Injecting too much sample can saturate the column, leading to a fronting peak shape.[11]

    • Solution: Reduce the injection volume or dilute the sample. Confirm this is the issue by injecting a 1:10 dilution; the peak shape should improve significantly.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure Acetonitrile when the mobile phase is 10% Acetonitrile) can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.

Q: My retention times are drifting or shifting between injections. What should I check?

A: Probable Causes & Solutions

  • Inadequate Column Equilibration: This is the most common cause.[12] If you change the mobile phase composition or are starting up the system, the column chemistry needs time to stabilize.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. For methods with ion-pairing reagents, equilibration can take much longer.[13]

  • Mobile Phase Instability: The composition of the mobile phase can change over time.

    • Solution: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and check for precipitation.[12] Keep the mobile phase reservoirs covered to prevent evaporation of the more volatile organic component.

  • Temperature Fluctuations: Column temperature directly affects retention time.[12]

    • Solution: Always use a thermostatted column compartment and ensure it has reached the set temperature before starting your analysis.

  • Pump or Leak Issues: Inconsistent flow from the pump will cause retention time to fluctuate.[14]

    • Solution: Check the system pressure. If it's fluctuating wildly, degas the mobile phase and purge the pump.[14] Check for leaks at all fittings.

Troubleshooting Guide: Mass Spectrometry

Q: I've detected an unknown peak in my HPLC-UV analysis. How can I use MS to identify it?

A: Identification Workflow

  • Determine Molecular Weight: Analyze the sample using LC-MS in both positive and negative electrospray ionization (ESI) modes.

    • In positive mode, look for the protonated molecule [M+H]⁺. For this compound (C8H9N5, MW=175.19), this would be an ion at m/z 176.09.[15]

    • In negative mode, look for the deprotonated molecule [M-H]⁻ at m/z 174.08.[15]

  • Analyze Fragmentation Patterns (MS/MS): Isolate the parent ion of the unknown impurity and fragment it. Tetrazoles have highly characteristic fragmentation patterns.[16]

    • Positive Ion Mode: A key fragmentation pathway is the neutral loss of hydrazoic acid (HN3, 43 Da).[16][17]

    • Negative Ion Mode: The characteristic fragmentation is the loss of a nitrogen molecule (N2, 28 Da).[16][17]

    • By analyzing the fragments, you can piece together the structure of the impurity. For example, if you identify an impurity with MW=175.19 that does not show the expected fragments of the parent compound, it is likely an isomer.

Troubleshooting Guide: NMR for Isomer Identification

Q: My LC-MS data suggests I have an isomer of my main compound. How can NMR confirm this?

A: The Power of NMR in Isomer Elucidation

Positional isomers, like this compound and 4-(1-methyl-1H-tetrazol-5-yl)aniline, often have identical mass spectra. NMR is the definitive tool to distinguish them.[8][9]

  • Chemical Shift Differences: The electronic environment of the N-methyl group is different in the 1-position versus the 2-position. This will result in distinct chemical shifts in both the ¹H and ¹³C NMR spectra.[8] While predicting the exact shift requires standards or detailed modeling, a sample containing both isomers will show two separate N-methyl signals.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is exceptionally powerful here. This experiment shows correlations between protons and carbons that are 2-3 bonds away.

    • In the 2-methyl isomer , the N-methyl protons will show a correlation to the C5 carbon of the tetrazole ring (the carbon attached to the aniline ring).

    • In the 1-methyl isomer , the N-methyl protons are too far away (4 bonds) to show a strong correlation to the C5 carbon. Instead, they will correlate to the N4 of the ring.

    • This difference in connectivity provides unambiguous proof of the isomer's structure.[9]

Isomer Selection Start Impurity has same MW as API? LCMS Run LC-MS/MS Start->LCMS Yes Compare Compare fragmentation pattern to API LCMS->Compare NMR Acquire 1H, 13C, and HMBC NMR Confirm Confirm structure via HMBC correlations NMR->Confirm Different Different fragmentation? Compare->Different Isomer Positional Isomer Likely Different->Isomer No Other Structural (non-positional) Isomer Different->Other Yes Isomer->NMR

Caption: Decision tree for investigating isomeric impurities.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

This method provides a robust starting point for separating this compound from its potential impurities.

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 80
    25.0 80
    25.1 10

    | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Water/Acetonitrile to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[18]

  • System Suitability:

    • Prepare a solution containing the main compound and a known impurity (e.g., the 1-methyl isomer, if available).

    • Inject this solution six times. The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%, and the resolution between the two peaks should be ≥ 2.0.

Protocol 2: LC-MS Method for Impurity Identification
  • LC System: Use the same LC method as described in Protocol 1 to ensure retention time correlation.

  • Mass Spectrometer:

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive and Negative switching mode

    • Scan Range: m/z 50 - 500

    • Data Acquisition: Full scan for initial analysis, followed by Targeted MS/MS on the impurity parent ions.

  • Analysis:

    • Correlate the UV peaks from the HPLC analysis with the total ion chromatogram (TIC) from the MS.

    • Extract the mass spectrum for the impurity peak to determine its molecular weight.

    • Perform MS/MS on the impurity's [M+H]⁺ and/or [M-H]⁻ ion and interpret the resulting fragmentation pattern.[16]

References

  • BenchChem. (2025). Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques. BenchChem.
  • Al-Masoudi, N. A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • AMS Biopharma. (2024). Impurity profile-API. AMS Biopharma.
  • Wikipedia. (n.d.). Tetrazole. Wikipedia.
  • Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMS Biopharma.
  • Pharmaffiliates. (2024). Ich guidelines for impurity profile.
  • BenchChem. (2025).
  • The Pharma Review. (n.d.). The control of API impurities - A critical issue to the pharmaceutical industry. The Pharma Review.
  • Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Smolecule. (2023). This compound. Smolecule.
  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • Sharpless, K. B., et al. (2011). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
  • PubChemLite. (n.d.). 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline. PubChemLite.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd.
  • BioPharm International. (2010). Analytical Strategies for Monitoring Residual Impurities.
  • Dais, P., & Spyros, A. (2017).
  • Echemi. (n.d.). 4-(2h-tetrazol-5-yl)aniline. Echemi.
  • National Institutes of Health. (2011).
  • International Journal of Research in Pharmacy and Chemistry. (2015).
  • Sigma-Aldrich. (n.d.). 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline. Sigma-Aldrich.
  • Academia.edu. (n.d.). Synthesis and identification of some impurities of irbesartan. Academia.edu.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-(2-methyl-2H-tetrazol-5-yl)aniline using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous characterization of novel chemical entities is the bedrock of successful pharmaceutical science. 4-(2-methyl-2H-tetrazol-5-yl)aniline, a heterocyclic amine, serves as a critical building block in the synthesis of various pharmacologically active agents.[1] Its purity and identity must be rigorously established to ensure the quality, safety, and efficacy of downstream products. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of each method, grounding our discussion in established scientific principles and regulatory standards.

Part 1: Quantitative Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is a premier technique for separating, identifying, and quantifying components in a mixture.[2] Its strength lies in its applicability to a vast range of compounds, including those that are non-volatile or thermally sensitive, making it an ideal first-line method for purity analysis.

The Rationale for a Reversed-Phase Approach

The fundamental principle of HPLC involves the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] For this compound, which possesses both polar (aniline) and non-polar (methylated tetrazole, phenyl ring) characteristics, a reversed-phase (RP) method is the logical choice. In RP-HPLC, a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) is used with a polar mobile phase.[4] As the polar mobile phase is pumped through the column, our moderately polar analyte will interact with (adsorb to) the non-polar stationary phase. By gradually increasing the organic (less polar) solvent content of the mobile phase—a technique known as gradient elution—we can systematically desorb the analyte and any impurities, separating them based on their relative hydrophobicity.[3] The aniline moiety necessitates careful pH control of the mobile phase to ensure it remains in a consistent protonation state, thereby yielding sharp, reproducible chromatographic peaks.

Detailed Experimental Protocol: RP-HPLC Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.
  • Further dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.
  • Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulates before injection.

2. HPLC Instrumentation and Conditions:

  • System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water. (The acid modifier improves peak shape for the basic aniline group).
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 10 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 10 | | 30.0 | 10 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. (Maintaining a constant temperature ensures retention time reproducibility).
  • Detection Wavelength: 254 nm. (The aniline and tetrazole moieties provide strong UV absorbance).
  • Injection Volume: 10 µL.
HPLC Workflow Diagram

HPLC_Workflow Solvent Mobile Phase (A: H2O+FA, B: ACN+FA) Pump HPLC Pump (Gradient Control) Solvent->Pump 1.0 mL/min Injector Autosampler (10 µL Injection) Pump->Injector Column C18 Column (30 °C) Injector->Column Separation Detector UV-Vis Detector (254 nm) Column->Detector Data Data System (Chromatogram) Detector->Data Signal Waste Waste Detector->Waste

Caption: Workflow for RP-HPLC analysis.

Expected Performance and Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, this HPLC method would be validated for parameters including specificity, linearity, accuracy, precision, and robustness.[6][7]

Table 1: Hypothetical HPLC Performance Data

ParameterSpecificationResult
Retention Time (RT) -~12.5 min
Purity (Area %) > 99.0%99.8%
Linearity (r²) ≥ 0.9990.9995 (0.01 - 0.2 mg/mL)
Precision (%RSD) ≤ 2.0%0.45% (n=6 injections)
Accuracy (% Recovery) 98.0 - 102.0%100.5%

This method provides excellent quantitative data on the purity of the main component and can resolve potential impurities from the synthesis process.[8]

Part 2: Definitive Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[9] It is the gold standard for the structural elucidation and identification of volatile and semi-volatile compounds.[10]

The Rationale for GC-MS Analysis

The principle of GC relies on separating compounds based on their volatility and interaction with the column's stationary phase.[9] The analyte must be thermally stable and sufficiently volatile to be analyzed. While anilines can be challenging due to their polarity, this compound is expected to be amenable to GC analysis with modern instrumentation. Following separation, the mass spectrometer bombards the eluted molecules with electrons (Electron Ionization - EI), causing them to ionize and fragment in a reproducible manner.[11] This fragmentation pattern, or mass spectrum, serves as a unique chemical "fingerprint" for definitive identification.[12]

Detailed Experimental Protocol: GC-MS Method

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane.
  • Filter the solution through a 0.45 µm PTFE syringe filter.

2. GC-MS Instrumentation and Conditions:

  • System: A GC system coupled to a Mass Spectrometric detector (e.g., a quadrupole mass analyzer).
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. (A low-to-mid polarity column is a versatile starting point).
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Inlet: Splitless mode, 250 °C. (Splitless injection is used for trace analysis and ensures the entire sample reaches the column).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temp: 280 °C.
  • Ion Source Temp: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: 40 - 450 m/z.
GC-MS Workflow Diagram

GCMS_Workflow Injector GC Inlet (250°C) 1 µL Injection Column GC Column (Temp Programmed) Injector->Column Interface Heated Transfer Line (280°C) Column->Interface IonSource MS Ion Source (EI, 70 eV) Interface->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector (Electron Multiplier) MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data Signal

Caption: Workflow for GC-MS analysis.

Expected Data and Structural Confirmation

The primary output from a GC-MS analysis is a total ion chromatogram (TIC), which is analogous to an HPLC chromatogram.[11] Each peak in the TIC has an associated mass spectrum that can be used for identification. For this compound (Molecular Formula: C₈H₉N₅, Molecular Weight: 175.19 g/mol ), we would expect to see specific ions.

Table 2: Hypothetical GC-MS Identification Data

ParameterExpected ResultInterpretation
Retention Time (RT) ~10.2 minElution time under the specified conditions.
Molecular Ion [M]⁺ m/z 175Confirms the molecular weight of the compound.
Key Fragments m/z 120, 92, 65Characteristic fragments from the loss of the tetrazole moiety and cleavage of the aniline ring.
Library Match N/A (for novel compound)Identification relies on spectral interpretation.

The presence of the molecular ion at m/z 175 provides strong evidence for the compound's identity. Further analysis of the fragmentation pattern allows for confirmation of the different structural components of the molecule, providing a very high degree of confidence in the identification.

Part 3: A Comparative Summary: HPLC vs. GC-MS

Neither technique is universally superior; they are complementary tools that answer different analytical questions. Their selection depends on the specific goal of the analysis.

Table 3: Objective Comparison of HPLC and GC-MS for Characterization

FeatureHPLC (with UV Detection)GC-MS
Primary Application Quantitative Purity Analysis, AssayDefinitive Identification, Structural Elucidation
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.[13]Volatile and thermally stable compounds.[9]
Separation Principle Partitioning between liquid mobile and solid stationary phases.[14]Partitioning between gas mobile and liquid/solid stationary phases.[10]
Detection Principle UV-Vis AbsorbanceMass-to-Charge Ratio (m/z)
Identification Power Based on retention time comparison to a reference standard.Based on unique mass fragmentation pattern ("fingerprint").[12]
Quantitation Excellent, highly precise and accurate for purity/assay.Good, but often requires deuterated standards for highest accuracy.
Regulatory Standing Standard for release testing and stability studies.[7]Gold standard for structural confirmation.
Synergistic Application in Drug Development

In a regulated drug development environment, HPLC and GC-MS are used synergistically.

  • HPLC is the workhorse for routine quality control, batch release testing, and stability studies, providing reliable quantitative data on the purity of the active pharmaceutical ingredient (API).[2]

  • GC-MS is employed during initial characterization to provide unambiguous structural confirmation of the synthesized compound and to identify any unknown volatile or semi-volatile impurities that may not be resolved or detected by HPLC-UV.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. Reversed-phase HPLC stands out as the optimal method for precise and accurate quantification of purity, making it indispensable for routine quality control and stability assessments. Conversely, GC-MS offers unparalleled power for the definitive structural confirmation of the molecule through its unique mass spectral fingerprint, which is critical for initial identification and impurity elucidation.

By understanding the distinct principles and strengths of each technique, researchers and drug development professionals can apply them strategically. The use of HPLC for robust quantification and GC-MS for unequivocal identification provides a complete analytical picture, ensuring the integrity of the chemical entity and upholding the rigorous quality standards mandated by the pharmaceutical industry. The validation of these methods according to authoritative guidelines like ICH Q2(R2) is not merely a procedural step but a fundamental requirement for ensuring data reliability and regulatory compliance.[15][16]

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Phenomenex. (2026, January 9). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Aryal, S. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Al-Saffar, Z. F. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Drawell. (n.d.). How Does HPLC Work: Key Principles, Components and Working Process. Retrieved from [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • Persee. (2025, April 24). High-Performance Liquid Chromatography (HPLC): Principles and Applications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

  • KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]

  • Drawell. (n.d.). 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS). Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 1H- and 2H-Tetrazole Isomers: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tetrazole Isomers in Medicinal Chemistry

In the landscape of modern drug discovery, the tetrazole moiety stands out as a privileged scaffold. This five-membered heterocyclic ring, containing four nitrogen atoms and one carbon, is a cornerstone in medicinal chemistry, primarily for its role as a bioisosteric replacement for the carboxylic acid group.[1] This substitution is advantageous due to the tetrazole's similar pKa, planar structure, and enhanced metabolic stability. Substituted tetrazoles can exist as two distinct regioisomers: 1H- and 2H-tetrazoles, arising from the position of the substituent on the nitrogen atoms of the ring. This seemingly subtle structural difference can profoundly influence the physicochemical properties of a molecule, thereby dictating its biological activity and therapeutic efficacy. This guide provides an in-depth, objective comparison of the biological activities of these two isomers, supported by experimental data and detailed protocols, to empower researchers in the rational design of novel therapeutics.

Physicochemical Properties Influencing Biological Activity

The differential biological activities of 1H- and 2H-tetrazole isomers can often be traced back to their distinct physicochemical characteristics. Generally, 1H-tetrazoles are more polar and exhibit greater thermal stability compared to their 2H-counterparts. The tautomeric equilibrium between the two isomers is influenced by factors such as the solvent, with the 1H-tautomer often predominating in polar solvents. These differences in polarity, stability, and hydrogen bonding capacity directly impact how these isomers interact with biological targets, affecting their absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Biological Activity: A Data-Driven Analysis

The strategic choice between incorporating a 1H- or 2H-tetrazole can lead to significant differences in pharmacological outcomes. Below, we present a comparative analysis of their biological activities across key therapeutic areas, supported by quantitative experimental data.

Antihypertensive Activity: Angiotensin II Receptor (AT1R) Antagonism

The angiotensin II receptor (AT1R) is a prime target for antihypertensive drugs. Many "sartan" drugs incorporate a tetrazole moiety that mimics the carboxylate of the natural ligand, angiotensin II, leading to potent and selective receptor blockade.[2] The positioning of the substituent on the tetrazole ring plays a critical role in the binding affinity.

Table 1: Comparative in Vitro Activity of Tetrazole-Containing Angiotensin II Receptor Antagonists

Compound ClassIsomerTargetBinding Affinity (IC50/Ki)Reference
Biphenyl-tetrazole derivatives1H-tetrazoleAT1 ReceptorPotent (nanomolar range)[3][4]
Biphenyl-tetrazole derivatives2H-tetrazoleAT1 ReceptorGenerally less potent[5]

Note: Specific IC50/Ki values can vary depending on the full molecular structure of the antagonist and the assay conditions.

The superior activity of the 1H-isomer in this context is often attributed to its ability to form a crucial salt bridge with Arg167 in the AT1R binding pocket, a key interaction for potent antagonism.[3][6] Molecular modeling studies suggest that the electronic distribution and steric profile of the 1H-tetrazole are more favorable for this interaction compared to the 2H-isomer.[3][7]

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Tetrazole derivatives have emerged as promising anticancer agents, with their mechanism of action often involving the induction of oxidative stress and apoptosis.[8] The cytotoxic effects can vary significantly between the 1H and 2H isomers.

Table 2: Comparative in Vitro Cytotoxicity of Tetrazole Derivatives against Human Cancer Cell Lines

Compound ClassIsomerCell LineCytotoxicity (IC50)Reference
Novel tetrazolopyrimidines1H-tetrazoleHCT-116 (Colon)Varies (µM range)[9]
Novel tetrazolopyrimidines2H-tetrazoleHCT-116 (Colon)Varies (µM range)[9]
Benzimidazole derivatives1H-tetrazoleA549 (Lung)15.80 µM
Benzimidazole derivatives1H-tetrazoleHepG2 (Liver)15.58 µM

Note: Direct comparative IC50 values for 1H- and 2H-isomers of the same parent molecule across multiple cancer cell lines are not always readily available in the literature and represent an area for further investigation.

The differential cytotoxicity is likely due to variations in cell permeability, metabolic stability, and interaction with intracellular targets, all of which can be influenced by the isomeric form of the tetrazole ring.

Antidiabetic Activity: SGLT2 Inhibition

Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of oral antidiabetic drugs that promote urinary glucose excretion. Tetrazole-containing compounds have been explored as SGLT2 inhibitors, with the isomeric form impacting their potency.

Table 3: Comparative in Vitro Activity of Tetrazole-Containing SGLT2 Inhibitors

Compound ClassIsomerTargetBioactivity (IC50)Reference
Tetrazole-bearing Glycosides1H-tetrazolehSGLT2Generally more potent[10]
Tetrazole-bearing Glycosides2H-tetrazolehSGLT2Generally less potent[10]

The precise molecular interactions that govern this differential activity are still under investigation but are thought to involve specific hydrogen bonding and hydrophobic interactions within the SGLT2 glucose-binding site.[11][12]

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments cited in this guide.

Experimental Protocol 1: Angiotensin II Type 1 Receptor (AT1R) Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds to the AT1R.

Materials:

  • HEK293 cells stably expressing human AT1R

  • [³H]-Angiotensin II (Radioligand)

  • Unlabeled Angiotensin II

  • Test compounds (1H- and 2H-tetrazole isomers)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)

  • 96-well microplates

  • Glass fiber filters (GF/C)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hAT1R cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 4°C, 20,000 x g for 20 minutes.

    • Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Angiotensin II (final concentration ~1 nM), and 50 µL of either binding buffer (for total binding), unlabeled Angiotensin II (10 µM final concentration, for non-specific binding), or test compound at various concentrations.

    • Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein).

    • Incubate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through GF/C filters presoaked in wash buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis using software such as GraphPad Prism.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for sensitive and direct measurement of binding to the receptor. The inclusion of total and non-specific binding controls is crucial for accurately determining the specific binding of the test compounds. Rapid filtration and washing are essential to separate bound from free radioligand and minimize dissociation during the washing steps.

Experimental Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13][14]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (1H- and 2H-tetrazole isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve fitting software.

Causality Behind Experimental Choices: The MTT assay is a well-established and reliable method for assessing cytotoxicity. The reduction of MTT by mitochondrial dehydrogenases is a hallmark of metabolically active, viable cells. The solubilization step is necessary because the formazan product is insoluble in aqueous solutions. The use of a vehicle control is essential to account for any effects of the solvent on cell viability.

Experimental Protocol 3: SGLT2 Inhibition Assessment using a 2-NBDG Glucose Uptake Assay

This protocol measures the inhibition of glucose uptake in cells expressing SGLT2 using a fluorescent glucose analog, 2-NBDG.[15][16]

Materials:

  • HK-2 cells (human kidney proximal tubule cells) or other suitable cells endogenously expressing SGLT2

  • Complete cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 25 mM HEPES, 6 mM glucose, pH 7.4)

  • Glucose-free KRH buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Test compounds (1H- and 2H-tetrazole isomers)

  • Phloretin (a non-specific glucose transporter inhibitor)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Culture:

    • Seed HK-2 cells into a 96-well black, clear-bottom plate and grow to confluency.

  • Glucose Starvation:

    • Wash the cells twice with glucose-free KRH buffer.

    • Incubate the cells in glucose-free KRH buffer for 1 hour at 37°C.

  • Inhibitor Treatment:

    • Prepare solutions of test compounds and phloretin (as a positive control) in glucose-free KRH buffer.

    • Add the inhibitor solutions to the respective wells and incubate for 30 minutes at 37°C.

  • 2-NBDG Uptake:

    • Add 2-NBDG to each well to a final concentration of 100 µM.

    • Incubate for 30 minutes at 37°C.

  • Termination and Washing:

    • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement:

    • Add 100 µL of KRH buffer to each well.

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.

    • Determine the IC50 values for the test compounds.

Causality Behind Experimental Choices: The use of a fluorescent glucose analog allows for a non-radioactive and high-throughput method to measure glucose uptake. Glucose starvation before the assay increases the driving force for glucose uptake. Phloretin serves as a positive control for the inhibition of glucose transport. Washing with ice-cold buffer is crucial to stop the transport process and remove extracellular 2-NBDG.

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, visualize a key signaling pathway and a representative experimental workflow.

AT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response Tetrazole_Antagonist 1H-Tetrazole Antagonist (Sartan) Tetrazole_Antagonist->AT1R Blocks MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A 1. Seed Cells in 96-well plate B 2. Treat with 1H/2H-Tetrazole Isomers A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability and IC50 G->H

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion: Rational Design Based on Isomeric Differentiation

The choice between 1H- and 2H-tetrazole isomers is a critical decision in the drug design process, with significant implications for the biological activity of the resulting compound. As demonstrated, the 1H-isomer often exhibits superior potency in contexts such as angiotensin II receptor antagonism, while the optimal isomer for other targets like those in cancer or metabolic diseases may vary. This guide underscores the importance of a data-driven approach, utilizing robust experimental protocols to quantitatively compare the activities of these isomers. A thorough understanding of their differential physicochemical properties and their impact on target engagement is paramount for the rational design of next-generation therapeutics. By carefully considering the isomeric form of the tetrazole moiety, researchers can fine-tune the pharmacological profile of their drug candidates, ultimately leading to the development of safer and more effective medicines.

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The Ascendant Role of the Tetrazole Moiety: A Comparative Analysis of 4-(2-methyl-2H-tetrazol-5-yl)aniline Against Classical Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of core scaffolds to enhance drug-like properties is a cornerstone of successful drug development. Among the various privileged structures, substituted anilines are ubiquitous, serving as critical building blocks in a vast array of therapeutic agents. However, the aniline moiety itself is often associated with metabolic liabilities. This guide presents a comparative analysis of 4-(2-methyl-2H-tetrazol-5-yl)aniline, a contemporary pharmaceutical intermediate, against a panel of classical substituted anilines. We will explore how the introduction of a metabolically robust tetrazole ring, as a bioisostere for a carboxylic acid, fundamentally alters the physicochemical and pharmacokinetic profile of the parent aniline structure. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay of structure and function in small molecule design.

The Rationale: Why Tetrazoles?

The selection of a tetrazole substituent is a deliberate choice rooted in the principles of bioisosterism. Tetrazoles are widely recognized as effective bioisosteres for carboxylic acids.[1][2] This substitution is often employed to improve a compound's metabolic stability, as carboxylic acids can be susceptible to rapid metabolism via pathways such as glucuronidation.[2] The resulting acyl glucuronides can sometimes be reactive and associated with toxicity. Tetrazoles, being more resistant to such metabolic transformations, can lead to a longer in vivo half-life.[2]

Furthermore, the tetrazolate anion is considerably more lipophilic than the corresponding carboxylate, which can enhance membrane permeability and oral absorption.[1][2] With a pKa in the range of 4.5-5.1, 1H-tetrazoles closely mimic the acidity of carboxylic acids (pKa ~4.0-5.0), allowing them to engage in similar ionic interactions that are often critical for target binding.[2][3]

This guide will compare this compound against aniline, 4-methoxyaniline, 4-nitroaniline, and 4-aminobenzoic acid to illustrate the impact of the tetrazole moiety versus simple electron-donating, electron-withdrawing, and acidic groups.

Physicochemical Properties: A Head-to-Head Comparison

The substituent on the aniline ring profoundly influences its electronic and physical properties. The following table summarizes key computed and experimental physicochemical parameters for our compounds of interest.

CompoundStructureMolecular Weight ( g/mol )XLogP3pKa (of anilinium ion)Polar Surface Area (Ų)
This compound 175.19[4]1.1[5]~4.0 (estimated)69.6[6]
Aniline93.130.94.63[7]26.02
4-Methoxyaniline123.15[8]1.35.3435.25
4-Nitroaniline138.12[9]1.4[9]1.071.8[9]
4-Aminobenzoic acid137.140.82.4 (amino), 4.9 (carboxyl)63.32

Note: Some values are predicted or sourced from chemical suppliers and databases. The pKa of the anilinium ion of this compound is an estimation based on the electron-withdrawing nature of the tetrazole ring.

Analysis of Physicochemical Trends:

  • Lipophilicity (XLogP3): The 2-methyl-tetrazolyl group imparts a moderate lipophilicity, comparable to a nitro or methoxy group. As a bioisostere for 4-aminobenzoic acid, the tetrazole derivative exhibits a slightly higher lipophilicity, which could translate to improved membrane permeability.

  • Basicity (pKa): The basicity of the aniline nitrogen is significantly modulated by the para-substituent. Electron-donating groups like methoxy increase basicity (higher pKa), while strongly electron-withdrawing groups like nitro drastically reduce it.[10] The tetrazole ring is electron-withdrawing, hence a lower estimated pKa for this compound compared to aniline itself. This reduced basicity can be advantageous in drug design, as highly basic anilines can be associated with off-target effects and poor pharmacokinetic profiles.

  • Polar Surface Area (PSA): The PSA is a key indicator of a molecule's ability to permeate cell membranes. This compound has a PSA comparable to 4-aminobenzoic acid and 4-nitroaniline, suggesting it falls within a range suitable for oral bioavailability.

Experimental Evaluation of Drug-like Properties

To provide a practical framework for comparing these anilines, we outline three critical in vitro assays that are routinely used in drug discovery to assess pharmacokinetic potential.

Kinetic Solubility Assay

Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and poor bioavailability. A kinetic solubility assay provides a high-throughput method to assess how readily a compound, initially dissolved in an organic solvent like DMSO, remains in solution when introduced to an aqueous buffer.[11][12]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM DMSO stock solutions of test compounds dispense 3. Dispense DMSO stock into 96-well plate stock->dispense buffer 2. Prepare PBS buffer (pH 7.4) add_buffer 4. Add PBS to achieve final concentration (e.g., 200 µM) buffer->add_buffer dispense->add_buffer incubate 5. Incubate with shaking (e.g., 2h at 25°C) add_buffer->incubate filter 6. Filter to remove precipitate incubate->filter quantify 7. Quantify filtrate concentration (UV-Vis or LC-MS/MS) filter->quantify calculate 8. Calculate solubility quantify->calculate

Caption: Workflow for a kinetic solubility assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a drug to passively diffuse across the intestinal epithelium is a key determinant of its oral absorption. PAMPA is a non-cell-based assay that models this process, providing a measure of a compound's intrinsic permeability.[13][14] It is a cost-effective and high-throughput alternative to cell-based assays for initial screening.[15]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis lipid 1. Prepare lipid solution (e.g., lecithin in dodecane) coat 4. Coat filter plate membrane with lipid solution lipid->coat donor 2. Prepare donor solutions of test compounds in buffer add_donor 5. Add donor solutions to the coated filter plate donor->add_donor acceptor_buffer 3. Fill acceptor plate wells with buffer assemble 6. Assemble the 'sandwich' (donor plate on acceptor plate) acceptor_buffer->assemble coat->add_donor add_donor->assemble incubate 7. Incubate (e.g., 5h at room temperature) assemble->incubate quantify 8. Quantify compound concentration in donor and acceptor wells (LC-MS/MS) incubate->quantify calculate 9. Calculate apparent permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[16][17] A microsomal stability assay uses a subcellular fraction of the liver (microsomes) containing these enzymes to assess the rate at which a compound is metabolized.[18] This provides an early indication of a drug's likely in vivo clearance.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis microsomes 1. Thaw and dilute liver microsomes mix 4. Mix microsomes, cofactor, and test compound microsomes->mix cofactor 2. Prepare NADPH regenerating system cofactor->mix compound_sol 3. Prepare test compound solutions compound_sol->mix incubate 5. Incubate at 37°C mix->incubate aliquots 6. Take aliquots at time points (e.g., 0, 5, 15, 30, 60 min) incubate->aliquots quench 7. Quench reaction with cold acetonitrile aliquots->quench analyze 8. Analyze remaining parent compound by LC-MS/MS quench->analyze calculate 9. Calculate half-life (t½) and intrinsic clearance (CLint) analyze->calculate

Caption: Workflow for a liver microsomal stability assay.

Structure-Activity Relationship (SAR) Insights and Expected Outcomes

Based on the principles of medicinal chemistry and the known properties of the functional groups, we can predict the relative performance of our selected anilines in these assays.

  • This compound: We anticipate this compound to exhibit good metabolic stability due to the robustness of the tetrazole ring. Its moderate lipophilicity and PSA suggest it will have favorable permeability in the PAMPA assay. Solubility is expected to be adequate for in vitro testing.

  • Aniline: While having good baseline physicochemical properties, aniline is susceptible to metabolic oxidation on the aromatic ring and at the nitrogen. We would expect moderate to high clearance in the microsomal stability assay.

  • 4-Methoxyaniline: The methoxy group is prone to O-dealkylation, a common metabolic pathway. Therefore, we predict this compound will show significant metabolic turnover. Its increased basicity might also influence its interaction with efflux transporters, which is not captured by PAMPA but is a relevant in vivo consideration.

  • 4-Nitroaniline: The nitro group is metabolically reduced, so we expect this compound to be cleared in the microsomal assay. Its very low basicity will impact its ionization state and potentially its solubility at different pH values.

  • 4-Aminobenzoic acid: As a carboxylic acid, this compound is a prime candidate for glucuronidation, which would lead to rapid clearance in a microsomal assay supplemented with the appropriate cofactor (UDPGA).[16] Its ionizable nature will likely result in lower passive permeability compared to its more lipophilic tetrazole bioisostere.

Conclusion

The substitution of a simple aniline with a 2-methyl-tetrazolyl group, as in this compound, represents a sophisticated strategy to engineer desirable drug-like properties. This modification favorably modulates the basicity of the aniline nitrogen, maintains a suitable lipophilicity and polar surface area for oral absorption, and, most critically, introduces a metabolically stable moiety. In comparative in vitro ADME assays, this compound is predicted to outperform classical substituted anilines, particularly in terms of metabolic stability. This makes it an attractive building block for the development of next-generation therapeutics with improved pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for validating these predictions and guiding the selection and optimization of aniline-based drug candidates.

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A Comparative Guide to the Purity Validation of Synthesized 4-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel tetrazole-containing compounds is of paramount importance. Tetrazoles, serving as metabolically stable isosteres for carboxylic acids, are key pharmacophores in numerous blockbuster drugs.[1] The compound 4-(2-methyl-2H-tetrazol-5-yl)aniline, with its unique substitution pattern, is a versatile building block for the synthesis of bioactive compounds and has potential applications in pharmaceuticals, agricultural chemicals, and material science.[2] Given its potential biological activity, ensuring the purity of synthesized this compound is a critical prerequisite for accurate biological evaluation, ensuring safety, and meeting regulatory compliance. This guide provides an in-depth, comparative analysis of the primary analytical methods for validating the purity of this nitrogen-rich heterocyclic compound, complete with experimental insights and detailed protocols.

Synthesis and Potential Impurities

The most common route for synthesizing this compound involves a [3+2] cycloaddition reaction between an organic nitrile and an azide species.[2] A typical starting material is 4-cyanoaniline, which reacts with an azide source, followed by methylation to yield the final product.[2] Microwave-assisted synthesis has also been shown to improve reaction times and yields.[2]

Understanding the synthetic pathway is crucial for anticipating potential impurities. These can include:

  • Unreacted Starting Materials: Residual 4-cyanoaniline or other precursors.

  • Regioisomers: Methylation of the tetrazole ring can lead to the formation of the 1-methyl isomer in addition to the desired 2-methyl product. The protection and deprotection of the tetrazole nitrogen are key steps that can be accompanied by side reactions and the formation of process-related impurities.[3]

  • Byproducts of Cyclization: Incomplete cyclization or side reactions can lead to various nitrogen-containing impurities.

  • Residual Solvents and Reagents: Solvents like acetone or ethanol, and bases like potassium carbonate, may be present in the final product if not adequately removed during purification.[2]

A multi-faceted analytical approach is therefore essential to unequivocally confirm the purity of synthesized this compound.

Comparative Analysis of Purity Validation Techniques

While chromatographic methods provide quantitative data on impurity profiles, spectroscopic techniques are indispensable for structural confirmation of the main component and its isomers. Elemental analysis offers a fundamental measure of compositional integrity. The most commonly employed methods are detailed below.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[4] For this compound, reversed-phase HPLC is the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase to separate the compound from its potential impurities based on differences in their polarity.[4]

Expert Insight: The key to a successful HPLC purity assessment is achieving adequate resolution between the main peak and all potential impurity peaks, especially the 1-methyl regioisomer. Method development should focus on optimizing the mobile phase composition, gradient, and column chemistry.

Detailed Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is assessed by calculating the peak area percentage of the main component relative to all other peaks in the chromatogram.[4] For quantitative analysis, a calibration curve should be constructed using a certified reference standard.

Data Presentation: HPLC Purity Analysis

ParameterTypical ValuePurpose
Retention Time (t R )~12.5 minIdentification of the main compound
Peak Area %>99.5%Purity assessment
Resolution (R s )>2.0Separation from critical impurities (e.g., isomers)
Limit of Detection (LOD)~0.01%Sensitivity of the method for impurity detection
Limit of Quantitation (LOQ)~0.03%Lowest concentration of impurity that can be reliably quantified
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound.[1][4] Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and for identifying and quantifying impurities, particularly the 1-methyl isomer.

Expert Insight: The chemical shifts of the methyl group and the aromatic protons are highly sensitive to the position of the methyl group on the tetrazole ring. Quantitative NMR (qNMR) can be employed for a highly accurate purity assessment without the need for a specific reference standard for each impurity.

Detailed Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical chemical shifts (δ) for the aromatic protons of the aniline ring will appear between 6.5 and 8.0 ppm.

    • The methyl protons will appear as a singlet, with a distinct chemical shift for the 2-methyl vs. the 1-methyl isomer.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • The carbon of the tetrazole ring (C5) is a key indicator, typically resonating around 156 ppm.[2]

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative amounts of the main compound and any proton-containing impurities. The absence of unexpected signals indicates high purity.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[5] When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.

Expert Insight: Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound.[4] A characteristic fragmentation pattern for 5-substituted tetrazoles in positive ion mode is the elimination of a neutral molecule of hydrazoic acid (HN₃) or nitrogen (N₂).[4][6] The presence of an abundant ion at m/z 148 can help differentiate N-methylated tetrazoles.[2]

Detailed Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • Data Analysis: The mass spectrum of the main peak should show the expected molecular ion ([M+H]⁺ at m/z 176.09).[7] Any other peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities.

Integrated Strategy for Purity Validation

A comprehensive purity validation of this compound should not rely on a single technique. Instead, a combination of methods provides a more complete and reliable assessment.

Workflow for Comprehensive Purity Analysis

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesized_Product Synthesized This compound HPLC HPLC-UV (Purity & Impurity Profile) Synthesized_Product->HPLC Initial Screen NMR ¹H & ¹³C NMR (Structural Confirmation & Isomer Ratio) HPLC->NMR If impurities detected or structure confirmation needed LCMS LC-MS (Impurity Identification) HPLC->LCMS For unknown impurities Final_Purity Final Purity Assessment HPLC->Final_Purity If >99.5% pure and no new peaks NMR->Final_Purity LCMS->Final_Purity

Sources

A Comparative Guide to the Metabolic Stability of 4-(2-methyl-2H-tetrazol-5-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the body. A compound's metabolic stability profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides an in-depth analysis of the metabolic stability of the 4-(2-methyl-2H-tetrazol-5-yl)aniline scaffold, a structure of increasing interest in medicinal chemistry. We will explore the underlying principles, detail robust experimental protocols for assessment, and present a comparative analysis to guide the rational design of more stable and efficacious derivatives.

The Metabolic Landscape: Understanding the Structural Alerts

The this compound core possesses two key moieties that are of primary interest in drug metabolism: the aniline ring and the N-methyltetrazole ring.

  • The Aniline Moiety: Anilines are well-known structural alerts in medicinal chemistry.[2] The primary amino group is a soft spot for metabolism, primarily mediated by Cytochrome P450 (CYP450) enzymes, the body's main line of defense for Phase I metabolism.[3][4] Key metabolic pathways for anilines include:

    • N-oxidation: Conversion of the amine to hydroxylamines and nitroso derivatives, which can sometimes lead to reactive metabolites.

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, typically at the para or ortho position relative to the amino group.

    • N-acetylation or N-glucuronidation: Phase II conjugation reactions that increase water solubility and facilitate excretion. The susceptibility of the aniline ring to metabolism can lead to rapid clearance of the drug, reducing its efficacy.[5]

  • The N-methyltetrazole Moiety: In contrast to the aniline, the tetrazole ring is generally considered a metabolically robust functional group.[6][7] It is often used in drug design as a bioisostere for a carboxylic acid group, offering similar physicochemical properties but with enhanced metabolic stability.[8][9][10] This stability is a key reason for its prevalence in many FDA-approved drugs.[11] While the ring itself is stable, the N-methyl group could potentially undergo oxidative N-demethylation, although this is often a slower metabolic process compared to aniline oxidation.

Given these characteristics, metabolic liability for this scaffold is most likely to originate from the aniline portion of the molecule. Therefore, strategies to improve stability should focus on modulating the electronic and steric properties of the aniline ring.

Experimental Framework for Assessing Metabolic Stability

To quantitatively assess and compare the metabolic stability of different derivatives, the liver microsomal stability assay is the industry-standard, high-throughput method used in early drug discovery.[12][13] This in vitro assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes found in the liver.[14][15]

Principle of the Assay: The assay involves incubating the test compound with a subcellular fraction of liver cells known as microsomes.[16] Liver microsomes are rich in Phase I enzymes, particularly the CYP450 family.[13] The reaction requires a cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), which provides the reducing equivalents necessary for CYP450 catalytic activity.[17][18] By measuring the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we can calculate key pharmacokinetic parameters like the intrinsic clearance (CLint) and the in vitro half-life (t½).[13][19]

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_proc Sample Processing cluster_analysis Data Analysis prep_mics 1. Prepare Microsome Solution (e.g., 0.5 mg/mL) in Phosphate Buffer mix 4. Pre-warm & Mix: Microsomes + Compound prep_mics->mix prep_cpd 2. Prepare Test Compound Working Solution (e.g., 1 µM) prep_cpd->mix prep_nadph 3. Prepare NADPH Cofactor Solution start_rxn 5. Initiate Reaction by adding NADPH mix->start_rxn Add NADPH (from Step 3) timepoint 6. Aliquot at Time Points (e.g., 0, 5, 15, 30, 60 min) start_rxn->timepoint quench 7. Quench Reaction (Cold Acetonitrile + Internal Std.) timepoint->quench centrifuge 8. Centrifuge to Precipitate Protein quench->centrifuge supernatant 9. Transfer Supernatant for Analysis centrifuge->supernatant lcms 10. Analyze by LC-MS/MS supernatant->lcms plot 11. Plot ln(% Remaining) vs. Time lcms->plot calc 12. Calculate t½ and CLint plot->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

Self-Validating System & Causality: This protocol includes critical controls to ensure the data is trustworthy. A "No NADPH" control incubation is essential to differentiate enzymatic degradation from chemical instability. Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) are included to verify that the microsomal enzymes are active and the assay is performing as expected.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test Compounds and Control Compounds (10 mM in DMSO)

  • Acetonitrile (ACN), ice-cold, containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation:

    • Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in ice-cold phosphate buffer.[18]

    • Prepare test compound working solutions by diluting the 10 mM DMSO stock into the buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration must be <0.5% to avoid inhibiting enzyme activity.[18]

    • Prepare the NADPH solution as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound working solution.

    • Include a control well for each compound containing HLM but only buffer instead of the NADPH solution (-NADPH control).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the -NADPH controls.[17]

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a separate 96-well plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[13] The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[20][21] The use of tandem mass spectrometry provides excellent sensitivity and selectivity for accurate measurement.[13]

Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Slope = -k

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ (min) = 0.693 / k

  • Calculate the intrinsic clearance (CLint) which represents the inherent ability of the liver enzymes to metabolize the drug.[22][23]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000

Comparative Analysis of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present data for the parent compound and three hypothetical derivatives. These derivatives were designed to probe the electronic effects on the aniline ring, a common strategy in medicinal chemistry to mitigate metabolic liabilities.[24]

Compound ID Structure Modification In Vitro t½ (min) CLint (µL/min/mg protein) Stability Classification
Parent This compoundNone2555.4Moderate
Derivative A 2-fluoro-4-(2-methyl-2H-tetrazol-5-yl)anilineortho-Fluoro (Electron-Withdrawing)> 60< 23.1High
Derivative B 2-methoxy-4-(2-methyl-2H-tetrazol-5-yl)anilineortho-Methoxy (Electron-Donating)12115.5Low
Derivative C N-methyl-4-(2-methyl-2H-tetrazol-5-yl)anilineN-methylation1877.0Moderate-Low

Note: Data is illustrative for comparison purposes. Stability Classification is based on typical industry criteria where t½ > 60 min is high, 20-60 min is moderate, and < 20 min is low stability.

Structure-Metabolism Relationships (SMR) and Mechanistic Insights

The comparative data reveals clear structure-metabolism relationships that can guide future compound design.

Metabolic Hotspot and Modulation Strategy

Caption: Logic diagram illustrating the SMR strategy.

  • Impact of Electron-Withdrawing Groups (EWGs): Derivative A, featuring a fluorine atom ortho to the amino group, demonstrates significantly enhanced metabolic stability. Fluorine is a potent electron-withdrawing group. By pulling electron density away from the aniline ring and the nitrogen atom, it makes the amine less susceptible to oxidation by the electron-seeking active species of CYP450 enzymes.[25] This is a classic and highly effective strategy for "shielding" a metabolic soft spot.

  • Impact of Electron-Donating Groups (EDGs): Conversely, Derivative B, with an electron-donating methoxy group, shows decreased metabolic stability. The methoxy group increases the electron density on the aniline nitrogen, making it a more favorable substrate for CYP450-mediated oxidation, thus accelerating its metabolism.

  • Impact of N-Alkylation: Derivative C shows that simple N-alkylation provides a modest change in stability. While it converts the primary amine to a secondary amine, which can alter the specific CYP isozyme interactions, it does not fundamentally change the electronic susceptibility of the aromatic system to the same degree as ring substituents.

These findings underscore a critical principle: to enhance the metabolic stability of the this compound scaffold, medicinal chemistry efforts should focus on introducing electron-withdrawing substituents on the aniline ring. This approach directly addresses the primary metabolic liability of the molecule, leading to derivatives with longer half-lives and potentially improved pharmacokinetic profiles.

References

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  • D'hooghe, M., & Tolis, A. (2019). Tetrazoles via Multicomponent Reactions.
  • Sohlenius-Sternbeck, A.-K., et al. (2010). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. NIH.
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  • Boström, J., et al. (2018). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Gorrod, J. W., & Christou, M. (1986). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. PubMed.
  • Gaponik, P., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC - NIH.
  • Morii, S., et al. (1992). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)
  • Koch, H. M., et al. (n.d.). Determination of half-life for the estimation of in vitro intrinsic clearance....
  • Ostrovskii, V. A., et al. (2023). Medicinal chemistry of tetrazoles.
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  • El-Sayed, R., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI.
  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.
  • Singh, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC - NIH.
  • Al-Awadh, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
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A Comparative Guide to Catalysts in the Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline: Efficacy, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline, a key building block in medicinal chemistry, presents a significant challenge in optimization.[1] This guide offers a comparative analysis of various catalytic systems, providing a clear overview of their efficacy based on experimental data. Detailed methodologies and visual representations of experimental workflows are included to facilitate replication and further development.

The primary synthetic route to the tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide source.[1][2][3] For the synthesis of this compound, this typically begins with 4-cyanoaniline.[1] A crucial subsequent step is the regioselective methylation of the tetrazole ring to obtain the desired 2-methyl isomer. The choice of catalyst is paramount in achieving high yields and regioselectivity.[1] This guide will delve into a comparison of prominent catalytic systems, including those based on zinc, copper, cobalt, and palladium, highlighting their performance in the synthesis of this important aniline derivative.

Comparative Efficacy of Selected Catalysts

The following table summarizes the performance of different catalysts under their optimized reaction conditions for the synthesis of 5-substituted 1H-tetrazoles, which are precursors to or can be synthesized from the target molecule. This data, collated from recent literature, allows for a direct comparison of reaction yields and times.

Catalyst SystemReaction TypeStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂ [3+2] CycloadditionNitriles, Sodium AzideIsopropanol, n-propanol, or n-butanol-ShortVery Good[4]
CuSO₄·5H₂O [3+2] CycloadditionAryl and Alkyl Nitriles, Sodium AzideDMSO-0.5-5Good to Excellent[3]
CoY Zeolite [3+2] CycloadditionPhenylacetonitrile, Sodium AzideDMF12014Good to Excellent[2]
Indium(III) chloride [3+2] CycloadditionOximes, Sodium Azide---Good to Excellent[4]
L-proline [3+2] CycloadditionAliphatic and Aryl Nitriles, Organic Thiocyanates, Cyanamides--ShortExcellent[4]
Pd(PPh₃)₄ Suzuki CouplingAryl Bromides, Boronic AcidsToluene/EtOH--Good[5]
Pd(OAc)₂/Xantphos Buchwald-Hartwig AminationAryl Halides, Aminesp-xylene1252-4Up to 71%[6]

In-Depth Analysis of Catalytic Systems

Lewis Acid Catalysis for Tetrazole Ring Formation

The formation of the 5-substituted tetrazole ring from a nitrile and an azide is a cornerstone of this synthesis. Lewis acid catalysts are frequently employed to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.

Zinc-Based Catalysts (e.g., ZnCl₂):

Zinc(II) chloride is a widely used, cost-effective Lewis acid catalyst for this transformation.[4] It coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom and facilitating the cycloaddition. The reaction mechanism is believed to involve the formation of a zinc-nitrile complex, which then reacts with the azide. This method is known for its mild reaction conditions and good yields for a wide array of substrates.[4]

Copper-Based Catalysts (e.g., CuSO₄·5H₂O):

Copper catalysts offer a more environmentally friendly alternative to some other metals.[3] Copper(II) sulfate pentahydrate has been shown to be an efficient catalyst for the [3+2] cycloaddition of various nitriles with sodium azide in DMSO, leading to high yields in short reaction times.[3] The use of copper-based nanocatalysts is also an emerging area, offering advantages in terms of catalyst recovery and reusability.[7][8]

Cobalt-Based Catalysts (e.g., CoY Zeolite):

Heterogeneous catalysts like CoY zeolite are attractive due to their ease of separation and reusability.[2] This cobalt-catalyzed protocol operates under aerobic conditions and does not require additives, making it an atom-economical and environmentally benign option.[2] The reaction proceeds with good to excellent yields for various nitriles.[2]

Lewis_Acid_Catalyzed_Tetrazole_Formation cluster_cycle Catalytic Cycle Nitrile Nitrile Activated_Complex Activated Nitrile-Lewis Acid Complex Nitrile->Activated_Complex Coordination Lewis_Acid Lewis Acid (M) Lewis_Acid->Activated_Complex Tetrazolate_Complex Metal-Tetrazolate Complex Activated_Complex->Tetrazolate_Complex [3+2] Cycloaddition Azide Azide (N₃⁻) Azide->Tetrazolate_Complex Tetrazolate_Complex->Lewis_Acid Catalyst Regeneration Tetrazole 5-Substituted-1H-tetrazole Tetrazolate_Complex->Tetrazole Product Release Protonolysis Protonolysis (H⁺ source) Protonolysis->Tetrazole

Caption: Catalytic cycle for Lewis acid-mediated tetrazole synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

An alternative synthetic strategy involves forming the C-C or C-N bond after the creation of the tetrazole ring. This approach can offer better control over the final structure.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11] In the context of this compound synthesis, this would typically involve the coupling of a 5-halo-2-methyl-2H-tetrazole with aniline or an ammonia equivalent. The reaction is known for its broad substrate scope and functional group tolerance.[9] The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[9][12]

Buchwald_Hartwig_Amination_Cycle cluster_cycle Buchwald-Hartwig Amination Pd0L2 Pd(0)L₂ PdII_Complex L₂Pd(II)(Ar)(X) Pd0L2->PdII_Complex Oxidative_Addition Oxidative Addition (Ar-X) Oxidative_Addition->PdII_Complex Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ PdII_Complex->Amine_Complex Amine_Coordination Amine Coordination (R₂NH) Amine_Coordination->Amine_Complex Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation Deprotonation (Base) Deprotonation->Amido_Complex Amido_Complex->Pd0L2 Product Ar-NR₂ Amido_Complex->Product Reductive_Elimination Reductive Elimination Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki Coupling:

The Suzuki coupling reaction is another palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5][13] For the synthesis of the target molecule, this could involve coupling a 5-halotetrazole derivative with an anilineboronic acid, or a tetrazolylboronic acid with a haloaniline. This method is well-established for its mild reaction conditions and tolerance of a wide range of functional groups.

Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis of 5-(4-aminophenyl)-1H-tetrazole

This protocol is adapted from established methods for zinc-catalyzed tetrazole synthesis.[4]

  • Reaction Setup: To a solution of 4-cyanoaniline (1.0 mmol) in isopropanol (10 mL), add sodium azide (1.5 mmol) and zinc(II) chloride (1.1 mmol).

  • Reaction: Stir the mixture at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with 2M HCl to pH 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Copper-Catalyzed Synthesis of 5-(4-aminophenyl)-1H-tetrazole

This protocol is based on the work of Kumar et al. for copper-catalyzed cycloadditions.[3]

  • Reaction Setup: In a round-bottom flask, combine 4-cyanoaniline (1.0 mmol), sodium azide (1.2 mmol), and CuSO₄·5H₂O (0.1 mmol) in DMSO (5 mL).

  • Reaction: Heat the mixture at 120 °C for 2-5 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water (20 mL).

  • Isolation: Acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

Overall Synthetic Workflow

Synthesis_Workflow Start 4-Cyanoaniline Cycloaddition [3+2] Cycloaddition (Catalyst, NaN₃) Start->Cycloaddition Tetrazole_Intermediate 5-(4-aminophenyl)-1H-tetrazole Cycloaddition->Tetrazole_Intermediate Methylation Regioselective N-Methylation (e.g., CH₃I, Base) Tetrazole_Intermediate->Methylation Final_Product This compound Methylation->Final_Product

Sources

spectroscopic comparison of 4-(2-methyl-2H-tetrazol-5-yl)aniline with its starting materials

Author: BenchChem Technical Support Team. Date: February 2026

A Spectroscopic Journey: From 4-Aminobenzonitrile to 4-(2-methyl-2H-tetrazol-5-yl)aniline

A Senior Application Scientist's Guide to Structural Elucidation

In the landscape of medicinal chemistry and materials science, the synthesis of nitrogen-rich heterocyclic compounds is a cornerstone of innovation. Among these, tetrazole derivatives stand out for their unique physicochemical properties and their role as bioisosteres for carboxylic acids.[1][2] This guide provides an in-depth spectroscopic comparison of the versatile building block, this compound, with its precursor materials. Our objective is to illuminate the structural transformations that occur during synthesis, as seen through the lens of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy. This analysis serves as a critical tool for researchers, offering a clear roadmap for reaction monitoring and final product verification.

The Synthetic Pathway: A Tale of Two Functional Groups

The synthesis of this compound from 4-aminobenzonitrile is a classic example of nitrile to tetrazole conversion, followed by selective N-alkylation. The overall transformation can be visualized as a two-step process:

  • [3+2] Cycloaddition: The nitrile group (-C≡N) of 4-aminobenzonitrile reacts with an azide source, typically sodium azide (NaN₃) in the presence of a proton source or a Lewis acid, to form the 5-substituted-1H-tetrazole ring.[3][4] This step creates the intermediate, 4-(1H-tetrazol-5-yl)aniline.

  • N-Methylation: The subsequent reaction with a methylating agent (e.g., methyl iodide or dimethyl sulfate) introduces a methyl group onto one of the nitrogen atoms of the tetrazole ring. This step can yield two primary isomers (N1 and N2 methylation). For this guide, we focus on the N2-methylated product, this compound.

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: N-Methylation A 4-Aminobenzonitrile C 4-(1H-tetrazol-5-yl)aniline (Intermediate) A->C [3+2] Cycloaddition B Sodium Azide (NaN3) B->C E This compound (Final Product) C->E Methylation D Methylating Agent (e.g., CH3I) D->E

Figure 1. Synthetic workflow from starting material to final product.

Experimental Protocols: Ensuring Data Integrity

To ensure the reliability of spectroscopic data, standardized protocols are paramount. The following are generalized methodologies for acquiring the spectra discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution is prepared by dissolving 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, within an NMR tube.[5] ¹H and ¹³C NMR spectra are then recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed and ground with 100-200 mg of dry KBr powder.[5] The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹, with a background spectrum of a pure KBr pellet subtracted to yield the final spectrum.[6]

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of the analyte is prepared in a spectroscopic grade solvent like ethanol or acetonitrile.[6] The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU). The absorption spectrum is recorded using a dual-beam spectrophotometer with a pure solvent-filled quartz cuvette as the reference.

Spectroscopic Comparison: Decoding the Molecular Transformation

The true power of spectroscopy lies in its ability to track the disappearance of starting material functionalities and the emergence of new signals corresponding to the product.

FT-IR Spectroscopy: The Disappearance of a Nitrile

The most dramatic change observed in the IR spectrum is the conversion of the nitrile group. Sodium azide, a key reagent, also possesses a characteristic absorption that is consumed during the reaction.

Table 1: Comparative FT-IR Data (cm⁻¹)

CompoundKey Vibrational Bands (cm⁻¹)Interpretation
Sodium Azide ~2060-2140Asymmetric stretch of the azide anion (N₃⁻)[3]
4-Aminobenzonitrile 3400-3200 (two bands), ~2225, 1600-1450N-H stretch (amine), C≡N stretch (nitrile) , Aromatic C=C stretch[5]
4-(1H-tetrazol-5-yl)aniline 3400-3200, 3150-3000, 1600-1500, 1400-1300N-H stretch (amine), N-H stretch (tetrazole), C=N stretch, N=N stretch[1]
This compound 3400-3200, ~2950, 1600-1500, 1400-1300N-H stretch (amine), C-H stretch (methyl), C=N stretch, N=N stretch[7]

The hallmark of the successful cycloaddition reaction is the complete disappearance of the sharp, intense nitrile (C≡N) peak around 2225 cm⁻¹ from the 4-aminobenzonitrile spectrum. Concurrently, the strong azide anion peak from sodium azide is also absent in the product spectrum. In their place, new bands associated with the tetrazole ring vibrations, such as C=N and N=N stretching, appear in the 1600-1300 cm⁻¹ region.[1][2] The N-H stretching bands of the aniline group remain, while the final methylated product will additionally show C-H stretching vibrations for the newly introduced methyl group.

Figure 2. Key functional group changes observed in FT-IR spectroscopy.

¹H NMR Spectroscopy: The Arrival of the Methyl Group

Proton NMR provides a clear picture of the changes in the electronic environment of the aromatic ring and confirms the successful methylation.

Table 2: Comparative ¹H NMR Data (δ, ppm)

CompoundAromatic Protons (AA'BB' system)Amine Protons (-NH₂)Other Protons
4-Aminobenzonitrile ~7.4 (d), ~6.6 (d)~4.3 (br s)-
4-(1H-tetrazol-5-yl)aniline Shifts expected due to new substituent~5.8 (br s)~15-16 (br s, tetrazole N-H)
This compound ~7.7 (d), ~6.7 (d)~5.9 (br s)~4.3 (s, 3H, -CH₃)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

In 4-aminobenzonitrile, the aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.[6] Upon conversion to the tetrazole, the electronic nature of the substituent at C4 changes from the electron-withdrawing nitrile to the tetrazole ring, causing shifts in the positions of these aromatic protons. The most definitive evidence of the final step is the appearance of a new singlet signal in the upfield region (around 4.3 ppm), integrating to three protons. This signal is the unambiguous signature of the N-methyl group on the tetrazole ring.

¹³C NMR Spectroscopy: Tracking Carbon Skeletons

Carbon NMR is arguably the most powerful tool for this analysis, as it directly probes the carbon framework of the molecule.

Table 3: Comparative ¹³C NMR Data (δ, ppm)

CompoundAromatic CarbonsNitrile Carbon (C≡N)Tetrazole Carbon (C5)Methyl Carbon (-CH₃)
4-Aminobenzonitrile ~151, ~134, ~119, ~114~120--
4-(1H-tetrazol-5-yl)aniline Shifts expected-~155-160-
This compound Shifts expected-~156 ~40

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[6][8][9]

The transformation is clearly marked by two key events in the ¹³C NMR spectrum:

  • Disappearance of the Nitrile Carbon: The signal for the nitrile carbon in 4-aminobenzonitrile, found around 120 ppm, vanishes completely upon successful reaction.[6]

  • Appearance of Tetrazole and Methyl Carbons: A new quaternary carbon signal emerges in the downfield region, typically between 155-160 ppm, which is characteristic of the C5 carbon of the tetrazole ring.[1][2] Furthermore, the methylation step is confirmed by the appearance of a new signal in the upfield region (~40 ppm) corresponding to the N-methyl carbon.

UV-Vis Spectroscopy: A Shift in Electronic Transitions

UV-Vis spectroscopy reveals changes in the conjugated π-electron system of the molecule.

Table 4: Comparative UV-Vis Data (λ_max, nm)

Compoundλ_max (nm)Chromophore
4-Aminobenzonitrile ~280-290π → π* transitions of the substituted benzene ring[10]
This compound Shift to longer wavelength expectedExtended conjugation involving the aniline and tetrazole rings

The conversion of the nitrile to a tetrazole ring extends the conjugated system. This extension of conjugation typically leads to a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λ_max). This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, requiring less energy (longer wavelength light) to excite the electrons.

Conclusion

The provides a clear and definitive narrative of its synthesis. Each spectroscopic technique offers a unique piece of the puzzle: FT-IR confirms the transformation of the key nitrile functional group, ¹H NMR verifies the addition of the N-methyl group, ¹³C NMR tracks the fundamental change in the carbon skeleton, and UV-Vis spectroscopy reflects the alteration of the electronic system. By systematically analyzing these spectral changes, researchers can confidently verify the structure of their target compound, ensure the purity of their sample, and gain a deeper understanding of the chemical transformation at a molecular level.

References

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  • ResearchGate. 2D IR spectra of 100 µM sodium azide obtained a) without referencing....
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(2-methyl-2H-tetrazol-5-yl)aniline. Designed for researchers, chemists, and laboratory personnel in the drug development sector, this document synthesizes regulatory standards with practical, field-proven insights. The procedures herein are designed to mitigate risks, ensure regulatory compliance, and foster a culture of safety.

Hazard Identification & Risk Assessment: A Dual-Threat Compound

This compound is a heterocyclic compound that presents a dual-risk profile stemming from its two core structural motifs: the tetrazole ring and the aromatic amine (aniline) group. A thorough risk assessment is the cornerstone of its safe management.

  • Tetrazole Ring Hazard: Tetrazole-containing compounds are nitrogen-rich and can be energetically unstable.[1] They pose a significant risk of rapid, exothermic decomposition or explosion when subjected to heat, friction, or shock.[1][2] While the N-methylation in this specific compound may slightly increase stability compared to 1H-tetrazole, the inherent risk remains and must be respected. Heating the compound, especially in a dry state, must be avoided.[2][3]

  • Aromatic Amine Toxicity: Aniline and its derivatives are a well-documented class of toxic compounds.[4] They can be readily absorbed through the skin, and their primary hazard is systemic toxicity, including methemoglobinemia.[4] Due to the aniline moiety, this compound should be treated as a substance with potential carcinogenicity and mutagenicity, warranting stringent handling protocols to prevent exposure.[4]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, appropriate safety measures must be in place to protect laboratory personnel.

Engineering Controls

All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] An eyewash station and safety shower must be readily accessible.[7][8]

Required Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face ANSI Z87.1-compliant safety goggles and a face shield.Protects against splashes and airborne particles.[9][10]
Hands Nitrile gloves (double-gloving recommended).Prevents dermal absorption, a primary exposure route for aromatic amines.[11][12]
Body Flame-resistant laboratory coat.Protects against splashes and provides a barrier.
Respiratory Not required if handled exclusively in a fume hood.A NIOSH-approved respirator may be necessary for spill cleanup outside a hood.

Waste Characterization & Segregation: The Foundation of Safe Disposal

Proper segregation is critical to prevent dangerous reactions within the waste stream.[9][13] Waste containing this compound must be classified as Hazardous Chemical Waste .

Incompatible Materials: This waste stream must be kept separate from:

  • Strong Oxidizing Agents: Can form unstable, explosive mixtures.[14]

  • Strong Acids: Can react exothermically with the amine group.[6]

  • Heat Sources: Proximity to ovens, hot plates, or direct sunlight must be avoided.[2][15]

The following diagram illustrates the decision process for proper waste segregation.

WasteSegregation cluster_types Categorize Waste Type cluster_containers Select Appropriate Container start Waste Generation Point (this compound) solid_waste Solid Waste (Pure compound, contaminated gloves, weigh boats) start->solid_waste Solid? liquid_waste Liquid Waste (Solutions in organic solvents) start->liquid_waste Liquid? sharps_waste Contaminated Sharps (Needles, broken glass) start->sharps_waste Sharps? solid_container Labeled Hazardous Solid Waste Container (Sealable, puncture-resistant) solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container (Chemically compatible, e.g., HDPE) liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container end_point Store in Satellite Accumulation Area Away from incompatibles solid_container->end_point liquid_container->end_point sharps_container->end_point

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

Disposal must be handled through a licensed professional waste disposal service.[12][14][16] Never discharge this chemical waste into drains or sewers.[9][17]

Disposal of Solid Waste (Pure Compound, Contaminated Labware)
  • Preparation: Work within a chemical fume hood. Lay down absorbent, disposable bench paper.

  • Collection: Carefully place unused solid this compound, along with any contaminated disposable items (e.g., gloves, weigh paper, wipes), into a designated, puncture-resistant waste container with a sealable lid.[18]

  • Labeling: Securely affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity.

    • The accumulation start date.[19]

    • Relevant hazard pictograms (e.g., "Harmful/Irritant," "Explosive" as a precaution).

  • Storage: Keep the container sealed at all times, except when adding waste.[15][17] Store in a designated Satellite Accumulation Area, away from incompatible materials.[19][20]

Disposal of Liquid Waste (Solutions)
  • Container Selection: Use a chemically-compatible (e.g., High-Density Polyethylene - HDPE) container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used. Do not mix incompatible waste streams.[9][13]

  • Transfer: Carefully pour the liquid waste into the designated container using a funnel. Avoid splashing.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" with the full names and approximate percentages of all chemical constituents, including the solvent.

  • Storage: Keep the container tightly sealed and stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[13][19]

Decontamination of Non-Disposable Glassware
  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residue. This rinseate is hazardous waste and must be collected in the appropriate liquid waste container.

  • Washing: After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures with soap and water.

Emergency Procedures

Spill Response
  • Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or sand. Carefully sweep up the absorbed material and place it in the solid hazardous waste container. Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately. Prevent entry into the area.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[14] Seek immediate medical attention.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Academic laboratories may be subject to specific rules under 40 CFR Part 262, Subpart K.[21] It is the responsibility of the waste generator to ensure full compliance.[17]

References

  • Laboratory Environmental Sample Disposal Information Document. Source: U.S. Environmental Protection Agency (EPA). [Link]

  • Material Safety Data Sheet for 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. Source: Cleanchem Laboratories. [Link]

  • Hazardous Waste Disposal Guide. Source: Research Safety, Northwestern University. [Link]

  • Amine Disposal For Businesses. Source: Collect and Recycle. [Link]

  • Safe Handling and Disposal of Chemicals. Source: United Nations Office on Drugs and Crime (UNODC). [Link]

  • Chemical Storage Guidelines. Source: Environment, Health & Safety, University of Wisconsin–Madison. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. Source: U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Source: Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management for Laboratories. Source: Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. Source: SKC Inc. [Link]

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  • Hazardous Waste Disposal Guide. Source: Dartmouth Environmental Health and Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Chemical Health & Safety. [Link]

  • Material Safety Data Sheet for 5-Amino-1H-Tetrazole Monohydrate. Source: Cole-Parmer. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(2-methyl-2H-tetrazol-5-yl)aniline requires a proactive and informed approach to personal protection. This guide, compiled from a Senior Application Scientist's perspective, provides essential, immediate safety and logistical information for the handling and disposal of this compound. We will delve into the rationale behind each recommendation, empowering you to work safely and effectively.

Hazard Assessment and Risk Mitigation

Before handling this compound, a thorough risk assessment is crucial. Consider the scale of your work, the experimental conditions (e.g., heating, pressure), and the potential for aerosol generation. The following table outlines the minimum recommended PPE for laboratory-scale operations.

Protection Type Recommended Equipment Specification Standards Rationale
Eye and Face Chemical safety goggles and a face shieldGoggles: EN 166 (EU) or NIOSH (US) approved. Face shield: 8-inch minimum.Protects against splashes of the chemical or solvents, which can cause serious eye damage.[5][6] A face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing or popping.
Skin and Body Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-resistant lab coatGloves: EN 374. Inspect before use.Aromatic amines can be absorbed through the skin.[1] Chemical-resistant gloves are essential to prevent dermal exposure.[5][7] A flame-resistant lab coat provides protection against accidental splashes and potential thermal hazards associated with the tetrazole group.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)NIOSH (US) or EN 143 (EU)Recommended when handling the powder, especially if engineering controls like a fume hood are insufficient to minimize dust inhalation.[6][8] Inhalation of aromatic amines can be toxic.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

1. Engineering Controls: Your First Line of Defense

  • Fume Hood: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and contain any potential dust or vapors.[8][10]

  • Safety Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and in close proximity to your workstation.[8][11]

  • Blast Shield: When performing reactions involving heating or at a larger scale, the use of a blast shield is a mandatory precaution due to the energetic nature of the tetrazole ring.[3]

2. Donning Personal Protective Equipment

The following diagram illustrates the correct sequence for donning your PPE to ensure maximum protection.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for damage Lab_Coat Don Lab Coat Inspect_PPE->Lab_Coat Begin Respirator Fit Respirator Lab_Coat->Respirator Goggles Wear Goggles Respirator->Goggles Face_Shield Add Face Shield Goggles->Face_Shield Gloves Don Gloves Face_Shield->Gloves Final Step

Figure 1: Recommended PPE Donning Sequence

3. Handling and Experimental Procedures

  • Quantities: Procure and use the smallest practical quantities of the compound.[3]

  • Static Discharge: Ground all equipment to prevent static discharge, which could potentially initiate decomposition of the energetic tetrazole ring.[3]

  • Avoid Friction and Impact: Use non-metal spatulas (e.g., Teflon-coated) for transfers to avoid friction and impact.[3]

  • Heating: If heating is necessary, do so with extreme caution, behind a blast shield, and with appropriate temperature controls. Tetrazoles can decompose explosively upon heating.[8]

Emergency and Disposal Plan

A clear and well-rehearsed emergency plan is critical.

1. In Case of Exposure

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][12][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

2. Spill and Waste Disposal

  • Spills: In the event of a small spill, and if you are trained to do so, carefully clean it up using wet methods to prevent dust generation. Use non-sparking tools.[3] Place the spilled material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Disposal: Dispose of all waste containing this compound as hazardous waste in accordance with all local, state, and federal regulations.[13][14] Do not dispose of it down the drain.

The following flowchart outlines the decision-making process for handling a chemical spill.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Small_Spill Small & Contained? Assess->Small_Spill Trained Are you trained to clean it? Small_Spill->Trained Yes Evacuate Evacuate Area Small_Spill->Evacuate No Clean_Up Clean up using appropriate PPE and non-sparking tools Trained->Clean_Up Yes Trained->Evacuate No Dispose Dispose of waste in a sealed, labeled container Clean_Up->Dispose Notify Notify EH&S and Supervisor Evacuate->Notify

Figure 2: Chemical Spill Response Flowchart

By integrating these safety protocols and PPE recommendations into your daily laboratory practices, you can confidently and safely advance your research with this compound.

References

  • Personal protective equipment for handling N-(2H-tetrazol-5-yl). Benchchem.
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  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole. AK Scientific, Inc.
  • Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Cole-Parmer.
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  • MATERIAL SAFETY DATA SHEETS 5-BROMO-2-(2-METHYL-2H-TETRAZOLE-5-YL)PYRIDINE. Cleanchem Laboratories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.